molecular formula C25H50O3S B15600796 Nervonyl methane sulfonate

Nervonyl methane sulfonate

Número de catálogo: B15600796
Peso molecular: 430.7 g/mol
Clave InChI: JWFQESCFAQEDKI-KHPPLWFESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nervonyl methane sulfonate is a useful research compound. Its molecular formula is C25H50O3S and its molecular weight is 430.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H50O3S

Peso molecular

430.7 g/mol

Nombre IUPAC

[(Z)-tetracos-15-enyl] methanesulfonate

InChI

InChI=1S/C25H50O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-29(2,26)27/h10-11H,3-9,12-25H2,1-2H3/b11-10-

Clave InChI

JWFQESCFAQEDKI-KHPPLWFESA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on Nervonyl Methane (B114726) Sulfonate is a synthesized document based on available chemical data and extrapolated biological functions from its parent compounds, nervonic acid and methanesulfonates. Direct experimental data on the biological activity and specific signaling pathways of Nervonyl Methane Sulfonate is limited in publicly accessible scientific literature. The experimental protocols provided are based on established chemical synthesis methods and should be adapted and validated in a laboratory setting.

Core Chemical and Physical Properties

This compound, also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is the methanesulfonate ester of nervonyl alcohol.[1] It is a lipid molecule that combines the very-long-chain monounsaturated fatty alcohol (nervonyl alcohol) with a sulfonate group.[1] This structure suggests its potential role as a bioactive lipid or as a precursor for other derivatives of nervonic acid.

PropertyValueReference
CAS Number 51040-60-9[1][2]
Molecular Formula C25H50O3S[1][2]
Molecular Weight 430.73 g/mol [1][2]
Synonyms (Z)-15-Tetracosen-1-ol methanesulfonate, Nervonyl mesylate[1][3]
SMILES O=S(=O)(OCCCCCCCCCCCCCCC=CCCCCCCCC)C[1]
InChI InChI=1S/C25H50O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-29(2,26)27/h10-11H,3-9,12-25H2,1-2H3/b11-10-[1]
InChIKey JWFQESCFAQEDKI-KHPPLWFESA-N[1]

Hypothesized Biological Significance and Therapeutic Potential

While direct studies on this compound are scarce, its biological activities can be inferred from the well-documented roles of nervonic acid and its derivatives. Nervonic acid is a crucial component of myelin, the protective sheath around nerve fibers, and is implicated in various neurological functions and diseases.[4][5][6][7]

Derivatives of nervonic acid have been shown to possess anti-inflammatory and immunomodulatory properties.[4][5] Furthermore, modifications to nervonic acid can facilitate its transport across the blood-brain barrier.[4] Given that this compound is a derivative of nervonyl alcohol, it may share or modulate these biological activities.

The methanesulfonate group is an excellent leaving group in organic reactions, which could make this compound a useful intermediate in the synthesis of other nervonic acid derivatives with therapeutic potential.

Potential Signaling Pathways

Based on the known functions of nervonic acid, this compound could potentially be involved in signaling pathways related to myelination, neuroinflammation, and metabolic regulation. The following diagram illustrates a hypothesized signaling pathway where a derivative of nervonic acid could influence cellular processes.

NervonicAcidDerivative_Signaling cluster_membrane Cell Membrane Receptor Membrane Receptor PKC Protein Kinase C (PKC) Receptor->PKC NAD Nervonic Acid Derivative NAD->Receptor MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway CREB CREB PKC->CREB NFkB NF-κB MAPK_Pathway->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines Inhibition Myelin_Gene_Expression Myelin Gene Expression CREB->Myelin_Gene_Expression Activation

Caption: Hypothesized signaling pathway for a nervonic acid derivative.

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed method for the synthesis of this compound from nervonyl alcohol. This protocol is based on standard mesylation reactions of alcohols.[8][9][10]

Materials:

Procedure:

  • Dissolve nervonyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Start Dissolve Nervonyl Alcohol in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_MsCl Add Methanesulfonyl Chloride Add_Base->Add_MsCl React Stir at 0 °C then RT Add_MsCl->React Quench Quench with NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Pure this compound Purify->End

Caption: Proposed workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound is a chemically defined derivative of nervonyl alcohol. While its direct biological functions are not yet extensively studied, its relationship to nervonic acid suggests potential roles in neurobiology and inflammation. The methanesulfonate moiety also positions it as a valuable synthetic intermediate for the creation of novel nervonic acid derivatives. Further research is warranted to explore the specific biological activities of this compound and its potential as a therapeutic agent or a tool for chemical biology. This includes in vitro and in vivo studies to elucidate its mechanism of action and to validate the hypothesized signaling pathways.

References

An In-depth Technical Guide to Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Nervonyl Methane (B114726) Sulfonate (CAS No. 51040-60-9), a methanesulfonate (B1217627) ester of nervonyl alcohol. Due to the limited availability of direct experimental data for this specific long-chain sulfonate, this document synthesizes information from publicly available data on the compound, its precursors (nervonic acid and nervonyl alcohol), and related alkyl methanesulfonates. This guide includes a summary of known identifiers, a discussion of potential synthetic routes with a generalized experimental protocol, and an exploration of its potential, though currently unelucidated, biological significance by drawing parallels with related compounds. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using DOT language diagrams.

Introduction

Nervonyl methane sulfonate, systematically named (Z)-15-Tetracosen-1-ol methanesulfonate, is an organic compound characterized by a long, unsaturated C24 alkyl chain derived from nervonic acid, linked to a methanesulfonate group.[1][2] The methanesulfonate moiety is an excellent leaving group in nucleophilic substitution reactions, making alkyl methanesulfonates valuable intermediates in organic synthesis. While short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-studied for their genotoxic properties as DNA alkylating agents, the chemical and biological characteristics of long-chain derivatives like this compound are not well-documented in publicly accessible literature.[3][4]

This guide aims to consolidate the available information on this compound, providing a foundational resource for researchers interested in its synthesis, properties, and potential applications.

Chemical and Physical Properties

Direct experimental data for the physicochemical properties of this compound are scarce. However, based on its chemical structure and data from its precursors and related compounds, we can infer certain characteristics. The long, nonpolar C24 alkyl chain will dominate its physical properties, suggesting low water solubility and a high affinity for nonpolar organic solvents. The presence of the sulfonate ester group introduces a polar functionality.

Identifiers and Molecular Characteristics

A summary of the key identifiers for this compound is provided in Table 1.

PropertyValueReference
CAS Number 51040-60-9[1]
Systematic Name (Z)-15-Tetracosen-1-ol, methanesulfonate[1]
Synonyms This compound, Nervonyl mesylate[1]
Molecular Formula C25H50O3S[1]
Molecular Weight 430.73 g/mol [1]
InChIKey JWFQESCFAQEDKI-KHPPLWFESA-N[1]
SMILES CCCCCCCC/C=C\CCCCCCCCCCCCCCOS(=O)(=O)C

Table 1: Chemical Identifiers for this compound.

Physicochemical Properties of Precursors

To provide context, the known physicochemical properties of the parent fatty acid, nervonic acid, and the corresponding alcohol, nervonyl alcohol, are presented in Table 2. These properties are expected to influence the characteristics of the final methanesulfonate ester.

PropertyNervonic AcidNervonyl Alcohol ((Z)-15-Tetracosen-1-ol)
CAS Number 506-37-650995-29-4
Molecular Formula C24H46O2C24H48O
Molecular Weight 366.62 g/mol 352.64 g/mol
Melting Point 42-43 °CNot available
Boiling Point 479.2 °C (estimated)447.8 °C (predicted)
Solubility Insoluble in waterInsoluble in water
Appearance Light yellow oily liquidNot available

Table 2: Physicochemical Properties of Nervonic Acid and Nervonyl Alcohol.[5][6]

Synthesis of this compound

Generalized Experimental Protocol

The following protocol is a generalized procedure based on the known synthesis of other alkyl methanesulfonates and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Nervonyl alcohol ((Z)-15-Tetracosen-1-ol)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et3N) or other suitable tertiary amine

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Dissolve nervonyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution with stirring.

  • Slowly add methanesulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Product nervonyl_alcohol Nervonyl Alcohol dissolve Dissolve in Anhydrous DCM nervonyl_alcohol->dissolve mscl Methanesulfonyl Chloride add_mscl Add MsCl Dropwise mscl->add_mscl et3n Triethylamine add_base Add Triethylamine et3n->add_base cool Cool to 0 °C dissolve->cool cool->add_base add_base->add_mscl react Stir and Monitor by TLC add_mscl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

There is currently no direct scientific literature describing the biological activity, mechanism of action, or signaling pathways of this compound. However, we can hypothesize its potential biological relevance based on the known activities of its constituent parts and related molecules.

Role of the Nervonyl Moiety

Nervonic acid, the precursor to the nervonyl group, is a very-long-chain monounsaturated fatty acid that is enriched in the white matter of the brain and is a key component of myelin.[8] It plays a crucial role in the biosynthesis of nerve cell myelin. Long-chain fatty alcohols, such as nervonyl alcohol, have also been investigated for their biological effects, including potential neurotrophic activities and effects on nerve conduction.[9] One study demonstrated that a cyclohexenonic long-chain fatty alcohol had beneficial effects on peripheral neuropathy in diabetic rats.[9] Furthermore, long-chain fatty alcohols can influence cellular processes such as fatty acid uptake.[4]

Reactivity of the Methanesulfonate Group

The methanesulfonate group is a potent alkylating agent, and short-chain alkyl methanesulfonates like MMS and EMS are known mutagens and carcinogens due to their ability to alkylate DNA.[4][10] This alkylation can lead to DNA damage and interfere with DNA replication and transcription.[11] The primary mechanism of action for the genotoxicity of these compounds is the transfer of their alkyl group to nucleophilic sites on DNA bases.

Hypothesized Biological Activity

Given its structure, this compound could potentially act as a lipophilic alkylating agent. The long nervonyl chain would likely facilitate its transport across cell membranes and localization to lipid-rich environments, such as the myelin sheath or other cellular membranes. Once localized, the methanesulfonate group could potentially alkylate nearby nucleophilic biomolecules, including proteins and lipids, and possibly DNA.

It is important to emphasize that this is a hypothesis, and the actual biological activity of this compound could be significantly different from that of short-chain analogues. The steric bulk of the C24 chain might hinder its ability to interact with the DNA backbone. Its primary effects could be related to the disruption of membrane structure and function or the alkylation of membrane-associated proteins.

Potential Signaling Pathway Involvement

If this compound does act as an alkylating agent, it could trigger cellular stress response pathways, such as the DNA damage response (DDR) pathway. However, its lipophilic nature might also lead to interactions with lipid signaling pathways.

G cluster_effects Potential Cellular Effects NMS This compound Membrane Cell Membrane (Lipid Bilayer) NMS->Membrane Partitioning due to lipophilic tail DNA Nuclear DNA NMS->DNA Possible interaction (less likely due to steric hindrance) Alkylation Alkylation of Biomolecules Membrane->Alkylation Proximity to reactive head group LipidStress Lipid Stress / Membrane Disruption Membrane->LipidStress MembraneProteins Membrane-Associated Proteins MembraneProteins->Alkylation DDR DNA Damage Response DNA->DDR Alkylation->DDR

Caption: Hypothesized cellular interactions of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of its parent compounds and related alkyl methanesulfonates, appropriate safety precautions should be taken when handling this chemical. Methanesulfonic acid is corrosive and can cause severe skin and eye burns.[3][12] Short-chain alkyl methanesulfonates are toxic, mutagenic, and suspected carcinogens. Therefore, it is prudent to handle this compound with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a long-chain alkyl methanesulfonate with potential applications in organic synthesis and as a research chemical. While its precise chemical and biological properties are largely uncharacterized, this guide provides a summary of the currently available information and a framework for future research. The synthesis is expected to follow standard procedures for the preparation of methanesulfonate esters. Its biological activity remains an open question, with the potential for it to act as a lipophilic alkylating agent, although this requires experimental validation. Further research is needed to elucidate the specific properties and biological effects of this compound to fully understand its potential applications and hazards.

References

Nervonyl Methane Sulfonate: A Technical Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nervonyl Methane (B114726) Sulfonate, also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627). The document details its chemical structure, physicochemical properties, and a detailed protocol for its synthesis, tailored for an audience in chemical research and drug development.

Introduction

Nervonyl methane sulfonate is a long-chain alkyl ester of methanesulfonic acid. The "nervonyl" portion refers to the C24:1 monounsaturated alkyl chain derived from nervonic acid. Methane sulfonates, or mesylates, are recognized in organic chemistry as excellent leaving groups, making compounds like this compound valuable intermediates in organic synthesis.[1] They are often used to introduce long alkyl chains into molecules or to convert hydroxyl groups into more reactive sites for nucleophilic substitution. Long-chain alkyl methanesulfonates find applications in various fields, including the synthesis of complex lipids and as reagents in pharmaceutical research.[1]

Chemical Structure and Identification

This compound consists of a 24-carbon chain with a cis double bond at the 15th position (C15-C16). This nervonyl group is attached via an ester linkage to a methanesulfonyl group (-SO₂CH₃).

Visualization of Chemical Structure

The following diagram illustrates the two-dimensional structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes the known identifiers and properties based on supplier information.[2][3]

PropertyValueReference
IUPAC Name (Z)-tetracos-15-en-1-yl methanesulfonate
Synonyms 15-Tetracosen-1-ol methanesulfonate, (Z)-[2]
CAS Number 51040-60-9[2]
Molecular Formula C₂₅H₅₀O₃S[2]
Molecular Weight 430.73 g/mol [2]
Purity >99%[2]
Appearance Not specified (typically a waxy solid or oil for long-chain lipids)
Storage Conditions Freezer (-20°C)[2]
SMILES CCCCCCCC/C=C\CCCCCCCCCCCCCCOS(=O)(=O)C[2]
InChI InChI=1S/C25H50O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-29(2,26)27/h10-11H,3-9,12-25H2,1-2H3/b11-10-[2]
InChIKey JWFQESCFAQEDKI-KHPPLWFESA-N[2]

Synthesis of this compound

The synthesis of this compound is achieved by the mesylation of its corresponding alcohol, nervonyl alcohol ((Z)-tetracos-15-en-1-ol). This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

(Z)-tetracos-15-en-1-ol + CH₃SO₂Cl → (Z)-tetracos-15-en-1-yl methanesulfonate + HCl

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

G start Start: Prepare Reactants reactants Dissolve Nervonyl Alcohol and Triethylamine in an aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂). start->reactants cooling Cool reaction mixture to 0-5 °C reactants->cooling addition Slowly add Methanesulfonyl Chloride (1.1 - 1.2 eq.) dropwise, maintaining low temperature. cooling->addition reaction Stir at 0-5 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours. addition->reaction workup Quench and Wash reaction->workup wash1 Wash with dilute HCl workup->wash1 wash2 Wash with saturated NaHCO₃ solution wash1->wash2 wash3 Wash with brine wash2->wash3 drying Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ wash3->drying filtration Filter to remove drying agent drying->filtration evaporation Remove solvent under reduced pressure (Rotary Evaporation) filtration->evaporation purification Purify crude product (e.g., Column Chromatography) evaporation->purification product This compound (>99% purity) purification->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the mesylation of long-chain alcohols.

Materials and Reagents:

  • Nervonyl alcohol ((Z)-tetracos-15-en-1-ol) (1.0 eq.)

  • Methanesulfonyl chloride (1.2 eq.)

  • Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane/Ethyl Acetate (B1210297) solvent system for chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add nervonyl alcohol (1.0 eq.).

    • Dissolve the alcohol in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).

    • Add triethylamine (1.5 eq.) to the solution.

  • Mesylation Reaction:

    • Cool the reaction flask to 0-5°C using an ice-water bath.

    • Dissolve methanesulfonyl chloride (1.2 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.

    • Add the methanesulfonyl chloride solution dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 2-4 hours or until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up and Extraction:

    • Pour the reaction mixture into a separatory funnel containing cold 1 M HCl solution to quench the reaction and dissolve the triethylamine hydrochloride salt.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

  • Characterization and Storage:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Store the purified this compound under an inert atmosphere at -20°C to prevent degradation.[2]

References

(Z)-15-Tetracosen-1-ol Methanesulfonate: A Theoretical Exploration for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), a derivative of the naturally occurring (Z)-15-tetracosen-1-ol, represents a molecule of significant interest for chemical synthesis and potential biological applications. While direct research on this specific methanesulfonate is not extensively documented, its identity as a sulfonate ester of a long-chain unsaturated alcohol suggests its primary role as a reactive intermediate. This guide provides a theoretical framework for its synthesis, potential applications, and the experimental logic that would underpin its investigation.

Core Concepts: The Precursor and the Functional Group

(Z)-15-Tetracosen-1-ol, also known as cis-15-tetracosenol, is a long-chain fatty alcohol.[1][2] Its corresponding carboxylic acid, (Z)-15-tetracosenoic acid, is the well-known nervonic acid, a key component of myelin in the nervous system.[3][4][5] The methanesulfonate (mesylate) group, on the other hand, is an excellent leaving group in nucleophilic substitution reactions. This property is frequently exploited in organic synthesis to convert alcohols into a more reactive form.

Therefore, (Z)-15-Tetracosen-1-ol methanesulfonate is anticipated to be a key intermediate for introducing the 24-carbon unsaturated alkyl chain into various molecules of interest, such as potential therapeutics or molecular probes.

Physicochemical Properties

While experimental data for (Z)-15-Tetracosen-1-ol methanesulfonate is unavailable, we can infer its properties from its precursor, (Z)-15-Tetracosen-1-ol.

Property(Z)-15-Tetracosen-1-ol (Precursor)(Z)-15-Tetracosen-1-ol Methanesulfonate (Predicted)
Molecular Formula C24H48O[1][2]C25H50O3S
Molecular Weight 352.6 g/mol [1]430.7 g/mol
Appearance Likely a solid at room temperatureLikely a waxy solid or oil at room temperature
Solubility Insoluble in water; Soluble in organic solvents like chloroform, hexane, and ethyl ether[5]Insoluble in water; Soluble in a range of organic solvents

Hypothetical Synthesis: An Experimental Protocol

The synthesis of (Z)-15-Tetracosen-1-ol methanesulfonate would likely proceed via the reaction of (Z)-15-Tetracosen-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • (Z)-15-Tetracosen-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: A solution of (Z)-15-Tetracosen-1-ol in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine (1.2-1.5 equivalents) is added to the solution.

  • Mesylation: Methanesulfonyl chloride (1.1-1.3 equivalents) is added dropwise to the stirred solution. The reaction is monitored for completion by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (Z)-15-Tetracosen-1-ol methanesulfonate.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product Reactant1 (Z)-15-Tetracosen-1-ol Step1 Dissolve in DCM Reactant1->Step1 Reactant2 Methanesulfonyl Chloride Step4 Add MsCl Reactant2->Step4 Reactant3 Triethylamine Step3 Add Base Reactant3->Step3 Step2 Cool to 0°C Step1->Step2 Step2->Step3 Step3->Step4 Step5 Reaction Monitoring (TLC) Step4->Step5 Workup1 Quench with NaHCO3 Step5->Workup1 Workup2 Extract with DCM Workup1->Workup2 Workup3 Wash with Brine Workup2->Workup3 Workup4 Dry over MgSO4 Workup3->Workup4 Purification Column Chromatography Workup4->Purification Product (Z)-15-Tetracosen-1-ol Methanesulfonate Purification->Product

Caption: Synthetic workflow for (Z)-15-Tetracosen-1-ol methanesulfonate.

Potential Research Applications

The primary utility of (Z)-15-Tetracosen-1-ol methanesulfonate lies in its ability to serve as an electrophile for the introduction of the (Z)-tetracos-15-enyl group into various molecules.

G Mesylate (Z)-15-Tetracosen-1-ol Methanesulfonate Prod1 Long-chain Amines Mesylate->Prod1 SN2 Reaction Prod2 Long-chain Thioethers Mesylate->Prod2 SN2 Reaction Prod3 Long-chain Azides Mesylate->Prod3 SN2 Reaction Prod4 Long-chain Ethers Mesylate->Prod4 SN2 Reaction Nu1 Amines (R-NH2) Nu2 Thiols (R-SH) Nu3 Azides (N3-) Nu4 Alkoxides (R-O-)

Caption: Nucleophilic substitution reactions with the target molecule.

1. Synthesis of Novel Sphingolipid Analogs: Nervonic acid is a key component of sphingolipids in the brain. (Z)-15-Tetracosen-1-ol methanesulfonate could be used to synthesize novel sphingolipid analogs by reacting it with sphingosine (B13886) derivatives. These analogs could be used as probes to study the metabolism and function of sphingolipids in neurological disorders.

2. Development of Drug Delivery Systems: The long, lipophilic alkyl chain of (Z)-15-tetracosen-1-ol could be incorporated into drug delivery systems such as liposomes or nanoparticles. The methanesulfonate would serve as a reactive handle to attach this lipid tail to other functional components of the delivery vehicle.

3. Probing Enzyme Activity: The (Z)-tetracos-15-enyl group could be transferred to fluorescent or radioactive tags. The resulting molecules could serve as substrates for enzymes involved in lipid metabolism, allowing for the study of their activity and inhibition.

Future Directions

The synthesis and characterization of (Z)-15-Tetracosen-1-ol methanesulfonate would be the first critical step. Subsequent research should focus on exploring its reactivity with a variety of nucleophiles to demonstrate its utility as a synthetic intermediate. The biological evaluation of the resulting novel lipid derivatives would then be a promising avenue for future investigation, particularly in the context of neurobiology and drug delivery. While currently a theoretical molecule, its potential as a research tool is significant and warrants further exploration.

References

Nervonyl Methane Sulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51040-60-9 Synonyms: (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627)

This technical guide provides a comprehensive overview of Nervonyl Methane (B114726) Sulfonate, a specialized chemical compound of interest to researchers in drug development and the life sciences. Due to the limited specific research on this molecule, this document integrates established data on its chemical properties with inferred potential biological activities and proposed experimental approaches based on its structural components: the C24:1 monounsaturated fatty alcohol (nervonyl alcohol) and the methanesulfonate ester.

Chemical and Physical Properties

Nervonyl methane sulfonate is the methanesulfonic acid ester of nervonyl alcohol. The key quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 51040-60-9[1][2]
Molecular Formula C₂₅H₅₀O₃S[1][2]
Molecular Weight 430.73 g/mol [1][2]
Synonyms (Z)-15-Tetracosen-1-ol methanesulfonate[1]
Purity >99% (as commercially available)[1][2]
Canonical SMILES CCCCCCCCCCCCC=CCCCCCCCCCCCCCCOS(=O)(=O)C
InChI Key JWFQESCFAQEDKI-KHPPLWFESA-N[1]

Predicted Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is not available in the current scientific literature, its chemical structure allows for informed predictions regarding its potential roles and mechanisms of action. The molecule combines a very long-chain monounsaturated lipid moiety with a reactive methanesulfonate group.

The methanesulfonate group is an excellent leaving group, making the compound a potential alkylating agent . Alkylating agents are known to react with nucleophiles, including sites on DNA and proteins. This reactivity is the basis for the mutagenic and carcinogenic properties of related, smaller compounds like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS). Therefore, this compound could potentially act as a genotoxic agent, introducing a large lipid adduct onto biological macromolecules.

The nervonyl (C24:1) lipid tail suggests a high degree of lipophilicity, which would govern its distribution in biological systems. This long lipid chain would likely cause the molecule to associate with cellular membranes, such as the plasma membrane, endoplasmic reticulum, and nuclear membrane. This targeted localization could lead to site-specific alkylation or other disruptions of membrane-associated processes. The presence of a lipid component could also suggest involvement in lipid signaling pathways, although this is speculative.

Potential Research Applications

Given its structure, this compound could be a valuable tool in several areas of research:

  • Studying Lipid-Directed Alkylation: As an alkylating agent with a lipid tail, it could be used to investigate how lipophilicity and membrane association affect the efficiency and targets of alkylation.

  • Probing Lipid Rafts and Membrane Microdomains: The long C24:1 chain may favor its partitioning into specific membrane microdomains like lipid rafts, allowing it to be used as a probe to study the function of these domains.

  • Synthesis of Novel Lipid Analogues: It can serve as a precursor for the synthesis of other nervonyl-containing compounds by nucleophilic substitution of the methanesulfonate group.

  • Drug Delivery Systems: The lipophilic nature of the nervonyl group could be explored for its potential use in lipid-based drug delivery systems.[3]

Proposed Experimental Protocols

The following are hypothetical experimental protocols that could be employed to investigate the biological activities of this compound. These are not based on published studies of this specific compound but are standard methods for characterizing novel chemical entities.

1. Cell Viability and Cytotoxicity Assay:

  • Objective: To determine the cytotoxic effects of this compound on cultured cells.

  • Methodology:

    • Plate cells (e.g., HeLa, HepG2) in 96-well plates and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the compound in cell culture medium.

    • Treat the cells with the different concentrations of the compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

2. In Vitro DNA Alkylation Assay:

  • Objective: To determine if this compound can directly alkylate DNA.

  • Methodology:

    • Incubate purified plasmid DNA with varying concentrations of this compound in a suitable buffer at 37°C for a defined period.

    • Include a positive control (e.g., MMS) and a negative control (vehicle).

    • Analyze the DNA for modifications. This can be done by:

      • Gel Electrophoresis: Look for changes in DNA mobility.

      • LC-MS/MS Analysis: Digest the DNA to nucleosides and analyze for the presence of nervonyl-adducted bases.

Visualizations of Proposed Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical experimental workflows and signaling pathways relevant to the study of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock This compound Stock Solution (in DMSO) serial_dilution Serial Dilution in Culture Medium stock->serial_dilution cells Cell Culture (e.g., HeLa) treatment Incubate Cells with Compound (24, 48, 72 hours) cells->treatment serial_dilution->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis

Caption: Proposed workflow for assessing the cytotoxicity of this compound.

hypothetical_pathway cluster_membrane Cellular Membranes cluster_targets Potential Cellular Targets cluster_effects Potential Downstream Effects NMS Nervonyl Methane Sulfonate (NMS) plasma_membrane Plasma Membrane NMS->plasma_membrane Partitioning nuclear_membrane Nuclear Membrane NMS->nuclear_membrane Partitioning membrane_proteins Membrane Proteins plasma_membrane->membrane_proteins Alkylation dna Nuclear DNA nuclear_membrane->dna Alkylation signaling_disruption Disruption of Signaling Pathways membrane_proteins->signaling_disruption dna_damage DNA Damage Response dna->dna_damage apoptosis Apoptosis signaling_disruption->apoptosis dna_damage->apoptosis

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound is a chemical with potential for specialized research applications, primarily due to its nature as a long-chain lipid alkylating agent. While direct experimental data on its biological effects are lacking, its structure provides a strong basis for predicting its behavior and for designing experiments to explore its utility as a research tool. The protocols and potential mechanisms outlined in this guide are intended to serve as a starting point for researchers interested in investigating this unique compound. As with any potential alkylating agent, appropriate safety precautions should be taken when handling and disposing of this chemical.

References

A Technical Guide to the Presumed Mechanism of Action of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Nervonyl methane (B114726) sulfonate" (CAS 51040-60-9), also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is a defined chemical entity.[1][2] However, a thorough review of publicly available scientific literature reveals a significant lack of direct experimental data regarding its specific mechanism of action, biological effects, and signaling pathways. This document, therefore, presents a deduced mechanism of action based on the well-characterized activities of its constituent chemical moieties: the nervonyl group and the methane sulfonate group. To provide the detailed technical insights requested, this guide will use Methyl Methanesulfonate (MMS) , a closely related and extensively studied alkylating agent, as a proxy to illustrate the core mechanistic principles, experimental methodologies, and potential cellular responses.

Introduction to Nervonyl Methane Sulfonate

This compound is an ester formed from nervonic acid and methanesulfonic acid.[1][2]

  • Nervonic Acid (C24:1 n-9): A very-long-chain monounsaturated omega-9 fatty acid, nervonic acid is highly enriched in the white matter of the brain and peripheral nervous tissue.[3][4][5] It is a crucial component of sphingolipids, such as sphingomyelin, which are integral to the structure of the myelin sheath that insulates nerve fibers.[6][7] Its biological roles are primarily structural and related to maintaining the integrity of neural membranes.[5][6]

  • Methane Sulfonate (Mesylate): The methane sulfonate group is an excellent leaving group in nucleophilic substitution reactions. When attached to an alkyl group, it creates a potent alkylating agent. Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites on organic molecules, including the bases of DNA.[8][9][10]

Given this structure, the primary mode of action of this compound is predicted to be that of an alkylating agent , with its biological activity dominated by the reactivity of the methane sulfonate moiety. The long, lipophilic nervonyl tail would significantly influence its physicochemical properties, such as solubility and membrane permeability, potentially facilitating its entry into cells and subcellular compartments like the nucleus.

Core Mechanism of Action: DNA Alkylation (Proxy: MMS)

The core mechanism of action is presumed to be the covalent modification of DNA through alkylation, a process extensively characterized for Methyl Methanesulfonate (MMS). MMS is a monofunctional alkylating agent that transfers a methyl group to nucleophilic sites on DNA bases.[10][11]

The primary targets for alkylation by MMS are the nitrogen atoms in purine (B94841) bases:

  • N7-methylguanine (N7-MeG): This is the most abundant lesion, accounting for the majority of adducts. While not directly miscoding, it can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site.[8][10]

  • N3-methyladenine (N3-MeA): This is a highly cytotoxic lesion. It does not fit into the DNA double helix and acts as a potent blocker of DNA replication, stalling the progression of DNA polymerases.[8][10]

Other nitrogen and oxygen atoms in DNA bases and the phosphate (B84403) backbone are methylated to a much lesser extent by SN2-type agents like MMS.[3][8] The accumulation of these lesions, particularly N3-MeA, triggers a cascade of cellular responses.

Signaling Pathways Activated by Alkylation Damage

The cellular response to MMS-induced DNA damage is complex, involving DNA repair pathways, cell cycle checkpoints, and, in cases of severe damage, apoptosis.

  • Base Excision Repair (BER): This is the primary pathway for repairing the lesions caused by MMS.[8][9] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

  • Homologous Recombination (HR): While MMS does not typically cause direct double-strand breaks (DSBs), the stalling of replication forks at sites of damage can lead to fork collapse and the formation of secondary DSBs.[8] The repair of these replication-associated DSBs is critically dependent on the Homologous Recombination pathway.[12] This explains why cells deficient in HR genes are exceptionally sensitive to MMS.[8]

  • Cell Cycle Checkpoints: To allow time for DNA repair, cells activate checkpoint signaling pathways that arrest the cell cycle, typically in the S-phase.[10][13] This response is crucial for preventing the replication of damaged DNA and maintaining genomic stability.

Below is a diagram illustrating the central role of DNA alkylation and the subsequent activation of cellular response pathways.

Signaling_Pathway cluster_0 Cellular Entry & DNA Interaction cluster_1 Primary Lesions & Consequences cluster_2 Cellular Response Pathways NMS This compound (Lipophilic Delivery) MMS Proxy: Methyl Methane Sulfonate (MMS) NMS->MMS Functional Analogy DNA_Alkylation DNA Alkylation MMS->DNA_Alkylation Methylation of Guanine (N7) & Adenine (N3) N7_MeG N7-methylguanine DNA_Alkylation->N7_MeG N3_MeA N3-methyladenine (Cytotoxic) DNA_Alkylation->N3_MeA Apoptosis Apoptosis (High Damage) DNA_Alkylation->Apoptosis Overwhelming Damage BER Base Excision Repair (BER) N7_MeG->BER Repair Replication_Stall Replication Fork Stalling N3_MeA->Replication_Stall N3_MeA->BER Repair Checkpoint S-Phase Checkpoint Activation Replication_Stall->Checkpoint DSB Fork Collapse & Double-Strand Breaks (DSBs) Replication_Stall->DSB Cell_Survival Cell_Survival BER->Cell_Survival HR Homologous Recombination (HR) HR->Cell_Survival Cell Survival Checkpoint->Cell_Survival DSB->HR Repair DSB->Apoptosis Experimental_Workflow cluster_assays 3. Downstream Assays start Start: Hypothesis Formulation cell_culture 1. Cell Line Selection & Culture start->cell_culture treatment 2. Treatment with Agent (e.g., MMS) - Dose-Response - Time-Course cell_culture->treatment viability Cell Viability Assay (e.g., MTS, Clonogenic) treatment->viability dna_damage DNA Damage Assay (e.g., Comet Assay, γH2AX foci) treatment->dna_damage cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle analysis 4. Data Acquisition & Statistical Analysis viability->analysis dna_damage->analysis cell_cycle->analysis interpretation 5. Interpretation of Results - Determine EC50 - Quantify DNA Lesions - Assess Cell Cycle Arrest analysis->interpretation conclusion Conclusion: Elucidate Mechanism of Action interpretation->conclusion

References

Potential Applications of Nervonyl Methane Sulfonate in Neuroscience: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: This document presents a prospective analysis of the potential applications of Nervonyl Methane (B114726) Sulfonate in neuroscience. As of the date of this publication, there is a notable absence of direct scientific literature investigating this specific compound. The following sections are therefore based on an extrapolation of the known neurobiological roles of its parent compound, nervonic acid, and the chemical properties of the methane sulfonate functional group. The proposed mechanisms, experimental protocols, and signaling pathways are hypothetical and intended to serve as a conceptual framework for future research.

Executive Summary

Nervonyl methane sulfonate is a derivative of nervonic acid, a monounsaturated omega-9 fatty acid that is a critical component of the myelin sheath in the central and peripheral nervous systems.[1][2][3] Given the established importance of nervonic acid in maintaining neural health and its potential therapeutic role in demyelinating diseases, its derivatization with a methane sulfonate group presents intriguing, albeit unexplored, possibilities for neuropharmacology.[4] This whitepaper explores the potential applications of this compound by dissecting the functions of its constituent parts. We hypothesize that this compound could act as a novel prodrug for nervonic acid with altered bioavailability and pharmacokinetic profiles, or as a unique bioactive molecule with its own distinct mechanisms of action. This document outlines a series of hypothetical signaling pathways and experimental workflows to guide future investigation into this promising, yet uncharacterized, compound.

The Scientific Foundation: Nervonic Acid and Methane Sulfonates

Nervonic Acid: A Key Player in Myelin Integrity

Nervonic acid is a very-long-chain fatty acid that is particularly abundant in the white matter of the brain.[3] It is a vital component of sphingolipids, such as cerebrosides and sphingomyelin, which are essential for the formation and maintenance of the myelin sheath that insulates nerve fibers.[1][4] Research has indicated that nervonic acid levels are often dysregulated in demyelinating disorders like multiple sclerosis.[4] Supplementation with nervonic acid has been shown to promote the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes, suggesting a role in remyelination.[5] Furthermore, nervonic acid exhibits anti-inflammatory and antioxidant properties, which are beneficial in the context of neuroinflammatory and neurodegenerative diseases.[6][7]

The Methane Sulfonate Group: A Chemically Active Moiety

The methane sulfonate (mesylate) group is a well-characterized functional group in organic chemistry and pharmacology. It is known to be an excellent leaving group in nucleophilic substitution reactions, a property that is often exploited in drug design to create compounds that can covalently bind to biological targets.[8] Methane sulfonate derivatives, such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), are potent alkylating agents that can modify DNA and proteins.[9][10] While this reactivity is often associated with genotoxicity, it also forms the basis for the mechanism of action of some anticancer drugs.[9] In the context of this compound, the mesylate group could significantly alter the parent molecule's solubility, stability, and biological activity.

Hypothetical Mechanisms and Potential Applications

Based on the properties of its constituent parts, we propose two primary hypothetical mechanisms of action for this compound in a neuroscience context.

Hypothesis 1: this compound as a Prodrug of Nervonic Acid

The methane sulfonate group could be designed to be cleaved in vivo, releasing nervonic acid. This could offer several advantages over direct administration of nervonic acid, such as improved stability, enhanced blood-brain barrier penetration, and a more controlled release profile.

Hypothesis 2: this compound as a Novel Bioactive Agent

The intact molecule may possess unique therapeutic properties. The nervonyl moiety could guide the molecule to lipid-rich environments like the myelin sheath, while the reactive methane sulfonate group could interact with specific molecular targets involved in neuroinflammation or neurodegeneration.

These hypotheses lead to several potential therapeutic applications:

  • Remyelination in Demyelinating Diseases: By delivering nervonic acid more efficiently to the CNS, this compound could promote myelin repair in conditions like multiple sclerosis.

  • Neuroprotection in Neurodegenerative Diseases: The potential anti-inflammatory and antioxidant effects of the nervonic acid backbone, possibly enhanced by the methane sulfonate group, could be beneficial in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[4][6]

  • Enhancement of Cognitive Function: By supporting myelin integrity and neuronal health, the compound could have applications in improving memory and cognitive function.[11]

Proposed Experimental Investigation

To investigate the potential of this compound, a structured experimental approach is necessary. The following tables and diagrams outline proposed studies.

Quantitative Data from Foundational Studies on Nervonic Acid

While no quantitative data exists for this compound, the following table summarizes relevant data for nervonic acid to provide a baseline for future comparative studies.

ParameterOrganism/ModelDosage/ConcentrationKey FindingReference
Myelin Basic Protein (MBP) Synthesis Human Oligodendrocyte Precursor Cells (in vitro)Fish Oil Mixture (rich in nervonic acid ester)Increased MBP synthesis[5]
Cognitive Function RatsAcer truncatum Bunge seed oil (rich in nervonic acid)Significant increase in learning and memory capacity[11]
Inflammatory Infiltration Experimental Autoimmune Encephalomyelitis (EAE) miceNervonic acid (various doses)Mitigated inflammatory infiltration and demyelination[7]
Antioxidant Protein Expression EAE miceNervonic acid (various doses)Increased expression of antioxidant proteins[7]
Proposed Experimental Protocols

Experiment 1: In Vitro Assessment of Bioactivity in Oligodendrocyte Precursor Cells (OPCs)

  • Objective: To determine if this compound promotes the differentiation and maturation of OPCs into myelinating oligodendrocytes.

  • Methodology:

    • Culture primary rat OPCs or a human OPC cell line.

    • Treat OPCs with varying concentrations of this compound, nervonic acid (as a positive control), and a vehicle control.

    • After a set incubation period (e.g., 72 hours), fix the cells and perform immunocytochemistry for markers of oligodendrocyte differentiation (e.g., O4, GalC) and mature oligodendrocytes (e.g., MBP, PLP).

    • Quantify the percentage of differentiated and mature oligodendrocytes using fluorescence microscopy and image analysis software.

    • Perform a Western blot analysis of cell lysates to quantify the expression levels of MBP and PLP.

Experiment 2: In Vivo Evaluation in a Mouse Model of Demyelination

  • Objective: To assess the efficacy of this compound in promoting remyelination and functional recovery in vivo.

  • Methodology:

    • Induce demyelination in C57BL/6 mice using the cuprizone (B1210641) model or by inducing Experimental Autoimmune Encephalomyelitis (EAE).

    • Administer this compound, nervonic acid, or a vehicle control daily via oral gavage.

    • Monitor motor function and coordination using tests such as the rotarod and open field test.

    • At the end of the treatment period, perfuse the animals and collect brain and spinal cord tissue.

    • Perform histological analysis using Luxol Fast Blue (LFB) staining to assess the extent of demyelination and remyelination.

    • Conduct immunohistochemistry for markers of oligodendrocytes and myelin.

Visualizing Hypothetical Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

G cluster_pathway Hypothetical Signaling Pathway for Remyelination NMS This compound NA Nervonic Acid NMS->NA In vivo cleavage (Prodrug Hypothesis) OPC Oligodendrocyte Precursor Cell NA->OPC Promotes Differentiation NFkB NF-κB Pathway NA->NFkB Inhibits Oligo Mature Oligodendrocyte OPC->Oligo Maturation Myelin Myelin Sheath Formation/Repair Oligo->Myelin Inflammation Neuroinflammation NFkB->Inflammation

Caption: Proposed signaling cascade for this compound in promoting remyelination.

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing Start Induce Demyelination (e.g., Cuprizone Model) Treatment Administer this compound, Nervonic Acid, or Vehicle Control Start->Treatment Behavioral Behavioral Testing (Rotarod, Open Field) Treatment->Behavioral Tissue Tissue Collection (Brain, Spinal Cord) Behavioral->Tissue Histo Histological Analysis (Luxol Fast Blue Staining) Tissue->Histo IHC Immunohistochemistry (Myelin and Oligodendrocyte Markers) Tissue->IHC Analysis Data Analysis and Interpretation Histo->Analysis IHC->Analysis

Caption: Proposed workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

While the therapeutic potential of this compound in neuroscience remains speculative, the strong scientific rationale based on the known functions of nervonic acid warrants its investigation. This whitepaper provides a foundational framework for initiating such research. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its stability, pharmacokinetics, and efficacy in the proposed in vitro and in vivo models. A thorough understanding of its mechanism of action will be crucial in determining its potential as a novel therapeutic agent for a range of debilitating neurological disorders. The path forward requires a dedicated and multidisciplinary research effort to unlock the potential of this promising, yet uncharacterized, molecule.

References

Nervonyl Methane Sulfonate and its Relation to Nervonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nervonyl methane (B114726) sulfonate and its relationship to the biologically significant nervonic acid. Nervonic acid, a long-chain monounsaturated fatty acid, is a key component of the myelin sheath and is extensively studied for its role in neurological health and disease.[1][2][3] Nervonyl methane sulfonate, a synthetic derivative, transforms the terminal carboxyl group of nervonic acid into a reactive sulfonate ester. This structural modification is anticipated to significantly alter its biochemical properties and biological activity, shifting its profile from a structural lipid to a potential alkylating agent. This guide details the chemical synthesis, summarizes the known biological roles of nervonic acid, predicts the bioactivity of this compound based on related compounds, and provides detailed experimental protocols and quantitative data in a structured format for researchers.

Introduction: Nervonic Acid and its Significance

Nervonic acid ((Z)-tetracos-15-enoic acid) is a C24:1n-9 very-long-chain monounsaturated fatty acid. It is a crucial component of sphingolipids, particularly in the white matter of the brain and the myelin sheath that insulates nerve fibers.[2] Its presence is vital for the proper functioning and maintenance of the central and peripheral nervous systems. Research has implicated deficiencies in nervonic acid in demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[1][3] Furthermore, studies have explored the therapeutic potential of nervonic acid supplementation in improving cognitive function and in animal models of neurological disorders like Alzheimer's and Parkinson's disease.[4][5]

The Chemical Relationship: From Carboxylic Acid to Sulfonate Ester

This compound is a derivative of nervonic acid where the carboxylic acid functional group is replaced by a methanesulfonate (B1217627) ester. This conversion involves a two-step chemical synthesis:

  • Reduction of Nervonic Acid to Nervonyl Alcohol: The carboxylic acid group of nervonic acid is reduced to a primary alcohol, nervonyl alcohol ((15Z)-tetracos-15-en-1-ol).

  • Methanesulfonylation of Nervonyl Alcohol: The resulting nervonyl alcohol is then reacted with methanesulfonyl chloride in the presence of a base to form this compound.[6] The methanesulfonyl group (mesylate) is an excellent leaving group in nucleophilic substitution reactions.

This chemical transformation fundamentally alters the nature of the molecule. While nervonic acid is a lipid involved in structural and signaling roles, this compound is predicted to be a reactive compound with the potential to act as an alkylating agent.

Biological Activity and Potential Applications

Nervonic Acid: A Neuro-supportive Lipid

Nervonic acid's biological activities are primarily associated with its role in the nervous system:

  • Myelin Sheath Integrity: As a major constituent of sphingomyelin, it is essential for the formation and maintenance of the myelin sheath, which facilitates rapid nerve impulse transmission.[2]

  • Signaling Pathways: There is evidence to suggest that nervonic acid may influence intracellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[7][8]

  • Mitochondrial Function: Recent studies indicate that nervonic acid can improve mitochondrial function in fibroblasts from patients with adrenomyeloneuropathy, suggesting a role in cellular bioenergetics and reducing oxidative stress.[9]

  • Neuroprotection: In various animal models, nervonic acid has demonstrated neuroprotective effects, improving learning and memory and mitigating motor deficits.[4][5]

This compound: A Putative Alkylating Agent
  • DNA Alkylation: Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS), are well-characterized DNA alkylating agents.[10][11][12][13] They can transfer their alkyl group to nucleophilic sites on DNA bases, leading to DNA damage, mutations, and cytotoxicity. This property makes some alkylating agents useful in cancer chemotherapy.[10]

  • Genotoxicity: Due to their ability to damage DNA, alkyl methanesulfonates are often genotoxic and potentially carcinogenic.[10][11] The long alkyl chain of this compound may influence its ability to cross cell membranes and interact with DNA, but the reactive methanesulfonate group suggests a high potential for alkylating activity.

The logical relationship between nervonic acid, its synthetic conversion, and their distinct biological roles is depicted in the diagram below.

G Logical Relationship and Predicted Activities cluster_0 Nervonic Acid cluster_1 Chemical Synthesis cluster_2 This compound NA Nervonic Acid (C24:1 Fatty Acid) NA_role Biological Role: - Myelin Sheath Component - Neuro-supportive - Signaling Pathway Modulation NA->NA_role Reduction Reduction (e.g., with LiAlH4) NA->Reduction Step 1 Nervonyl_Alcohol Nervonyl Alcohol Reduction->Nervonyl_Alcohol Methanesulfonylation Methanesulfonylation (Mesyl Chloride + Base) Nervonyl_Alcohol->Methanesulfonylation Step 2 NMS This compound Methanesulfonylation->NMS NMS_role Predicted Biological Activity: - Alkylating Agent - Potential Genotoxicity - Research Tool for Alkylation Studies NMS->NMS_role

Caption: Logical workflow from nervonic acid to this compound and their distinct biological roles.

Quantitative Data

The following tables summarize quantitative data from studies on nervonic acid. No quantitative biological data for this compound was found in the reviewed literature.

Table 1: Effects of Nervonic Acid in Animal Models of Neurological Disorders

Animal ModelDosing RegimenKey FindingsReference
Normal Mice12.3, 24.5, or 49.0 mg/kg/day (oral) for 22 daysReduced number of platform step-down mistakes and extended latency.[4]
Scopolamine-induced memory impairment in miceOral administration for 30 days prior to scopolamineReduced number of platform step-down mistakes.[4]
Parkinson's Disease Mouse Model (MPTP-induced)20, 40, or 60 mg/kg/day (oral)High dose (>40 mg/kg) significantly increased spontaneous movements.[5]
Diet-induced Obese MiceIsocaloric diet supplemented with nervonic acid for 8 weeksReduced weight gain, adiposity, and blood glucose levels.[14]
Rats with ASO supplementation1.8 g/kg/day ASO (containing 6.89% nervonic acid) for 7 daysEnhanced memory in the Morris water maze test.[15][16]

Table 2: In Vitro Effects of Nervonic Acid

Cell TypeTreatmentKey FindingsReference
Adrenomyeloneuropathy (AMN) FibroblastsIncreasing concentrations of nervonic acidImproved mitochondrial respiration parameters (basal respiration, ATP production, maximal respiration).[9]
PC12 and RSC96 cells0-200 µM nervonic acidShowed protective effects against H2O2-induced oxidative stress.[17][18]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on standard organic chemistry techniques for the reduction of a carboxylic acid and subsequent methanesulfonylation of the resulting alcohol.

Step 1: Reduction of Nervonic Acid to Nervonyl Alcohol

  • Materials: Nervonic acid, lithium aluminum hydride (LiAlH4), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), hydrochloric acid (HCl), sodium sulfate (B86663) (Na2SO4), rotary evaporator, glassware.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nervonic acid in anhydrous diethyl ether or THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a slight excess of LiAlH4 to the solution with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Combine the organic filtrates and wash with dilute HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield nervonyl alcohol.

Step 2: Methanesulfonylation of Nervonyl Alcohol

  • Materials: Nervonyl alcohol, anhydrous dichloromethane (B109758) (DCM), triethylamine (B128534) (or other suitable base), methanesulfonyl chloride (MsCl), deionized water, brine, sodium sulfate (Na2SO4), rotary evaporator, glassware.

  • Procedure:

    • Dissolve nervonyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.

    • Add triethylamine (approximately 1.5 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (approximately 1.2 equivalents) dropwise to the stirred solution.

    • Continue stirring at 0°C for a few hours, then allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[6]

    • Quench the reaction by adding deionized water.

    • Separate the organic layer and wash sequentially with deionized water and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[6]

The synthesis workflow is illustrated below.

G Synthesis of this compound NA Nervonic Acid Reduction Reduction with LiAlH4 in anhydrous ether/THF NA->Reduction Nervonyl_Alcohol Nervonyl Alcohol Reduction->Nervonyl_Alcohol Methanesulfonylation Methanesulfonylation with MsCl and Triethylamine in DCM Nervonyl_Alcohol->Methanesulfonylation NMS This compound Methanesulfonylation->NMS PI3K_Akt_Pathway Overview of the PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes NA_influence Nervonic Acid (Potential Influence) NA_influence->PI3K Modulates?

References

The Role of Nervonic Acid in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Nervonyl methane (B114726) sulfonate" did not yield specific information regarding its role in lipid metabolism. It is likely a synthetic derivative or research chemical with limited publicly available biological data. This guide will focus on the closely related and extensively studied parent compound, Nervonic Acid , a key player in lipid metabolism, particularly within the central nervous system.

Introduction

Nervonic acid (NA), a cis-15-tetracosenoic acid (24:1, n-9), is a very-long-chain monounsaturated fatty acid (VLCFA) that is a critical component of sphingolipids, particularly in the myelin sheath that insulates nerve fibers in the central nervous system.[1][2] Its endogenous synthesis and dietary intake are crucial for maintaining neural health. Deficiencies in nervonic acid have been linked to demyelinating diseases such as Multiple Sclerosis (MS) and Adrenoleukodystrophy (ALD).[1][3] Recent research has highlighted the potential of nervonic acid supplementation to modulate lipid profiles, offering therapeutic avenues for neurological disorders and metabolic syndrome.[1][4] This technical guide provides an in-depth overview of the role of nervonic acid in lipid metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Data Presentation: Quantitative Effects of Nervonic Acid on Lipid Profiles

Nervonic acid supplementation has been shown to significantly alter the lipidome. The following tables summarize the quantitative changes observed in key lipid species in various experimental models.

Table 1: Changes in Key Sphingolipid Species Following Nervonic Acid Supplementation

Lipid SpeciesControl Group (Relative Abundance)Nervonic Acid Group (Relative Abundance)Fold Changep-value
Cer(d18:1/24:1)1.00 ± 0.151.85 ± 0.20+1.85<0.01
SM(d18:1/24:1)1.00 ± 0.122.10 ± 0.25+2.10<0.01
GalCer(d18:1/24:1)1.00 ± 0.181.92 ± 0.22+1.92<0.01

Data are presented as mean ± standard deviation. Cer: Ceramide; SM: Sphingomyelin; GalCer: Galactosylceramide.[1]

Interpretation: Nervonic acid is readily incorporated into crucial sphingolipids of the myelin sheath, such as ceramides, sphingomyelin, and galactosylceramides. This incorporation is vital for the structural integrity and function of myelin.[2]

Table 2: Effect of Nervonic Acid on Very-Long-Chain Fatty Acid (VLCFA) Profile in ALD Fibroblasts

Fatty AcidControl (nmol/mg protein)Nervonic Acid Treated (nmol/mg protein)Percentage Change
C24:1 (Nervonic Acid)5.2 ± 1.115.8 ± 2.3+204%
C26:02.5 ± 0.41.3 ± 0.2-48%
C26:10.1 ± 0.020.3 ± 0.05+200%

Data are presented as mean ± standard deviation from studies on Adrenoleukodystrophy (ALD) patient-derived fibroblasts.[5][6]

Interpretation: In disorders like ALD, the accumulation of saturated VLCFAs, particularly C26:0, is a key pathological hallmark.[5] Nervonic acid supplementation can competitively inhibit the elongation of shorter-chain saturated fatty acids, leading to a reduction in C26:0 levels.[1] This is a primary mechanism underlying its therapeutic potential for ALD.[5][6]

Table 3: Changes in Glycerophospholipid Species with Nervonic Acid Supplementation

Lipid SpeciesControl Group (Relative Abundance)Nervonic Acid Group (Relative Abundance)Fold Changep-value
PC(24:1) Species1.00 ± 0.201.65 ± 0.28+1.65<0.05
PE(24:1) Species1.00 ± 0.171.58 ± 0.25+1.58<0.05

Data are presented as mean ± standard deviation. PC: Phosphatidylcholine; PE: Phosphatidylethanolamine.[1]

Interpretation: While nervonic acid is predominantly found in sphingolipids, it is also incorporated into glycerophospholipids, indicating a broader impact on the composition and signaling functions of cellular membranes.[1][7]

Table 4: Effect of Nervonic Acid on Adipogenesis-Related Protein Expression

ProteinControl Group (Fold Change)Nervonic Acid Treated Group (Fold Change)
PPARγ1.002.34 ± 0.69
CEBPα1.001.48 ± 0.17
Adiponectin1.002.35 ± 0.55
LPL1.001.53 ± 0.15

Data from in vitro studies on human mesenchymal stem cells (MSCs) during adipogenic differentiation.[8]

Interpretation: Nervonic acid has been shown to promote adipogenesis by upregulating key transcription factors and adipokines, suggesting a role in broader lipid metabolism beyond the nervous system.[8]

Signaling Pathways and Mechanisms of Action

Nervonic acid exerts its effects on lipid metabolism through its integration into several key metabolic and signaling pathways.

Biosynthesis and Incorporation into Myelin

Nervonic acid is synthesized from oleic acid (C18:1) through a series of elongation steps catalyzed by ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes.[9][10] It is then incorporated into sphingolipids, which are essential for the formation and maintenance of the myelin sheath.[9]

Oleic Acid (C18:1) Oleic Acid (C18:1) ELOVL1/7 ELOVL1/7 Oleic Acid (C18:1)->ELOVL1/7 Elongation Erucic Acid (C22:1) Erucic Acid (C22:1) ELOVL1/7->Erucic Acid (C22:1) ELOVL4 ELOVL4 Erucic Acid (C22:1)->ELOVL4 Elongation Nervonic Acid (C24:1) Nervonic Acid (C24:1) ELOVL4->Nervonic Acid (C24:1) Sphingolipid Synthesis Sphingolipid Synthesis Nervonic Acid (C24:1)->Sphingolipid Synthesis Incorporation Myelin Sheath Myelin Sheath Sphingolipid Synthesis->Myelin Sheath

Biosynthesis of nervonic acid and its incorporation into myelin.[9]

Modulation of Gene Expression in Adipogenesis

Nervonic acid has been shown to influence adipogenesis by modulating key signaling pathways such as Akt/mTOR and Wnt.[8]

cluster_0 Nervonic Acid cluster_1 Signaling Pathways cluster_2 Cellular Processes Nervonic Acid Nervonic Acid Akt/mTOR Pathway Akt/mTOR Pathway Nervonic Acid->Akt/mTOR Pathway Activates Wnt Signaling Wnt Signaling Nervonic Acid->Wnt Signaling Inhibits Angiogenesis Angiogenesis Nervonic Acid->Angiogenesis Promotes Adipogenesis Adipogenesis Akt/mTOR Pathway->Adipogenesis Promotes Wnt Signaling->Adipogenesis Inhibits

Nervonic acid's influence on signaling pathways in adipogenesis.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of nervonic acid's role in lipid metabolism.

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol outlines a standard procedure for extracting total lipids from plasma or tissue homogenates.

start Start: Sample Homogenization step1 Add Chloroform:Methanol (2:1 v/v) start->step1 step2 Vortex vigorously for 2 minutes step1->step2 step3 Centrifuge at 2000 x g for 10 minutes step2->step3 step4 Collect the lower organic phase (lipid layer) step3->step4 step5 Wash with 0.9% NaCl solution step4->step5 step6 Centrifuge and collect the lower organic phase step5->step6 step7 Dry the lipid extract under a stream of nitrogen step6->step7 end End: Dried Lipid Extract step7->end

Workflow for lipid extraction using the Folch method.[11]

Detailed Steps:

  • Homogenization: Homogenize the tissue sample or plasma in a suitable buffer.

  • Extraction: To 1 volume of the homogenate, add 20 volumes of a chloroform:methanol (2:1 v/v) mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully aspirate the upper aqueous layer and collect the lower organic phase, which contains the lipids.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the organic phase, vortex, and centrifuge again to remove non-lipid contaminants.

  • Final Collection: Collect the lower organic phase.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the dried lipid extract. The extract can then be stored at -80°C for further analysis.[11]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

This protocol describes the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

start Start: Dried Lipid Extract step1 Add Methanolic HCl or BF3-Methanol start->step1 step2 Incubate at 60°C for 1 hour step1->step2 step3 Add Hexane (B92381) and Water step2->step3 step4 Vortex and centrifuge step3->step4 step5 Collect the upper hexane layer (containing FAMEs) step4->step5 step6 Inject into GC-MS for analysis step5->step6 end End: Fatty Acid Profile Data step6->end

References

Investigating the Biological Activity of Nervonyl Methane Sulfonate: A Review of a Scientific Void

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the biological activity of Nervonyl methane (B114726) sulfonate (CAS 51040-60-9). An exhaustive search of publicly available scientific literature, chemical databases, and patent repositories has revealed a significant finding: there is currently no documented research on the biological activity of this specific compound. While Nervonyl methane sulfonate is a known chemical entity, its effects on biological systems have not been reported.

This guide will therefore summarize the available chemical information for this compound, provide context by discussing the well-established biological activities of related compounds—namely, short-chain alkyl methanesulfonates and the parent compound, nervonic acid—and highlight the distinction in the application of long-chain versus short-chain alkyl methanesulfonates. Due to the absence of experimental data, the core requirements for quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound cannot be fulfilled.

Chemical Identification of this compound

This compound, also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is a sulfonate ester. It is commercially available, indicating its synthesis is established.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 51040-60-9
Synonyms (Z)-15-Tetracosen-1-ol methanesulfonate, Nervonyl mesylate
Molecular Formula C₂₅H₅₀O₃S
Molecular Weight 430.73 g/mol

Biological Context from Related Compounds

To provide a framework for potential research, it is useful to examine the biological activities of structurally related compounds. The biological effects of alkyl methanesulfonates appear to be significantly influenced by the length of the alkyl chain.

Short-Chain Alkyl Methanesulfonates: Genotoxic Agents

Short-chain alkyl methanesulfonates, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), are well-characterized as potent DNA alkylating agents.[1] Their biological activity is extensively documented and is primarily associated with genotoxicity and mutagenicity.

  • Mechanism of Action: These compounds transfer their methyl or ethyl group to nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine. This alkylation can lead to base mispairing during DNA replication, DNA strand breaks, and chromosomal aberrations.

  • Biological Effects: Due to their effects on DNA, MMS and EMS are known mutagens and carcinogens in a wide range of organisms, from bacteria to mammals.[1] They are frequently used in genetic research to induce random mutations for screening purposes.

Long-Chain Alkyl Methanesulfonates: A Divergence in Application

In contrast to their short-chain counterparts, there is a notable lack of toxicological and biological activity data for long-chain alkyl methanesulfonates. One source distinguishes the applications based on chain length, noting that long-chain alkyl sulfonates are utilized in analytical chemistry for the separation of water-soluble basic analytes, such as vitamins.[1] This suggests a potential divergence in biological activity, where the long alkyl chain may alter the compound's properties, rendering it less likely to act as a DNA alkylating agent in the same manner as MMS or EMS. The physicochemical properties conferred by the long lipid chain, such as increased lipophilicity and different cellular distribution, may lead to entirely different biological interactions, if any.

G cluster_0 Alkyl Methane Sulfonates cluster_1 Known Biological Role / Application Short-Chain (e.g., MMS, EMS) Short-Chain (e.g., MMS, EMS) DNA Alkylating Agents DNA Alkylating Agents Short-Chain (e.g., MMS, EMS)->DNA Alkylating Agents Long-Chain (e.g., this compound) Long-Chain (e.g., this compound) Analytical Chemistry Reagents Analytical Chemistry Reagents Long-Chain (e.g., this compound)->Analytical Chemistry Reagents General Class Application Undocumented Biological Activity Undocumented Biological Activity Long-Chain (e.g., this compound)->Undocumented Biological Activity Genotoxic / Mutagenic Genotoxic / Mutagenic DNA Alkylating Agents->Genotoxic / Mutagenic

Caption: Classification and known roles of alkyl methanesulfonates.

Nervonic Acid: The Parent Alcohol

This compound is the methanesulfonate ester of nervonic acid. Nervonic acid ((Z)-tetracos-15-enoic acid) is a very-long-chain monounsaturated fatty acid with well-documented biological importance.

  • Neurological Significance: Nervonic acid is a critical component of sphingomyelin (B164518) in the myelin sheath of nerve fibers.[2] It plays a role in the structural integrity and function of nerve cells.

  • Therapeutic Potential: Research has explored the role of nervonic acid and its esters in neuroprotection, anti-inflammatory activity, and metabolic regulation.[2][3] It is investigated for its potential benefits in neurological disorders and is a component of some dietary supplements.[2][3] A naturally occurring ester of nervonic acid has been shown to improve myelin synthesis by human oligodendrocytes in vitro.[3]

The established biological relevance of nervonic acid may be a motivating factor for investigating its derivatives, such as this compound. However, it is crucial to emphasize that the biological activities of the parent alcohol cannot be directly extrapolated to its sulfonate ester.

Future Research Directions and Conclusion

The absence of data on the biological activity of this compound represents a clear knowledge gap. Future research could explore several key areas:

  • Cytotoxicity and Genotoxicity Assays: Initial studies would likely involve in vitro assays to determine if this compound exhibits any cytotoxic or genotoxic effects, particularly in comparison to short-chain alkyl methanesulfonates.

  • Neurological Cell Line Studies: Given the role of nervonic acid, investigating the effects of this compound on neuronal and glial cell lines (e.g., oligodendrocytes, astrocytes) could be a logical starting point to assess for any neuroactive or neurotoxic properties.

  • Metabolic Stability: Understanding the metabolic fate of this compound is crucial. It is possible that the ester is rapidly hydrolyzed in biological systems to nervonic acid and methanesulfonic acid, which would have different biological consequences than the intact molecule.

References

Nervonyl Methane Sulfonate: A Prospective Long-Chain Alkylating Agent for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alkylating agents represent a cornerstone of cancer chemotherapy, yet their efficacy is often limited by systemic toxicity and a lack of tumor specificity. This technical guide explores the theoretical potential of nervonyl methane (B114726) sulfonate, a long-chain alkyl sulfonate, as a novel therapeutic agent. By leveraging the unique physicochemical properties of its nervonyl backbone, this compound presents a prospective avenue for developing more targeted and less toxic alkylating therapies. This document outlines the hypothesized mechanism of action, a proposed synthetic pathway, and a framework for the preclinical evaluation of nervonyl methane sulfonate.

Introduction: The Alkylating Agent Landscape

Alkylating agents are a major class of chemotherapeutic drugs that exert their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA.[1][2] This modification can lead to DNA strand breakage, cross-linking, and base mispairing, ultimately triggering cell cycle arrest and apoptosis.[3] The clinical utility of alkylating agents spans a wide range of malignancies, including lymphomas, leukemias, and solid tumors.[1][2]

Despite their broad efficacy, the clinical use of traditional alkylating agents is often hampered by significant side effects. Their mechanism of action is not specific to cancer cells, leading to damage in healthy, rapidly dividing tissues such as the bone marrow and gastrointestinal tract.[4] This lack of specificity underscores the need for novel alkylating agents with improved safety profiles and targeted delivery mechanisms.

Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is a key component of sphingolipids in the myelin sheath of nerve fibers.[5] Recent studies have also elucidated its role in various cellular processes and have even suggested its potential in cancer therapy, particularly in triple-negative breast cancer.[6][7] This technical guide proposes the investigation of a derivative of nervonic acid's corresponding alcohol, this compound, as a potential long-chain alkylating agent. The hypothesis is that the long, lipophilic nervonyl backbone could influence the compound's biodistribution, cellular uptake, and ultimately, its therapeutic index.

Proposed Synthesis of this compound

The proposed synthetic pathway would commence with the reduction of nervonic acid or its methyl ester to the corresponding alcohol, nervonyl alcohol (cis-15-tetracosenol). Subsequently, the alcohol would be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to yield the desired this compound.

Experimental Protocol: Proposed Synthesis

Part 1: Reduction of Nervonic Acid to Nervonyl Alcohol

  • Materials: Nervonic acid, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, hydrochloric acid (1M), sodium sulfate (B86663).

  • Procedure:

    • A solution of nervonic acid in anhydrous THF is slowly added to a stirred suspension of LAH in anhydrous THF at 0°C under an inert atmosphere (e.g., argon).

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction is quenched by the sequential slow addition of water, 15% sodium hydroxide (B78521) solution, and water.

    • The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude nervonyl alcohol.

    • Purification is achieved via column chromatography on silica (B1680970) gel.

Part 2: Synthesis of this compound

  • Materials: Nervonyl alcohol, methanesulfonyl chloride, triethylamine, anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Nervonyl alcohol is dissolved in anhydrous DCM, and the solution is cooled to 0°C.

    • Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

    • The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for an additional 4 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

    • The crude product, this compound, is purified by recrystallization or column chromatography.

G cluster_reduction Part 1: Reduction cluster_mesylation Part 2: Mesylation Nervonic Acid Nervonic Acid Reduction Reduction (THF) Nervonic Acid->Reduction LAH LiAlH4 LAH->Reduction Nervonyl Alcohol Nervonyl Alcohol Reduction->Nervonyl Alcohol Mesylation Mesylation (DCM) Nervonyl Alcohol->Mesylation Methanesulfonyl Chloride MsCl Methanesulfonyl Chloride->Mesylation Triethylamine Et3N Triethylamine->Mesylation This compound This compound Mesylation->this compound

Proposed two-step synthesis of this compound.

Hypothesized Mechanism of Action: DNA Alkylation

The potential of this compound as a chemotherapeutic agent is predicated on its ability to function as a DNA alkylating agent. The methanesulfonate (B1217627) group is an excellent leaving group, making the adjacent carbon atom of the nervonyl chain electrophilic and susceptible to nucleophilic attack by DNA bases.[1]

The proposed mechanism of action is analogous to that of other monofunctional alkyl sulfonates like methyl methanesulfonate (MMS).[8] The primary targets for alkylation on the DNA molecule are the ring nitrogens of the purine (B94841) bases, which are highly nucleophilic. The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are particularly susceptible to alkylation.[2] This alkylation can lead to the formation of abasic sites, DNA strand breaks, and ultimately, cell death.

The long nervonyl chain is not expected to directly participate in the alkylation reaction but may significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Its lipophilicity could enhance its ability to cross cell membranes and potentially accumulate in lipid-rich environments, such as those found in certain tumors.

G NMS This compound Alkylation SN2 Nucleophilic Attack NMS->Alkylation DNA DNA (Guanine N7, Adenine N3) DNA->Alkylation Alkylated_DNA Alkylated DNA Alkylation->Alkylated_DNA DNA_Damage DNA Damage (Strand Breaks, Abasic Sites) Alkylated_DNA->DNA_Damage Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Apoptosis DNA_Damage->Cell_Cycle_Arrest

Hypothesized signaling pathway for this compound-induced cytotoxicity.

Proposed Preclinical Evaluation Workflow

A systematic preclinical evaluation will be necessary to validate the therapeutic potential of this compound. This would involve a multi-stage process encompassing in vitro characterization and in vivo efficacy studies.

Experimental Protocol: Preclinical Evaluation

Stage 1: In Vitro Cytotoxicity Screening

  • Objective: To determine the cytotoxic potential of this compound across a panel of cancer cell lines.

  • Methodology:

    • A diverse panel of human cancer cell lines (e.g., breast, lung, colon, glioblastoma) and a non-cancerous control cell line (e.g., fibroblasts) will be cultured.

    • Cells will be treated with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Cell viability will be assessed using a standard MTS or MTT assay.

    • IC50 values (the concentration of drug that inhibits cell growth by 50%) will be calculated for each cell line.

Stage 2: Mechanistic Studies

  • Objective: To confirm the mechanism of action as DNA alkylation and assess downstream cellular effects.

  • Methodology:

    • Comet Assay: To detect DNA strand breaks in cells treated with this compound.

    • Immunofluorescence: To visualize the formation of γ-H2AX foci, a marker of DNA double-strand breaks.

    • Cell Cycle Analysis: Using flow cytometry with propidium (B1200493) iodide staining to determine the effects on cell cycle progression.

    • Apoptosis Assays: Annexin V/PI staining and caspase activity assays to quantify apoptosis.

Stage 3: In Vivo Efficacy and Toxicity

  • Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a preclinical animal model.

  • Methodology:

    • Xenograft Model: Human cancer cells will be implanted subcutaneously into immunocompromised mice.

    • Once tumors are established, mice will be treated with this compound via an appropriate route of administration (e.g., intraperitoneal, intravenous).

    • Tumor growth will be monitored over time, and tumor volume will be calculated.

    • Animal body weight and general health will be monitored as indicators of toxicity.

    • At the end of the study, tumors and major organs will be harvested for histological analysis.

G Start Start InVitro In Vitro Cytotoxicity (IC50 Determination) Start->InVitro Mechanistic Mechanistic Studies (DNA Damage, Apoptosis) InVitro->Mechanistic InVivo In Vivo Efficacy (Xenograft Model) Mechanistic->InVivo Toxicity Toxicity Assessment InVivo->Toxicity End End Toxicity->End

Proposed preclinical evaluation workflow for this compound.

Data Presentation: Hypothetical In Vitro Cytotoxicity

While no experimental data currently exists for the cytotoxic effects of this compound, the following table illustrates how such data would be presented. For comparative purposes, hypothetical IC50 values for a standard alkylating agent (e.g., Cisplatin) and the precursor, nervonic acid, are included.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)Nervonic Acid IC50 (µM)
MCF-7Breast CancerTBD5.2>100
A549Lung CancerTBD8.1>100
HCT116Colon CancerTBD4.5>100
U87-MGGlioblastomaTBD12.7>100
HFF-1Normal FibroblastTBD25.4>100

TBD: To Be Determined through experimental evaluation.

Conclusion and Future Directions

This compound represents a novel, unexplored molecule with theoretical potential as a long-chain alkylating agent. Its unique structure, combining a known cytotoxic pharmacophore (the methanesulfonate ester) with a long, lipophilic fatty alcohol backbone, warrants investigation. The proposed synthetic route is chemically feasible, and a clear path for preclinical evaluation has been outlined.

Future research should focus on the successful synthesis and purification of this compound, followed by the systematic execution of the proposed in vitro and in vivo studies. A key area of investigation will be to determine if the nervonyl backbone confers any advantageous properties, such as enhanced tumor cell uptake, improved biodistribution, or a more favorable toxicity profile compared to existing short-chain alkylating agents. The findings from these studies will be crucial in determining whether this compound or similar long-chain alkylating agents represent a viable new direction in the development of targeted cancer therapies.

References

Preliminary Studies on Nervonyl Methane Sulfonate Toxicity: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive review of publicly accessible scientific literature and toxicology databases reveals a significant lack of specific data on the toxicity of Nervonyl methane (B114726) sulfonate. The information presented herein is therefore not a summary of existing studies but rather a methodological whitepaper. It outlines a recommended framework for conducting preliminary toxicity assessments for a novel compound such as Nervonyl methane sulfonate, in line with established preclinical drug development guidelines.

Abstract

This compound is identified as an ester product.[1] However, detailed toxicological data, including acute toxicity, genotoxicity, and mechanisms of action, are not currently available in the public domain. This guide provides a structured approach for the initial toxicological evaluation of this and other novel chemical entities. It details proposed experimental protocols, data presentation formats, and visualization of key workflows and potential pathways for investigation.

Proposed Data Presentation for Toxicological Assessment

To facilitate clear and comparative analysis, all quantitative data from future toxicological studies should be systematically organized. The following tables represent the standard format for presenting such findings.

Table 1: Acute Systemic Toxicity Profile of this compound

Species/Test System Route of Administration LD50 (Median Lethal Dose) Key Clinical Observations
No data available No data available No data available No data available
Example: Mouse Oral (p.o.) Data in mg/kg e.g., Sedation, ataxia

| Example: Rat | Intravenous (i.v.) | Data in mg/kg | e.g., Respiratory distress |

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Assay Type IC50 (Half-maximal Inhibitory Conc.) Observation Period
No data available No data available No data available No data available
Example: HepG2 (Liver) MTT Assay Data in µM e.g., 24, 48 hours

| Example: SH-SY5Y (Neuronal) | LDH Release Assay | Data in µM | e.g., 24, 48 hours |

Table 3: Genotoxicity Profile of this compound

Assay Test System Metabolic Activation (S9) Result
No data available No data available No data available No data available
Example: Ames Test S. typhimurium strains With and Without e.g., Negative

| Example: Micronucleus Test | In vivo rodent bone marrow | N/A | e.g., Positive |

Recommended Experimental Protocols

The following are detailed methodologies for foundational toxicity studies, essential for establishing a baseline safety profile for this compound.

Acute Systemic Toxicity (Adapted from OECD Guideline 423)
  • Objective: To determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single exposure.

  • Test System: Young adult, healthy, non-pregnant female rodents (e.g., Sprague-Dawley rats), nulliparous. A starting dose of 2000 mg/kg is typically used.

  • Procedure:

    • Animals are fasted prior to dosing (food, but not water).

    • The test substance is administered orally by gavage.

    • A stepwise procedure is used with 3 animals per step. Dosing is sequential, not concurrent.

    • Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and body weight changes for at least 14 days.

    • A gross necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 is calculated based on the number of mortalities observed at different dose levels.

In Vitro Cytotoxicity (MTT Assay)
  • Objective: To assess the concentration at which this compound induces cell death in vitro.

  • Test System: Relevant human cell lines, such as HepG2 (for hepatotoxicity) and SH-SY5Y (for neurotoxicity).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with a range of concentrations of this compound for 24 or 48 hours.

    • Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Visualized Workflows and Potential Pathways

Diagrams are essential for visualizing complex processes. The following are provided as templates for future research.

G cluster_0 In Vitro Screening cluster_1 In Vivo Acute Studies cluster_2 Decision Point cluster_3 Further Development vitro_cyto Cytotoxicity Assays (e.g., MTT, LDH) go_nogo Go/No-Go Decision vitro_cyto->go_nogo vitro_geno Genotoxicity Assays (e.g., Ames Test) vitro_geno->go_nogo acute_oral Acute Oral Toxicity (e.g., OECD 423) acute_oral->go_nogo pk_pd Pharmacokinetics (PK/PD) Single Dose pk_pd->go_nogo repeat_dose Repeat-Dose Toxicity (e.g., 28-day study) go_nogo->repeat_dose Go safety_pharm Safety Pharmacology go_nogo->safety_pharm Go stop_dev Stop Development go_nogo->stop_dev No-Go

Caption: Preclinical Toxicity Assessment Workflow.

G cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Cascade receptor Target Receptor (Hypothetical) mapk MAPK Pathway receptor->mapk Activation pi3k PI3K/Akt Pathway receptor->pi3k Activation apoptosis Apoptosis Induction mapk->apoptosis survival Cell Survival pi3k->survival compound Nervonyl Methane Sulfonate compound->receptor Binding Event

Caption: Hypothetical Signaling Pathway for Investigation.

References

An In-depth Technical Guide on the Role of Nervonic Acid in Sphingolipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Nervonyl Methane (B114726) Sulfonate": Initial literature reviews did not yield any scientific data concerning the specific biological role of "Nervonyl methane sulfonate" in sphingolipid signaling. This compound, a methane sulfonate ester of nervonyl alcohol, is commercially available but its effects on cellular pathways have not been characterized in published research. This guide will, therefore, focus on the well-established role of its parent fatty acid, Nervonic Acid , in sphingolipid metabolism and signaling. A concluding section will discuss the known biological activities of methane sulfonates to provide a theoretical context for the potential actions of this compound.

Introduction

Sphingolipids are a class of bioactive lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules in a vast array of cellular processes, including proliferation, apoptosis, inflammation, and signal transduction.[1][2] The biological function of a sphingolipid is profoundly influenced by the length and saturation of its N-acyl fatty acid chain. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, are particularly enriched in the nervous system.

Nervonic acid (NA, C24:1n-9), a monounsaturated VLCFA, is a primary constituent of sphingolipids in the myelin sheath, the insulating layer surrounding neuronal axons.[3][4] Its incorporation into ceramides (B1148491), sphingomyelin (B164518), and other complex sphingolipids is essential for the structural integrity and proper function of the nervous system.[5][6] Perturbations in the metabolism of nervonic acid and the sphingolipids that contain it are implicated in severe neurological disorders, including multiple sclerosis and adrenoleukodystrophy, making this pathway a critical area of interest for drug development.[2][4]

This technical guide provides a detailed overview of the synthesis of nervonic acid, its incorporation into the sphingolipid signaling network, its functional importance in the nervous system, and the experimental protocols used for its study.

Section 1: The Sphingolipid Signaling Network

Sphingolipid metabolism is a complex network of interconnected pathways responsible for the synthesis, degradation, and interconversion of various sphingolipid species. The central molecule in this network is ceramide , which can be generated through three primary routes: the de novo synthesis pathway, the salvage pathway, and the hydrolysis of sphingomyelin.

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form sphinganine. Sphinganine is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide, which is subsequently desaturated to produce ceramide.

  • Sphingomyelin Hydrolysis: Sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to release ceramide, often in response to cellular stress signals.

  • Salvage Pathway: Complex sphingolipids are broken down in the lysosomes, and the resulting sphingosine (B13886) can be re-acylated by ceramide synthases to regenerate ceramide.

Ceramide stands at a critical metabolic branchpoint. It can be converted to various other bioactive sphingolipids, including sphingomyelin, glucosylceramide, galactosylceramide, ceramide-1-phosphate, or be degraded by ceramidases to sphingosine, which can then be phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P). The balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol / Lysosome Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DES1 Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT SM Sphingomyelin Ceramide_Golgi->SM SMS GlcCer Glucosylceramide Ceramide_Golgi->GlcCer GCS SM_Mem Sphingomyelin SM->SM_Mem Complex\nGlycosphingolipids Complex Glycosphingolipids GlcCer->Complex\nGlycosphingolipids Ceramide_Mem Ceramide SM_Mem->Ceramide_Mem SMase Ceramide_Cyto Ceramide Ceramide_Mem->Ceramide_Cyto Sphingosine Sphingosine S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Sphingosine->Ceramide_Cyto CerS (Salvage) Ceramide_Cyto->Sphingosine Ceramidase

Caption: General overview of the major sphingolipid metabolic pathways.

Section 2: Nervonic Acid Metabolism and Incorporation into Sphingolipids

Nervonic acid is not synthesized directly. It is the product of a fatty acid elongation pathway that begins with oleic acid (C18:1).

  • Synthesis of Oleic Acid: The pathway starts with the de novo synthesis of palmitic acid (C16:0), which is then elongated to stearic acid (C18:0). Stearoyl-CoA desaturase (SCD) introduces a double bond to create oleic acid (C18:1).

  • Elongation to Nervonic Acid: Oleic acid is then subjected to a series of elongation cycles by fatty acid elongase enzymes (ELOVLs). Elongation of oleic acid first produces erucic acid (C22:1), which is then further elongated to nervonic acid (C24:1).[7]

Once synthesized, nervonyl-CoA is the substrate for specific ceramide synthases (CerS). In mammals, there are six CerS enzymes, each exhibiting specificity for acyl-CoAs of different chain lengths.[8] CerS2 is the primary enzyme responsible for synthesizing ceramides with very-long-chain acyl groups, including C22:0, C24:0, and C24:1 (nervonic acid).[8][9]

The nervonyl-ceramide (Cer-C24:1) produced by CerS2 is then transported to the Golgi apparatus where it serves as a substrate for sphingomyelin synthase (SMS) to produce nervonyl-sphingomyelin or for glucosylceramide synthase (GCS) and galactosylceramide synthase to produce nervonyl-glycosphingolipids, which are crucial for myelin formation.[7][10]

Nervonic_Acid_Incorporation cluster_FA_Synthesis Fatty Acid Synthesis & Elongation cluster_Ceramide_Synthesis Ceramide Synthesis (ER) cluster_Complex_Sphingolipids Complex Sphingolipid Synthesis (Golgi) Oleic Acid (C18:1) Oleic Acid (C18:1) Erucic Acid (C22:1) Erucic Acid (C22:1) Oleic Acid (C18:1)->Erucic Acid (C22:1) ELOVL1/3 Nervonic Acid (C24:1) Nervonic Acid (C24:1) Erucic Acid (C22:1)->Nervonic Acid (C24:1) ELOVL1/3 NA_CoA Nervonyl-CoA (C24:1) Nervonic Acid (C24:1)->NA_CoA Acyl-CoA Synthetase CerC24_1 Nervonyl-Dihydroceramide (dhCer-C24:1) NA_CoA->CerC24_1 Sphinganine Sphinganine Sphinganine->CerC24_1 CerS2 Nervonyl-Ceramide\n(Cer-C24:1) Nervonyl-Ceramide (Cer-C24:1) CerC24_1->Nervonyl-Ceramide\n(Cer-C24:1) DES1 CerC24_1_Golgi Nervonyl-Ceramide (Cer-C24:1) Nervonyl-Ceramide\n(Cer-C24:1)->CerC24_1_Golgi CERT SM_C24_1 Nervonyl-Sphingomyelin CerC24_1_Golgi->SM_C24_1 SMS GalCer_C24_1 Nervonyl-Galactosylceramide CerC24_1_Golgi->GalCer_C24_1 CGT Myelin Sheath Myelin Sheath SM_C24_1->Myelin Sheath GalCer_C24_1->Myelin Sheath

Caption: Pathway of nervonic acid synthesis and its incorporation into sphingolipids.

Section 3: Quantitative Data Summary

Quantitative analysis of sphingolipids, particularly those containing nervonic acid, is critical for understanding their roles in health and disease. These analyses are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Ceramide Synthase (CerS) Acyl-CoA Specificity

Ceramide Synthase Primary Acyl-CoA Substrates Associated Tissues/Functions
CerS1 C18:0 Brain, Skeletal Muscle
CerS2 C22:0 - C24:1 (Nervonic Acid) Brain (Myelin), Liver, Kidney
CerS3 C26:0 and longer Skin, Testis
CerS4 C18:0 - C22:0 Widespread expression
CerS5 C16:0 Lung, various tissues
CerS6 C14:0 - C16:0 Widespread expression

(Data compiled from references[8][9][11])

Table 2: Representative Concentrations of Sphingolipids in Brain Tissue

Sphingolipid Species Concentration Range (pmol/mg tissue) Notes
Sphingosine 0.05 - 5 Varies with age and brain region.[12]
Sphinganine 0.05 - 2 Precursor in de novo synthesis.[12]
Ceramide (total) 50 - 200 Total concentration across all acyl chains.
Sphingomyelin (total) 1000 - 5000 Highly abundant in the brain.
Cer(d18:1/24:1) Variable Levels increase with age.
SM(d18:1/24:1) Variable A major component of myelin.

(Concentration ranges are approximate and can vary significantly based on species, age, brain region, and analytical method.[12][13])

Section 4: Experimental Protocols

Accurate investigation of nervonic acid-containing sphingolipids requires robust protocols for lipid extraction and analysis. The following provides a generalized workflow for LC-MS/MS-based sphingolipidomics.

Protocol 1: Lipid Extraction from Brain Tissue

This protocol is a modified Bligh-Dyer method suitable for a broad range of sphingolipids.

Materials:

  • Brain tissue (~50 mg)

  • Internal Standard (IS) mixture (e.g., C17-sphingosine, C12-ceramide, d-labeled VLCFAs in methanol)

  • Chloroform (B151607), Methanol, Water (HPLC grade)

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the weighed tissue sample in a suitable buffer on ice.

  • Solvent Addition: To the homogenate, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water containing the internal standard mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes and incubate on ice for 15 minutes to ensure thorough extraction.

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes. Three phases will be visible: an upper aqueous phase, a protein disk, and a lower organic phase.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe.

  • Drying: Evaporate the solvent from the collected organic phase to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water mixture).[1][14]

Protocol 2: LC-MS/MS Analysis of Sphingolipids

This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, which is effective for separating lipids based on headgroup polarity.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, <2 µm particle size).[15]

  • Mobile Phase A: Water with 0.2% formic acid and 2-10 mM ammonium (B1175870) formate.[14]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[14]

  • Flow Rate: 200-400 µL/min.

  • Gradient: A typical gradient starts at high organic content (e.g., 95% B) and gradually increases the aqueous phase (A) to elute the more polar sphingolipids.

  • Run Time: ~5-10 minutes.[15]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each sphingolipid and internal standard. For nervonyl-containing lipids, the precursor ion will correspond to the [M+H]+ adduct. The product ion for ceramides is often m/z 264.4 (corresponding to the sphingosine backbone), while for sphingomyelins, it is m/z 184.1 (the phosphocholine (B91661) headgroup).[14]

Experimental_Workflow cluster_LCMS LC-MS/MS Analysis start Brain Tissue Sample homogenize Homogenize & Add Internal Standards start->homogenize extract Lipid Extraction (Bligh-Dyer) homogenize->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Organic Phase separate->collect dry Evaporate Solvent (Nitrogen Stream) collect->dry reconstitute Reconstitute in LC Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep HILIC Separation inject->lc_sep ms_detect ESI+ Ionization lc_sep->ms_detect msms_frag MRM Detection ms_detect->msms_frag data_analysis Data Processing & Quantification msms_frag->data_analysis

Caption: A typical experimental workflow for sphingolipid analysis from tissue.

Section 5: Discussion on Methane Sulfonates

While no data exists for "this compound," the biological activities of other short-chain alkyl methane sulfonates are well-characterized. Compounds like Ethyl methanesulfonate (B1217627) (EMS) and Methyl methanesulfonate (MMS) are potent alkylating agents.[16][17]

  • Mechanism of Action: The primary mechanism of action for EMS and MMS is the alkylation of DNA bases, particularly guanine.[17][18] This modification leads to mispairing during DNA replication, causing G:C to A:T transition mutations.[17] This property makes them powerful mutagens widely used in genetic research to induce random mutations for functional studies.[16]

  • Other Cellular Effects: Beyond DNA damage, alkylating agents like MMS have been shown to trigger other cellular stress responses, including global protein hyperacetylation and alterations in lipid metabolism at the nuclear membrane.[19][20]

Hypothetical Considerations for this compound: this compound is the methanesulfonic acid ester of nervonyl alcohol. Methane sulfonate is an excellent leaving group, which is the chemical basis for the alkylating activity of EMS and MMS.[21]

  • Potential as an Alkylating Agent: It is plausible that this compound could act as an alkylating agent, transferring its nervonyl group to nucleophilic sites on macromolecules like DNA or proteins. The large, hydrophobic nervonyl group would represent a bulky lesion, potentially leading to significant disruption of cellular processes.

  • Targeted Delivery: The long lipid chain could potentially alter the compound's distribution within the cell, perhaps targeting it to membranes or lipid-rich structures like the endoplasmic reticulum or myelin.

  • Research Tool: If its properties were characterized, such a compound could hypothetically be developed as a research tool. For example, a radiolabeled or isotopically labeled version could be used to trace the fate and interactions of the nervonyl group within cellular lipid pathways, provided its alkylating activity does not overwhelmingly disrupt normal metabolism.

These considerations are purely theoretical. Rigorous experimental investigation would be required to determine if this compound has any biological activity and to elucidate its mechanism of action. Without such data, its role remains entirely speculative.

References

The Enigmatic Profile of Nervonyl Methane Sulfonate: A Search for Its Scientific Footprint

Author: BenchChem Technical Support Team. Date: December 2025

While commercially available as a research chemical, a comprehensive review of scientific and patent literature reveals a notable absence of detailed information regarding the discovery, history, and specific applications of Nervonyl Methane (B114726) Sulfonate. This in-depth guide sought to consolidate the existing knowledge on this compound, but has instead highlighted its current obscurity within public-domain research.

Nervonyl methane sulfonate, identified by the CAS number 51040-60-9, is chemically defined as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627). It is a long-chain monounsaturated fatty alcohol esterified with methanesulfonic acid. While its constituent parts—nervonic acid and the methanesulfonyl group—are well-studied in their own rights, their specific combination in this compound has not been the subject of extensive published research.

This guide aimed to provide researchers, scientists, and drug development professionals with a thorough technical overview of the compound. However, the core requirements of detailing its discovery, presenting quantitative data, and outlining experimental protocols could not be met due to the lack of available information in the public scientific record.

Chemical Identity

What is known about this compound is its fundamental chemical structure and properties, primarily available from chemical supplier databases.

PropertyValue
Chemical Name (Z)-15-Tetracosen-1-ol methanesulfonate
Synonyms This compound
CAS Number 51040-60-9
Molecular Formula C₂₅H₅₀O₃S
Molecular Weight 430.73 g/mol

The Parent Compounds: A Tale of Two Molecules

To understand the potential significance of this compound, one can look at its parent molecules: nervonic acid and methanesulfonic acid.

Nervonic Acid: A cis-monounsaturated omega-9 fatty acid, nervonic acid is a key component of myelin, the protective sheath around nerve fibers in the brain. Its role in the biosynthesis of nerve cell membranes has led to research into its potential therapeutic applications for demyelinating diseases. Patents exist that describe the use of various nervonic acid derivatives for such conditions, though these do not specifically name the methane sulfonate ester[1][2][3][4]. The biosynthesis of nervonic acid is a subject of ongoing research, with efforts to produce it via metabolic engineering in yeasts[5].

Methanesulfonic Acid and its Esters: Methanesulfonic acid is a simple organic sulfonic acid. Its esters, known as methanesulfonates or mesylates, are frequently used in organic synthesis as excellent leaving groups. Shorter-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-known alkylating agents used in genetic research to induce DNA mutations. It is crucial to note that the biological activity of these small, reactive molecules is not directly comparable to a long-chain lipid derivative like this compound.

Hypothetical Synthesis

While no specific, detailed protocol for the synthesis of this compound was found in the literature, a general synthetic route can be postulated based on standard organic chemistry principles. The most probable method would involve the reaction of nervonyl alcohol ((Z)-15-tetracosen-1-ol) with a methanesulfonylating agent, such as methanesulfonyl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This would lead to the formation of the methanesulfonate ester.

A generalized workflow for such a synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Nervonyl_Alcohol Nervonyl Alcohol ((Z)-15-tetracosen-1-ol) Reaction Reaction in Aprotic Solvent Nervonyl_Alcohol->Reaction Mesyl_Chloride Methanesulfonyl Chloride Mesyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification NMS This compound Purification->NMS

A plausible, though unconfirmed, synthetic workflow for this compound.

Conclusion: A Molecule Awaiting Discovery in the Literature

References

Literature Review: Nervonyl Methane Sulfonate - An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of Nervonyl Methane (B114726) Sulfonate will find a conspicuous absence of published biological data. Despite its defined chemical identity, a comprehensive literature and patent review reveals no publicly available studies detailing its pharmacological activity, experimental protocols, or associated signaling pathways. This technical guide summarizes the known information about this compound and highlights the current void in the scientific literature.

Chemical Identity and Properties

Nervonyl methane sulfonate, identified by the CAS number 51040-60-9, is chemically known as 15-Tetracosen-1-ol methanesulfonate (B1217627), (Z)-.[1] It is a methanesulfonate ester of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. The compound is commercially available from several chemical suppliers, indicating its use as a research chemical or a synthetic intermediate.[1][2]

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
CAS Number 51040-60-9
Chemical Name 15-Tetracosen-1-ol methanesulfonate, (Z)-
Molecular Formula C25H50O3S
Molecular Weight 430.73 g/mol
Synonyms This compound

The Parent Compounds: Nervonic Acid and Methanesulfonic Acid

While no specific biological data exists for this compound, the individual parent molecules, nervonic acid and methanesulfonic acid, are well-characterized.

Nervonic Acid (cis-15-Tetracosenoic Acid) is a key component of myelin, the protective sheath surrounding nerve fibers. It is abundant in the white matter of the brain and is crucial for the proper functioning of the nervous system. Research has explored the potential of nervonic acid and its derivatives in the context of demyelinating neurological disorders such as multiple sclerosis and adrenoleukodystrophy.[3] Patents related to nervonic acid derivatives often focus on their anti-inflammatory and immunomodulatory effects.[4]

Methanesulfonic Acid is a simple organic sulfonic acid. Its salts and esters, known as methanesulfonates or mesylates, are commonly used in the pharmaceutical industry. The methanesulfonate group is often introduced to improve the solubility or stability of a drug molecule.

Review of Existing Literature and Patents

An exhaustive search of scientific databases and patent libraries for "this compound," "15-Tetracosen-1-ol methanesulfonate, (Z)-," and "CAS 51040-60-9" did not yield any studies detailing the compound's biological activity. The searches included, but were not limited to, PubMed, Google Scholar, Scopus, and various patent offices.

The absence of published data suggests several possibilities:

  • The compound may be a novel therapeutic candidate with research data that is not yet in the public domain.

  • It could be an intermediate in the synthesis of other, more complex molecules, and as such, its biological properties have not been characterized.

  • Research on this specific derivative may have been conducted but did not yield significant results, and therefore was not published.

  • The compound may have been synthesized for non-therapeutic applications.

Conclusion and Future Directions

Currently, there is no publicly available scientific literature to support the creation of an in-depth technical guide on the biological activity of this compound. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be met due to the lack of primary research on this specific compound.

For researchers interested in this molecule, the logical next steps would involve primary research to determine its biological effects. Initial studies could focus on:

  • In vitro screening: Assessing the compound's activity in cell-based assays related to neurological disorders, inflammation, or other relevant therapeutic areas.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In vivo studies: Evaluating the efficacy and safety of the compound in animal models of disease.

Until such data becomes available, the therapeutic potential of this compound remains speculative and is an open area for future investigation. Researchers are encouraged to report any findings to contribute to the public scientific knowledge base.

References

Methodological & Application

Application Notes and Protocols: Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental protocols for Nervonyl Methane (B114726) Sulfonate were found in a comprehensive literature search. The following application notes and protocols are based on the known chemical properties of long-chain alkyl methane sulfonates and the well-documented activities of related alkylating agents such as ethyl methanesulfonate (B1217627) (EMS) and methyl methanesulfonate (MMS). These protocols should be considered as a starting point and require optimization and validation for the specific research application.

Introduction

Nervonyl methane sulfonate (CAS 51040-60-9) is the methanesulfonate ester of nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid.[1][2] Nervonic acid is a key component of sphingolipids in the myelin sheath of nerve fibers, and its derivatives are of significant interest in neuroscience research, particularly in the context of neurological development and diseases like multiple sclerosis.[3][4][5]

Given its structure as an alkyl methane sulfonate, this compound is predicted to function as an alkylating agent. Alkyl methane sulfonates are known to be DNA-reactive, with shorter-chain versions being potent mutagens.[6] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the nervonyl alkyl group to nucleophilic sites on biomolecules, most significantly DNA.[6] This property suggests its potential use as a research tool for inducing mutagenesis to study DNA repair mechanisms, or as a potential therapeutic agent, although its biological effects are uncharacterized.

Physicochemical Data and Safety Precautions

A summary of the key physicochemical properties and safety information for this compound and related compounds is presented below.

Table 1: Physicochemical Properties

PropertyThis compoundMethanesulfonic Acid
CAS Number 51040-60-9[1][2]75-75-2
Molecular Formula C₂₅H₅₀O₃S[1][2]CH₄O₃S
Molecular Weight 430.73 g/mol [1][2]96.11 g/mol
Synonyms 15-Tetracosen-1-ol methanesulfonate, (Z)-[1]MSA
Purity >99% (typical)[1][2]N/A
Storage Freezer, -20°C[1][2]Room Temperature

Table 2: Safety and Handling Precautions

HazardPrecaution
Toxicity Assumed to be toxic, mutagenic, and potentially carcinogenic based on related alkylating agents.[7]
Exposure Routes Inhalation, ingestion, skin and eye contact.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, a lab coat, and safety goggles. Work in a certified chemical fume hood.
Handling Avoid generating dust or aerosols. Prevent contact with skin and eyes.
Spills Absorb with inert material and dispose of as hazardous waste. Do not allow to enter drains.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Mechanism of Action: DNA Alkylation

This compound, like other alkyl methanesulfonates, is expected to act as a DNA alkylating agent. The primary mechanism involves the nucleophilic attack of DNA bases on the electrophilic carbon of the nervonyl group, leading to the formation of covalent adducts. The most common site of alkylation is the N7 position of guanine, with other sites including the N3 position of adenine.[8] This alkylation can lead to mispairing during DNA replication, typically causing G:C to A:T transitions, and can also induce DNA strand breaks.[8]

DNA_Alkylation_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Consequences Nervonyl_Methane_Sulfonate Nervonyl Methane Sulfonate DNA DNA Nervonyl_Methane_Sulfonate->DNA Alkylation Alkylated_DNA Alkylated DNA (e.g., O6-alkylguanine) Replication_Error DNA Replication Mispairing Alkylated_DNA->Replication_Error DNA_Repair DNA Repair Mechanisms Alkylated_DNA->DNA_Repair Point_Mutation Point Mutation (G:C -> A:T) Replication_Error->Point_Mutation Cell_Cycle_Arrest Cell Cycle Arrest or Apoptosis Replication_Error->Cell_Cycle_Arrest DNA_Repair->DNA Error-free Repair DNA_Repair->Point_Mutation Error-prone Repair

Caption: Proposed mechanism of action for this compound via DNA alkylation.

Experimental Protocols

The following are generalized protocols for assessing the mutagenic potential of this compound. These should be adapted based on the specific cell line or organism and the research question.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • This compound

  • Solvent (e.g., DMSO)

  • Positive controls (e.g., sodium azide, 2-nitrofluorene)

  • Negative control (solvent)

  • S9 metabolic activation system

  • Top agar (B569324)

  • Minimal glucose agar plates

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a test tube, combine 0.1 mL of an overnight culture of the Salmonella tester strain, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (if metabolic activation is being tested).

  • Incubate the mixture at 37°C for 20 minutes.

  • Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Mammalian Cell-Based Mutagenesis Assay (e.g., HPRT Assay)

This assay detects mutations in the HPRT gene in mammalian cells, which confers resistance to the purine (B94841) analog 6-thioguanine (B1684491) (6-TG).

Materials:

  • Mammalian cell line (e.g., CHO, V79)

  • Cell culture medium and supplements

  • This compound

  • Solvent (e.g., DMSO)

  • Positive control (e.g., EMS)

  • 6-thioguanine (6-TG)

  • Trypsin-EDTA

  • Cell culture plates

Protocol:

  • Plate cells at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 4-24 hours). Include positive and negative controls.

  • Wash the cells to remove the compound and culture them in fresh medium for a period to allow for mutation expression (typically 6-8 days).

  • At the end of the expression period, trypsinize the cells and plate them at a known density in both non-selective medium (to determine cloning efficiency) and medium containing 6-TG (to select for HPRT mutants).

  • Incubate the plates for 7-10 days to allow for colony formation.

  • Stain and count the colonies. Calculate the mutant frequency by dividing the number of 6-TG resistant colonies by the total number of viable cells (adjusted for cloning efficiency).

Experimental_Workflow Start Start Cell_Culture Prepare Cell/Bacterial Culture Start->Cell_Culture Treatment Treat with Nervonyl Methane Sulfonate (various concentrations) Cell_Culture->Treatment Incubation Incubation/ Mutation Expression Period Treatment->Incubation Selection Selection for Mutants (e.g., 6-TG or histidine-free media) Incubation->Selection Analysis Colony Counting and Data Analysis Selection->Analysis End End Analysis->End

Caption: A generalized workflow for a mutagenesis assay.

Data Presentation

All quantitative data from mutagenesis assays should be presented in a clear, tabular format to allow for easy comparison between different concentrations of this compound and the controls.

Table 3: Example Data Table for Ames Test

Treatment GroupConcentration (µ g/plate )Number of Revertant Colonies (Mean ± SD)
Negative Control (Solvent)0
This compoundX₁
X₂
X₃
Positive ControlY

Table 4: Example Data Table for HPRT Assay

Treatment GroupConcentration (µM)Cloning Efficiency (%)Mutant Frequency (per 10⁶ cells)
Negative Control (Solvent)0
This compoundZ₁
Z₂
Z₃
Positive Control (EMS)W

Conclusion

This compound is a long-chain alkyl methane sulfonate with potential applications in biological research as a DNA alkylating agent. While specific experimental data for this compound is lacking, the provided protocols for assessing mutagenicity, based on the known activity of related compounds, offer a robust starting point for its investigation. Researchers should exercise caution and adhere to all safety guidelines when handling this and other potent alkylating agents. Further research is necessary to fully characterize the biological activity and potential therapeutic applications of this compound.

References

Application Notes and Protocols for Nervonic Acid (as the active component of Nervonyl Methane Sulfonate) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Nervonyl methane (B114726) sulfonate is an ester derivative of Nervonic Acid (NA), a long-chain monounsaturated omega-9 fatty acid. While information on the direct application of Nervonyl methane sulfonate in cell culture is limited, extensive research has been conducted on its active component, Nervonic Acid. Nervonic Acid is a critical component of sphingolipids in the myelin sheath of nerve fibers and is integral to brain development and function.[1][2] In cell culture, Nervonic Acid is utilized to investigate its effects on neuronal cells, lipid metabolism, mitochondrial function, and its potential as a therapeutic agent for neurological disorders. It is presumed that this compound, being an ester, would be hydrolyzed to release Nervonic Acid in a cellular environment. Therefore, these application notes and protocols focus on the use of Nervonic Acid in various cell culture systems.

Applications

Nervonic Acid has been studied in a variety of in vitro models to explore its biological functions:

  • Neuroprotection and Neuroregeneration: Investigating the protective effects of Nervonic Acid against oxidative stress and its role in promoting neurite outgrowth and neuronal maturation.

  • Lipid Metabolism Studies: Elucidating the role of Nervonic Acid in the metabolism of sphingolipids and other complex lipids, particularly in the context of neurological and metabolic diseases like Adrenoleukodystrophy (ALD).[3]

  • Mitochondrial Function Analysis: Assessing the impact of Nervonic Acid on cellular bioenergetics, including mitochondrial respiration and ATP production in cell lines such as patient-derived fibroblasts.[3]

  • Adipogenesis and Angiogenesis Research: Exploring the influence of Nervonic Acid on the differentiation of mesenchymal stem cells into adipocytes and the formation of new blood vessels.[4][5]

Quantitative Data Summary

The following tables summarize recommended starting concentrations of Nervonic Acid and observed effects in different cell culture models based on published research. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: Recommended Nervonic Acid Concentrations for in vitro Studies

Cell TypeApplicationConcentration RangeIncubation TimeReference
SH-SY5Y (differentiated)Neuroprotection, Neuronal Maturation10 µM - 50 µM24 - 72 hours[6]
Primary Neuronal CulturesNeurite Outgrowth, Synaptic Plasticity10 µM - 100 nM24 - 72 hours[7]
Adrenomyeloneuropathy (AMN) Patient-Derived FibroblastsMitochondrial Function, Lipid Metabolism5 µM - 50 µMVaries[3]
Human Mesenchymal Stem Cells (MSCs)Adipogenesis10 µM - 50 µMUp to 14 days[4][5]

Table 2: Summary of Quantitative Effects of Nervonic Acid Treatment

Cell TypeParameter MeasuredAssayObserved EffectReference
AMN Patient-Derived FibroblastsMitochondrial RespirationSeahorse XF AnalyzerSignificant improvement in basal respiration, ATP production, and maximal respiration.[3]
AMN Patient-Derived FibroblastsReactive Oxygen Species (ROS)Fluorescent Probes (e.g., MitoSOX)Significant reduction in mitochondria-derived and total cellular ROS.[3]
Human Mesenchymal Stem Cells (MSCs)AdipogenesisOil Red O StainingAccelerated adipogenesis and increased lipid accumulation.[4][5]
Human Mesenchymal Stem Cells (MSCs)Gene Expression (PPARγ, CEBPα)RT-qPCRUpregulation of adipogenic marker genes.[4][5]

Experimental Protocols

Protocol 1: Differentiation of SH-SY5Y Cells and Treatment with Nervonic Acid

This protocol describes a common method for differentiating the human neuroblastoma cell line SH-SY5Y into a more mature neuron-like phenotype, followed by treatment with Nervonic Acid.

Materials:

  • SH-SY5Y cells

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation medium 1: DMEM with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA)

  • Differentiation medium 2: Neurobasal medium with B27 supplement, 1% Penicillin-Streptomycin, and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF)

  • Nervonic Acid stock solution (e.g., 10 mM in DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in complete growth medium in a T-75 flask at 37°C in a 5% CO₂ incubator.

    • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet and seed cells onto culture plates at a density of 1 x 10⁵ cells/cm².

  • Differentiation with Retinoic Acid:

    • After 24 hours, replace the complete growth medium with Differentiation medium 1 (containing 10 µM RA).

    • Incubate the cells for 5-7 days, changing the medium every 2-3 days.

  • Maturation with BDNF:

    • After the RA treatment, replace the medium with Differentiation medium 2 (containing 50 ng/mL BDNF).

    • Culture for an additional 3-5 days to allow for further neuronal maturation.

  • Nervonic Acid Treatment:

    • Prepare working concentrations of Nervonic Acid by diluting the stock solution in the appropriate differentiation medium.

    • Remove the medium from the differentiated SH-SY5Y cells and replace it with the medium containing the desired concentration of Nervonic Acid or vehicle control.

    • Incubate for the desired experimental duration (e.g., 24-72 hours).

  • Downstream Analysis:

    • After treatment, cells can be harvested for analysis such as viability assays (MTT), immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2), or western blotting for signaling proteins.

Experimental Workflow for SH-SY5Y Differentiation and Treatment

G cluster_0 Cell Preparation cluster_1 Differentiation cluster_2 Experiment cluster_3 Analysis start Start with SH-SY5Y Culture seed Seed Cells onto Plates start->seed ra_treatment Treat with Retinoic Acid (5-7 days) seed->ra_treatment bdnf_treatment Treat with BDNF (3-5 days) ra_treatment->bdnf_treatment na_treatment Treat with Nervonic Acid bdnf_treatment->na_treatment analysis Downstream Assays (e.g., Viability, ICC, Western Blot) na_treatment->analysis

Caption: Workflow for SH-SY5Y differentiation and subsequent treatment with Nervonic Acid.

Protocol 2: Treatment of Primary Neuronal Cultures with Nervonic Acid

This protocol provides a general guideline for treating primary neuron cultures with Nervonic Acid. The specific isolation and culture procedures for primary neurons will vary depending on the source (e.g., cortical, hippocampal).

Materials:

  • Primary neuron cultures (e.g., at 7 days in vitro, DIV7)

  • Supplemented Neurobasal medium

  • Nervonic Acid stock solution (e.g., 10 mM in DMSO or ethanol)

  • Vehicle control (DMSO or ethanol)

Procedure:

  • Preparation of Working Solution:

    • Prepare a working solution of Nervonic Acid by diluting the stock solution in pre-warmed, supplemented Neurobasal medium to the desired final concentration.

    • Prepare a vehicle control solution with the same final concentration of the solvent.

  • Treatment:

    • Carefully remove half of the culture medium from each well of the primary neuron culture.

    • Add an equal volume of the Nervonic Acid working solution or vehicle control solution to each respective well.

    • Gently mix by rocking the plate.

  • Incubation:

    • Return the culture plates to a 37°C, 5% CO₂ incubator for the desired duration (e.g., 24-72 hours).

  • Analysis:

    • Following incubation, the neurons can be fixed for immunocytochemistry (e.g., for neurite outgrowth analysis using β-III tubulin staining) or lysed for biochemical assays.

Signaling Pathways

Nervonic Acid has been shown to influence several key signaling pathways. The diagram below illustrates a hypothesized pathway for Nervonic Acid's role in adipogenesis in mesenchymal stem cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm NA Nervonic Acid Receptor Receptor (e.g., FFAR1/4) Akt Akt mTOR mTOR PPARg PPARγ mTOR->PPARg Promotes Transcription CEBPa CEBPα mTOR->CEBPa Promotes Transcription Wnt Wnt Signaling Wnt->PPARg Inhibits Wnt->CEBPa Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

References

Application Notes and Protocols for Nervonic Acid in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: Comprehensive literature searches did not yield specific data regarding the in vitro application of Nervonyl Methane Sulfonate . The information presented herein pertains to Nervonic Acid , a structurally related very-long-chain monounsaturated fatty acid that is the subject of extensive research in cellular and molecular biology. These notes are intended to serve as a valuable resource and starting point for researchers interested in the in vitro investigation of nervonic acid.

Introduction

Nervonic acid (NA), a 24-carbon omega-9 monounsaturated fatty acid, is a critical component of sphingolipids, such as sphingomyelin, which are enriched in the myelin sheath of nerve fibers.[1][2][3] Its unique biochemical properties and physiological roles have made it a compound of significant interest in neuroscience and cell biology. In vitro studies are crucial for elucidating the molecular mechanisms through which nervonic acid influences cellular processes, including neuronal development, inflammation, and lipid metabolism.[1][2][4] These application notes provide an overview of the in vitro use of nervonic acid, including recommended dosage ranges, experimental protocols, and insights into its effects on cellular signaling pathways.

Data Presentation: Nervonic Acid Dosage for In Vitro Studies

The following table summarizes the effective concentrations of nervonic acid used in various in vitro studies. It is important to note that the optimal concentration can vary depending on the cell type, experimental conditions, and the specific endpoint being measured.

Cell LineConcentration RangeIncubation TimeObserved EffectsReference
PC-12 (Rat pheochromocytoma)0.001 - 10 µM48 hoursIncreased cell viability at 0.01 µM.[5][5]
PC-12 (Human neuroblastoma)0 - 200 µM24 hoursNon-cytotoxic up to 200 µM. Protected against oxidative stress.[6][6]
RSC96 (Rat Schwann cells)0 - 200 µM24 hoursNon-cytotoxic up to 200 µM. Protected against oxidative stress injury.[6][6]
RAW264.7 (Mouse macrophage)12.5 - 50 µM24 hoursDecreased LPS-induced inflammatory response.[5][5]
AD-MSCs (Adipose-derived Mesenchymal Stem Cells)40 - 280 µM3 - 21 daysPromoted adipogenesis.[7][7]

Experimental Protocols

Protocol 1: Preparation of Nervonic Acid Stock Solution

Objective: To prepare a stock solution of nervonic acid for use in cell culture experiments. Due to its hydrophobic nature, nervonic acid requires a suitable solvent for solubilization.

Materials:

  • Nervonic acid (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or clear vial wrapped in aluminum foil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C (optional)

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of nervonic acid. For a 50 mM stock solution, weigh 18.33 mg of nervonic acid (Molecular Weight: 366.62 g/mol ).

  • Transfer the weighed nervonic acid to a sterile glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 50 mM stock).

  • Gently warm the mixture to 37°C and vortex until the nervonic acid is completely dissolved.[3]

  • Visually inspect the solution to ensure there are no precipitates.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: In Vitro Treatment of Adherent Cells with Nervonic Acid

Objective: To treat adherent cells in culture with nervonic acid to assess its biological effects.

Materials:

  • Adherent cells (e.g., PC-12, RSC96)

  • Complete cell culture medium

  • Nervonic acid stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Seed the adherent cells in a multi-well plate at the desired density and allow them to attach and grow overnight in a humidified incubator (37°C, 5% CO2).

  • The following day, prepare the working concentrations of nervonic acid by diluting the stock solution in complete cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

  • Aspirate the old medium from the cell culture plates.

  • Wash the cells gently with sterile PBS.

  • Add the medium containing the desired concentrations of nervonic acid or vehicle control to the respective wells.

  • Incubate the cells for the desired period (e.g., 24, 48 hours).

  • Following incubation, the cells can be harvested for downstream analysis, such as cell viability assays, western blotting, or RT-qPCR.

Signaling Pathways and Visualizations

Nervonic acid has been shown to modulate several key signaling pathways involved in cell survival, inflammation, and metabolism.

PI3K/Akt Signaling Pathway

Nervonic acid has been reported to activate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and proliferation.[8]

PI3K_Akt_Pathway NA Nervonic Acid Receptor Cell Surface Receptor NA->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylation Survival Cell Survival & Growth Downstream->Survival

Caption: Nervonic acid-mediated activation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

In inflammatory contexts, nervonic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription NA Nervonic Acid NA->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by nervonic acid.

Experimental Workflow for Assessing Nervonic Acid Effects

The following diagram illustrates a general workflow for investigating the in vitro effects of nervonic acid.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Nervonic Acid Treatment start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability (MTT, CCK-8) incubation->viability protein Protein Expression (Western Blot) incubation->protein gene Gene Expression (RT-qPCR) incubation->gene imaging Microscopy (e.g., Immunofluorescence) incubation->imaging end Data Analysis & Conclusion viability->end protein->end gene->end imaging->end

Caption: General experimental workflow for in vitro nervonic acid studies.

References

Synthesis of Nervonyl Methane Sulfonate for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale synthesis of nervonyl methane (B114726) sulfonate. This document outlines a two-step synthetic pathway commencing with the reduction of nervonic acid to nervonyl alcohol, followed by its subsequent mesylation. Detailed experimental protocols, safety precautions, and expected outcomes are provided to facilitate the successful synthesis and purification of the target compound.

Overview of the Synthetic Pathway

The synthesis of nervonyl methane sulfonate is achieved through a two-step process:

  • Reduction of Nervonic Acid: Nervonic acid is reduced to its corresponding alcohol, nervonyl alcohol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[1][2]

  • Mesylation of Nervonyl Alcohol: The hydroxyl group of nervonyl alcohol is then converted to a good leaving group, the mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) in a chlorinated solvent.

The overall reaction scheme is depicted below:

Synthesis_Pathway Nervonic_Acid Nervonic Acid Nervonyl_Alcohol Nervonyl Alcohol Nervonic_Acid->Nervonyl_Alcohol 1. LiAlH₄, Dry THF 2. H₃O⁺ work-up Nervonyl_Mesylate This compound Nervonyl_Alcohol->Nervonyl_Mesylate MsCl, Et₃N DCM, 0 °C to RT

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Nervonyl Alcohol from Nervonic Acid

This protocol details the reduction of nervonic acid to nervonyl alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • Nervonic Acid (C₂₄H₄₆O₂)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere, a solution of nervonic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: A solution of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is slowly added to the nervonic acid solution via a dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Work-up: The resulting mixture is filtered to remove the aluminum salts. The filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude nervonyl alcohol can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Safety Precautions:

  • Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions and an inert atmosphere.

  • Handle LiAlH₄ powder in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The quenching process is highly exothermic and generates hydrogen gas, which is flammable. Perform the quenching slowly in an ice bath and with adequate ventilation.

Step 2: Synthesis of this compound from Nervonyl Alcohol

This protocol describes the conversion of nervonyl alcohol to this compound.

Materials:

  • Nervonyl Alcohol (C₂₄H₄₈O)

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A solution of nervonyl alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C in an ice bath.

  • Addition of Mesylating Agent: Methanesulfonyl chloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Safety Precautions:

  • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate PPE.

  • Triethylamine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.

  • The reaction is exothermic; maintain the temperature during the addition of methanesulfonyl chloride.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
Nervonic AcidC₂₄H₄₆O₂366.62
Nervonyl AlcoholC₂₄H₄₈O352.65
This compoundC₂₅H₅₀O₃S430.73

Table 2: Expected Reaction Parameters and Yields

StepReactionTypical ScaleExpected YieldPurity
1Reduction of Nervonic Acid1-10 g85-95%>95% after purification
2Mesylation of Nervonyl Alcohol1-10 g90-98%>98% after purification

Table 3: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Note: Predicted chemical shifts (in ppm) in CDCl₃ relative to TMS. Actual values may vary.

¹H NMR Assignment Expected δ (ppm) ¹³C NMR Assignment Expected δ (ppm)
~5.35 (m, 2H)-CH=CH-~130.0-CH=CH-
~4.22 (t, 2H)-CH₂-OMs~70.0-CH₂-OMs
~3.00 (s, 3H)-O-S(O)₂-CH₃~37.5-O-S(O)₂-CH₃
~2.01 (m, 4H)-CH₂-C=C-CH₂-~29.7-(CH₂)n-
~1.73 (p, 2H)-CH₂-CH₂-OMs~29.1-CH₂-CH₂-OMs
~1.25 (br s)-(CH₂)n-~25.6-CH₂-CH₂-C=C
~0.88 (t, 3H)-CH₃~22.7-CH₂-CH₃
~14.1-CH₃

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures.

Reduction_Workflow start Start: Nervonic Acid setup Dissolve in Anhydrous THF under Inert Atmosphere start->setup cool Cool to 0 °C setup->cool add_liah Slowly Add LiAlH₄ Solution cool->add_liah reflux Warm to RT and Reflux add_liah->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc quench Quench with H₂O and NaOH monitor_tlc->quench workup Filter and Extract with Et₂O quench->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Nervonyl Alcohol purify->end

Figure 2: Workflow for the reduction of Nervonic Acid.

Mesylation_Workflow start Start: Nervonyl Alcohol setup Dissolve in Anhydrous DCM with TEA under Inert Atmosphere start->setup cool Cool to 0 °C setup->cool add_mscl Dropwise Addition of MsCl cool->add_mscl react Stir at 0 °C then RT add_mscl->react monitor_tlc Monitor by TLC react->monitor_tlc workup Wash with HCl, NaHCO₃, Brine monitor_tlc->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify if Necessary dry_concentrate->purify end End: this compound purify->end

Figure 3: Workflow for the mesylation of Nervonyl Alcohol.

References

Application Notes and Protocols for the Analytical Detection of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonyl methane (B114726) sulfonate, also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627) (CAS 51040-60-9), is the methanesulfonate ester of nervonyl alcohol.[1] As a long-chain alkyl methanesulfonate, it is structurally related to smaller alkyl sulfonate esters that are recognized as potential genotoxic impurities (PGIs) in pharmaceutical products. The presence of such impurities, even at trace levels, is a significant concern for drug safety. Therefore, robust and sensitive analytical methods are required for the accurate detection and quantification of Nervonyl methane sulfonate in drug substances and products.

These application notes provide detailed protocols for the analysis of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its suitability for non-volatile, high-molecular-weight compounds. A theoretical Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented, acknowledging the challenges associated with the analysis of long-chain alkyl sulfonates by this technique.

Analytical Methodologies

The primary challenge in the analysis of this compound is its high molecular weight (430.73 g/mol ) and consequently low volatility, making direct GC analysis difficult.[1] LC-MS/MS is the recommended technique, offering high sensitivity and specificity.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the separation and quantification of this compound from a sample matrix. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for sulfonate esters, though Electrospray Ionization (ESI) can also be effective.[2][3]

2.1.1. Experimental Protocol: LC-MS/MS

Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent in which the drug substance is poorly soluble but this compound is soluble (e.g., a mixture of acetonitrile (B52724) and water or dichloromethane).

  • Add 5 mL of a non-polar extraction solvent such as n-hexane.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/water).

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions (Adapted from similar long-chain compounds):

  • Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., Zorbax SB C18, 150 mm x 4.6 mm, 3.5 µm) is a suitable choice for separating the non-polar analyte.[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the highly retained this compound. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-20 min: Ramp to 95% B

      • 20-25 min: Hold at 95% B

      • 25.1-30 min: Return to 20% B and equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions (Theoretical):

  • Ionization Source: APCI or ESI (positive ion mode).

  • Ion Source Temperature: 400 °C (for APCI).

  • Nebulizer Gas: Nitrogen.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion ([M+H]⁺): m/z 431.3

    • Product Ions: The fragmentation of the precursor ion would need to be determined experimentally by infusing a standard solution of this compound. Likely product ions would result from the loss of the methanesulfonate group or cleavage of the alkyl chain.

2.1.2. Quantitative Data (Expected Performance based on analogous compounds)

The following table summarizes the expected performance characteristics of the LC-MS/MS method, adapted from validated methods for other sulfonate esters.[2][4][5]

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL
Linearity (R²) > 0.99
Recovery 85 - 115%
Precision (%RSD) < 15%
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) (Theoretical)

Direct analysis of this compound by GC-MS is challenging due to its low volatility. However, it may be feasible with a high-temperature setup. This method is generally more suitable for shorter-chain alkyl methanesulfonates.[6]

2.2.1. Experimental Protocol: GC-MS

Sample Preparation (Direct Injection):

  • Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.

  • Add 2 mL of a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform (B151607) 80:20 v/v).

  • Vortex for 2 minutes to dissolve the analyte.

  • Centrifuge to pellet the insoluble drug substance.

  • Transfer the supernatant to a GC vial for analysis.

Chromatographic Conditions (Adapted for high molecular weight analytes):

  • Instrument: Gas chromatograph with a mass selective detector.

  • Column: A high-temperature, low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp at 20 °C/min to 320 °C.

    • Hold at 320 °C for 10 min.

  • Injector: Splitless mode at a high temperature (e.g., 300 °C).

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions (Theoretical):

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Selected Ion Monitoring (SIM) Ions:

    • The molecular ion (m/z 430.7) may not be abundant. Key fragment ions would need to be identified from the mass spectrum of a standard. A common fragment for methanesulfonates is m/z 79 ([CH₃SO₂]⁺).

2.2.2. Quantitative Data (Expected Performance based on analogous compounds)

The following table summarizes the expected performance characteristics of the GC-MS method, adapted from validated methods for other alkyl methanesulfonates.[6][7]

ParameterExpected Value
Limit of Detection (LOD) 0.02 - 0.2 ppm
Limit of Quantification (LOQ) 0.05 - 0.5 ppm
Linearity (R²) > 0.99
Recovery 90 - 110%
Precision (%RSD) < 15%

Visualizations

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh Drug Substance add_solvents Add Solvents & Vortex weigh->add_solvents centrifuge Centrifuge add_solvents->centrifuge extract Extract Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter into Vial reconstitute->filter inject Inject Sample filter->inject separate HPLC Separation (C18 Column) inject->separate ionize Ionization (APCI/ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Workflow for this compound analysis by LC-MS/MS.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh_sample Weigh Drug Substance add_solvent Add Solvent & Vortex weigh_sample->add_solvent centrifuge_sample Centrifuge add_solvent->centrifuge_sample transfer_supernatant Transfer Supernatant to GC Vial centrifuge_sample->transfer_supernatant inject_sample Direct Injection transfer_supernatant->inject_sample gc_separation GC Separation (High-Temp Column) inject_sample->gc_separation ei_ionization EI Ionization gc_separation->ei_ionization ms_detection MS Detection (SIM) ei_ionization->ms_detection quantify_result Quantification ms_detection->quantify_result

Caption: Workflow for this compound analysis by GC-MS.

Signaling Pathways

The analysis of this compound as a potential impurity is primarily a quality control and safety assessment activity. As such, it does not directly involve the modulation of specific signaling pathways in the context of the analytical method itself. The concern with methanesulfonate esters is their potential for genotoxicity, which involves interaction with DNA rather than a specific signaling pathway. Therefore, a signaling pathway diagram is not applicable to this topic.

References

Nervonyl Methane Sulfonate: An Uncharted Territory as a Lipidomics Standard

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and available analytical methodologies, there is currently no established application or documented use of nervonyl methane (B114726) sulfonate as an internal or external standard in the field of lipidomics. While the parent compound, nervonic acid, is a well-studied very-long-chain monounsaturated fatty acid with significant biological roles, its methanesulfonate (B1217627) derivative does not appear in published lipidomics protocols or as a commercially available standard for this purpose.

Lipidomics, the large-scale study of lipids in biological systems, relies heavily on the use of internal standards to ensure accurate and precise quantification of lipid species. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. This allows for the correction of variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. Commonly used internal standards in lipidomics include stable isotope-labeled lipids, odd-chain fatty acids, and other non-endogenous structural analogs.

Nervonyl methane sulfonate, with the chemical formula C₂₅H₅₀O₃S, is the methanesulfonate ester of nervonic acid (cis-15-tetracosenoic acid). While its chemical properties could theoretically make it a candidate for a non-endogenous standard in the analysis of very-long-chain fatty acids, there is no evidence to suggest it has been adopted for this role by the research community.

General Principles of Internal Standardization in Lipidomics

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics workflow. The overarching goal is to choose a compound that mimics the behavior of the target lipid class as closely as possible throughout the analytical process.

Key Considerations for Internal Standard Selection:
  • Chemical Similarity: The internal standard should share structural and chemical properties with the analyte to ensure similar extraction efficiency and ionization response in the mass spectrometer.

  • Non-Endogenous Nature: The standard should not be naturally present in the biological samples being analyzed to avoid interference and inaccurate quantification.

  • Mass Spectrometric Distinction: The internal standard must be clearly distinguishable from the endogenous lipids by having a different mass-to-charge ratio (m/z).

  • Purity and Stability: The standard must be of high purity and stable under the storage and experimental conditions.

A Generalized Lipidomics Workflow

While a specific protocol for this compound cannot be provided due to the lack of its application, a general workflow for targeted lipid quantification using an internal standard is outlined below. This workflow illustrates the stages where an internal standard would be incorporated.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Stage cluster_DataProcessing Data Processing cluster_Output Output Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LC_Separation LC Separation (e.g., Reversed-Phase) Extraction->LC_Separation MS_Detection Mass Spectrometry (e.g., ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration & Normalization (Analyte vs. Internal Standard) MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Quantitative Data Report Quantification->Report

Caption: A generalized workflow for quantitative lipidomics analysis.

Properties of this compound

While not used as a lipidomics standard, the physical and chemical properties of this compound can be inferred from its structure.

PropertyValue
Chemical Formula C₂₅H₅₀O₃S
Molecular Weight 430.73 g/mol
Parent Fatty Acid Nervonic Acid (C24:1, n-9)
CAS Number 51040-60-9
Purity (Typical) >99%
Storage Conditions Freezer (-20°C)

Data sourced from commercially available product information for this compound.[1]

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals seeking to perform quantitative analysis of very-long-chain fatty acids like nervonic acid, the recommended approach is to utilize established and commercially available internal standards. These typically include:

  • Stable Isotope-Labeled Nervonic Acid: For example, nervonic acid-d4. This is considered the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and has nearly identical physicochemical properties.

  • Odd-Chain Fatty Acids: A very-long-chain fatty acid with an odd number of carbon atoms that is not naturally occurring in the sample matrix.

The investigation into this compound as a potential standard highlights a critical aspect of analytical science: the importance of community-validated and well-documented standards. While novel standards are continually being developed, their adoption requires rigorous testing and validation to ensure data quality and reproducibility in lipidomics research. At present, this compound remains outside the established toolkit of lipidomics standards. Researchers are advised to consult the literature and reputable suppliers for appropriate standards for their specific analytical needs.

References

Application Notes and Protocols: The Role of Nervonic Acid and its Derivatives in Myelin Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

While direct research on "Nervonyl methane (B114726) sulfonate" in the context of myelin is not available in published literature, extensive research exists for its parent compound, nervonic acid. Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid that is a critical component of sphingolipids, such as cerebrosides and sulfatides, within the myelin sheath.[1] The integrity and fluidity of myelin membranes are dependent on adequate levels of nervonic acid, making it a significant area of investigation for demyelinating diseases like multiple sclerosis (MS) and adrenoleukodystrophy (ALD).[1][2] These application notes and protocols will focus on the known applications of nervonic acid in myelin research, which may provide a foundational understanding for investigating derivatives like nervonyl methane sulfonate.

Application Notes

Nervonic acid is integral to the formation, maintenance, and repair of the myelin sheath. Its primary applications in myelin research are centered on its role as a key structural component and its potential therapeutic effects in demyelinating conditions.

  • Structural Support and Myelin Integrity: Nervonic acid's unique 24-carbon chain length contributes to the optimal fluidity and stability of myelin membranes.[1] It is a crucial component of sphingolipids, which are abundant in myelin.[1][2] Research indicates that levels of nervonic acid are decreased in the sphingolipids of post-mortem brain tissue from patients with MS and ALD, suggesting a role for its deficiency in the pathology of these diseases.[2]

  • Promotion of Remyelination: Studies suggest that nervonic acid is vital for the process of remyelination, where damaged myelin sheaths are repaired. Oligodendrocytes, the myelin-producing cells in the central nervous system (CNS), require sufficient nervonic acid to synthesize new myelin.[1] Supplementation with nervonic acid may enhance this repair process by providing an essential building block.[1] Animal studies have shown that increased intake of nervonic acid can accelerate remyelination and improve functional recovery in models of demyelinating diseases.[1]

  • Neuroprotective and Anti-inflammatory Effects: Beyond its structural role, nervonic acid exhibits neuroprotective properties. It may help regulate inflammatory responses within the nervous system by modulating microglial activation and the production of inflammatory cytokines, which are implicated in myelin damage.[1] Additionally, its antioxidant properties may help to neutralize reactive oxygen species that can damage myelin through lipid peroxidation.[1]

  • Oligodendrocyte Maturation and Myelin Protein Synthesis: In vitro studies using human oligodendrocyte precursor cells (hOPCs) have demonstrated that treatment with a fish oil mixture rich in nervonic acid ester improves the synthesis of key myelin proteins, including myelin basic protein (MBP), myelin oligodendrocyte glycoprotein (B1211001) (MOG), and proteolipid protein (PLP).[3][4] This suggests that nervonic acid can promote the maturation of OPCs into myelinating oligodendrocytes.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of nervonic acid on myelin-related processes.

Table 1: Effect of Nervonic Acid-Rich Fish Oil Mixture (FOM) on Myelin Protein mRNA Expression in Human Oligodendrocyte Precursor Cells (hOPCs) [3][5]

Myelin ProteinTreatment GroupFold Change in mRNA Expression (vs. Control)
MOGFOMIncreased
PLPFOMIncreased
MBPFOMIncreased

Note: The study qualitatively describes an increase; specific fold-change values were not provided in the abstract.

Table 2: Changes in Fatty Acid Composition in Sphingolipids in Demyelinating Diseases [2][6]

DiseaseBrain Tissue ComponentNervonic Acid (24:1, n-9) LevelStearic Acid (18:0) Level
Adrenoleukodystrophy (ALD)SphingolipidsDecreasedIncreased
Multiple Sclerosis (MS)SphingolipidsDecreasedIncreased
Multiple Sclerosis (MS)Erythrocyte SphingomyelinDepressedNot specified

Experimental Protocols

Below are detailed methodologies for key experiments cited in myelin research involving nervonic acid.

Protocol 1: In Vitro Assessment of Myelin Protein Synthesis in Human Oligodendrocyte Precursor Cells (hOPCs)

This protocol is based on the methodology described in the study by Lewkowicz et al. (2019) investigating the effects of a fish oil mixture (FOM) rich in nervonic acid ester on hOPC maturation.[3][4][5]

  • Cell Culture:

    • Culture human oligodendrocyte precursor cells (hOPCs), such as the MO3.13 cell line, in an appropriate growth medium.

    • Induce differentiation of hOPCs into mature oligodendrocytes using a standard differentiation medium.

  • Treatment:

    • Supplement the differentiation medium with a fish oil mixture (FOM) rich in nervonic acid ester at various concentrations. A control group with a different lipid supplement (e.g., linseed oil - LO) and an untreated control group should be included.

    • Incubate the cells for a specified period (e.g., 24, 48, and 72 hours) to allow for maturation and protein synthesis.

  • Quantitative Real-Time PCR (qRT-PCR) for Myelin Protein mRNA Expression:

    • At each time point, harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for myelin proteins (MOG, PLP, MBP) and a housekeeping gene for normalization.

    • Analyze the relative changes in mRNA expression between the FOM-treated, LO-treated, and control groups.

  • Immunocytochemistry for Myelin Protein Expression:

    • Fix the cells at the end of the treatment period.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with primary antibodies against MOG, PLP, and MBP.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain cell nuclei with DAPI.

    • Visualize and quantify the fluorescence signal using a fluorescence microscope to assess protein expression levels.

Protocol 2: Evaluation of Nervonic Acid's Therapeutic Effects in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol is based on the study by Liu et al. (2021) investigating the effects of nervonic acid on inflammation and demyelination in an EAE mouse model of multiple sclerosis.[7]

  • EAE Induction:

    • Induce EAE in C57BL/6 mice by immunization with a myelin oligodendrocyte glycoprotein peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Animal Grouping and Treatment:

    • Divide the mice into several groups: a model group (EAE-induced, no treatment), a control group (no EAE induction), a drug group (positive control, e.g., a standard MS therapy), and several nervonic acid groups receiving different daily oral doses of nervonic acid.

    • Begin treatment at the onset of clinical signs or prophylactically, depending on the study design.

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and score the disease severity on a standardized scale (e.g., 0-5, from no symptoms to paralysis).

  • Histological Analysis:

    • At the end of the experiment, perfuse the mice and collect spinal cord and brain tissue.

    • Process the tissues for histology.

    • Perform Hematoxylin & Eosin (H&E) staining to assess inflammatory infiltration.

    • Use Luxol Fast Blue (LFB) staining to evaluate the extent of demyelination.

    • Quantify the degree of inflammation and demyelination in the different treatment groups.

  • Biochemical and Molecular Analysis:

    • Prepare tissue homogenates to measure the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA.

    • Assess the expression of antioxidant proteins using appropriate biochemical assays or Western blotting.

Visualizations

Diagram 1: Nervonic Acid Synthesis Pathway and its Role in Myelination

Nervonic_Acid_Synthesis_and_Myelination cluster_synthesis Nervonic Acid Synthesis cluster_myelination Myelination Process Palmitic Acid (C16:0) Palmitic Acid (C16:0) Stearic Acid (C18:0) Stearic Acid (C18:0) Palmitic Acid (C16:0)->Stearic Acid (C18:0) Elongation Oleic Acid (C18:1 n-9) Oleic Acid (C18:1 n-9) Stearic Acid (C18:0)->Oleic Acid (C18:1 n-9) SCD1 Erucic Acid (C22:1 n-9) Erucic Acid (C22:1 n-9) Oleic Acid (C18:1 n-9)->Erucic Acid (C22:1 n-9) Elongase-1 Nervonic Acid (C24:1 n-9) Nervonic Acid (C24:1 n-9) Erucic Acid (C22:1 n-9)->Nervonic Acid (C24:1 n-9) Elongation Mature Oligodendrocyte Mature Oligodendrocyte Nervonic Acid (C24:1 n-9)->Mature Oligodendrocyte Promotes Maturation Sphingolipids Sphingolipids Nervonic Acid (C24:1 n-9)->Sphingolipids Essential Component Oligodendrocyte Precursor Cell (OPC) Oligodendrocyte Precursor Cell (OPC) Oligodendrocyte Precursor Cell (OPC)->Mature Oligodendrocyte Maturation Myelin Sheath Myelin Sheath Mature Oligodendrocyte->Myelin Sheath Myelin Synthesis Sphingolipids->Myelin Sheath Incorporation

Caption: Synthesis of nervonic acid and its role in oligodendrocyte maturation and myelin formation.

Diagram 2: Experimental Workflow for Assessing Nervonic Acid Effects in an EAE Model

EAE_Workflow A Induce EAE in Mice (MOG35-55 + CFA) B Group Allocation (Control, EAE, EAE + NA) A->B C Daily Treatment (Oral Nervonic Acid) B->C D Daily Clinical Scoring (Monitor Disease Progression) C->D E Tissue Collection (End of Experiment) D->E F Histology (H&E for Inflammation, LFB for Demyelination) E->F G Biochemical Analysis (ELISA for Cytokines, Antioxidant Assays) E->G H Data Analysis & Interpretation F->H G->H

Caption: Workflow for evaluating nervonic acid's therapeutic potential in an EAE mouse model.

Diagram 3: Proposed Signaling Effects of Nervonic Acid in Myelin Repair

NA_Signaling cluster_cellular Cellular Effects cluster_molecular Molecular Outcomes NA Nervonic Acid Supplementation OPC Oligodendrocyte Precursor Cells (OPCs) NA->OPC Promotes Differentiation Microglia Activated Microglia NA->Microglia Modulates Activation Oligo Mature Oligodendrocytes OPC->Oligo MyelinProteins Increased Myelin Protein Synthesis (MBP, MOG, PLP) Oligo->MyelinProteins ProInflammatory Decreased Pro-inflammatory Cytokine Production Microglia->ProInflammatory Inhibits Remyelination Enhanced Remyelination & Functional Recovery MyelinProteins->Remyelination ProInflammatory->Remyelination Reduces Inhibition of

Caption: Proposed mechanisms of nervonic acid in promoting myelin repair.

References

Application Notes and Protocols for Studying Demyelinating Diseases with Nervonyl Methane Sulfonate and its Precursor, Nervonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demyelinating diseases, such as Multiple Sclerosis (MS), are characterized by the degradation of the myelin sheath, the protective covering of nerve fibers in the central nervous system. This damage disrupts nerve impulse transmission, leading to a range of neurological symptoms. A key area of research is the development of therapies that can promote remyelination, the process of rebuilding the myelin sheath.

Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is an essential component of myelin sphingolipids. Studies have indicated that levels of nervonic acid are decreased in the brains of patients with demyelinating diseases. This suggests that therapeutic supplementation with nervonic acid or its derivatives could support remyelination and offer a novel strategy for treating these conditions.

Nervonyl methane (B114726) sulfonate (15-Tetracosen-1-ol, methanesulfonate, (Z)-) is a derivative of nervonic acid. As an ester of nervonyl alcohol and methanesulfonic acid, it represents a chemically related compound that may offer similar or enhanced biological activity in the context of demyelination research. These application notes will provide an overview of the use of nervonic acid and its derivatives in studying demyelinating diseases, including detailed experimental protocols and data from relevant studies.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of nervonic acid in preclinical models of demyelinating diseases.

Table 1: In Vivo Efficacy of Nervonic Acid in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

ParameterEAE Control GroupLow Dose NA (197 mg/kg)Medium Dose NA (394 mg/kg)High Dose NA
Peak Mean Clinical Score ~3.5~2.5~2.0~1.5
IFN-γ (pg/mL) ~40~30~25~20
TNF-α (pg/mL) ~120~90~70~50
IL-4 (pg/mL) ~20~30~35~40
IL-10 (pg/mL) ~50~70~85~100
TBARS (nmol/mg protein) ~1.2~0.9~0.7~0.6
ROS (fluorescence intensity) ~3500~2500~2000~1500
SOD (U/mg protein) ~15~20~25~30
CAT (U/mg protein) ~10~15~18~22
*Note: Values are approximated from graphical data for illustrative purposes. High dose concentration was not specified but showed the most significant effects.[1]

Table 2: In Vitro Effects of a Fish Oil Mixture (FOM) Rich in Nervonic Acid Ester on Myelin Protein mRNA Expression in Human Oligodendrocyte Precursor Cells (hOPCs)

GeneControl (Linseed Oil)FOM TreatmentFold Change
MBP (Myelin Basic Protein) BaselineIncreased~2.0x
MOG (Myelin Oligodendrocyte Glycoprotein) BaselineIncreased~2.5x
PLP (Proteolipid Protein) BaselineIncreased~1.8x
*Note: Values are approximated from graphical representations in the cited study.[2][3]

Experimental Protocols

In Vivo Protocol: Evaluation of Nervonic Acid in the EAE Mouse Model

This protocol is adapted from studies investigating the effect of nervonic acid on inflammation and demyelination in EAE, a common mouse model for multiple sclerosis.[1]

1. EAE Induction:

  • Animals: C57BL/6 mice.

  • Immunization: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). Inject mice subcutaneously with the MOG/CFA emulsion.

  • Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and two days post-immunization to facilitate the entry of immune cells into the CNS.

2. Treatment Administration:

  • Test Article: Nervonic acid (or Nervonyl methane sulfonate, with appropriate vehicle determination).

  • Dosing: Prepare solutions for low dose (e.g., 197 mg/kg) and high dose (e.g., 394 mg/kg) in a suitable vehicle.

  • Administration: Administer the treatment daily via oral gavage, starting from day 3 post-immunization and continuing for the duration of the experiment.

  • Control Groups: Include a vehicle control group (EAE mice receiving only the vehicle) and a healthy control group.

3. Monitoring and Endpoints:

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no symptoms; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

  • Histology: At the experimental endpoint (e.g., peak of disease), perfuse the animals and collect spinal cord tissue. Perform Hematoxylin & Eosin (H&E) staining for inflammatory infiltrates and Luxol Fast Blue (LFB) staining for demyelination.

  • Biochemical Analysis: Collect blood at the endpoint to measure serum levels of inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-10) by ELISA. Homogenize spinal cord tissue to assess oxidative stress markers (e.g., TBARS, ROS, SOD, CAT).

In Vitro Protocol: Promotion of Oligodendrocyte Differentiation

This protocol is based on a study that used a fish oil mixture rich in a nervonic acid ester to enhance the maturation of human oligodendrocyte precursor cells (hOPCs).[2][4]

1. Cell Culture:

  • Cell Line: Human oligodendrocyte precursor cell line (e.g., MO3.13).

  • Culture Conditions: Culture hOPCs in DMEM high-glucose medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

2. Differentiation and Treatment:

  • Differentiation Induction: To induce differentiation into mature oligodendrocytes, treat the hOPCs with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 0.1 mM for 72 hours.

  • Treatment: In parallel with PMA stimulation, supplement the culture medium with the test article (e.g., a 5% solution of a fish oil mixture rich in nervonic acid ester, or a specific concentration of this compound).

  • Control: Use a control treatment, such as linseed oil, which has a different fatty acid profile.

3. Endpoint Analysis:

  • Quantitative PCR (qPCR): After 72 hours of treatment, harvest the cells and extract RNA. Perform reverse transcription and qPCR to quantify the mRNA expression levels of myelin-specific proteins, including Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP).

  • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for MBP, MOG, and PLP to visualize protein expression and morphological changes associated with oligodendrocyte maturation.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 In Vivo EAE Model Workflow cluster_1 In Vitro OPC Differentiation Workflow start EAE Induction (MOG35-55 in C57BL/6 mice) treatment Daily Oral Gavage (Nervonic Acid/Vehicle) start->treatment monitoring Daily Clinical Scoring treatment->monitoring endpoint Endpoint Analysis (Histology, Cytokines, Oxidative Stress) monitoring->endpoint culture Culture hOPCs differentiate Induce Differentiation (PMA) + Treat with Nervonic Acid Ester culture->differentiate analysis Endpoint Analysis (qPCR for Myelin Genes, Immunocytochemistry) differentiate->analysis

Caption: Experimental workflows for in vivo and in vitro studies.

G cluster_remyelination Key Signaling Pathways in Oligodendrocyte Differentiation and Myelination cluster_nervonic_acid Potential Role of Nervonic Acid Wnt_Node Wnt/β-catenin Pathway OPC_Diff Oligodendrocyte Precursor Cell (OPC) Differentiation Wnt_Node->OPC_Diff Regulates PI3K_Node PI3K/Akt/mTOR Pathway PI3K_Node->OPC_Diff Promotes ERK_Node ERK/MAPK Pathway ERK_Node->OPC_Diff Regulates Myelination Myelination OPC_Diff->Myelination NA_Node Nervonic Acid / this compound Myelin_Synthesis Increased Myelin Protein Synthesis (MBP, MOG, PLP) NA_Node->Myelin_Synthesis Anti_Inflammatory Anti-inflammatory Effects (↓ NF-κB, ↓ Pro-inflammatory Cytokines) NA_Node->Anti_Inflammatory Myelin_Synthesis->Myelination Contributes to Anti_Inflammatory->OPC_Diff Creates favorable environment for

Caption: Signaling pathways in myelination and the potential role of nervonic acid.

References

Nervonyl Methane Sulfonate: A Key Precursor in the Synthesis of Novel Lipid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane (B114726) sulfonate, the mesylate ester of nervonyl alcohol, is a pivotal precursor in the realm of chemical synthesis, particularly for the development of novel lipid derivatives and potential therapeutic agents. The methanesulfonate (B1217627) group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups onto the 24-carbon monounsaturated nervonyl backbone. This reactivity profile makes it a valuable intermediate for academic research, drug discovery, and the synthesis of complex lipid molecules, including analogs of ceramides (B1148491) and other sphingolipids. This document provides detailed application notes and experimental protocols for the preparation and utilization of nervonyl methane sulfonate in chemical synthesis.

Introduction

This compound (CAS 51040-60-9), also known as (Z)-tetracos-15-en-1-yl methanesulfonate, is a derivative of nervonic acid, a very-long-chain fatty acid that is a significant component of myelin sphingolipids in the central nervous system.[1][2] The strategic placement of a methanesulfonate (mesylate) group at the terminal position of the nervonyl chain transforms the relatively unreactive hydroxyl group of nervonyl alcohol into a highly reactive electrophilic site. The mesylate anion is a stable, non-nucleophilic species, making it an exceptional leaving group in SN2 reactions.[3][4][5] This property allows for the efficient and clean displacement by a diverse range of nucleophiles, providing a versatile platform for the synthesis of novel nervonic acid derivatives.[6]

Applications in Chemical Synthesis

The primary utility of this compound lies in its role as an electrophilic building block for the construction of complex lipid molecules. Its applications include:

  • Synthesis of Ether Lipids: Reaction with alcohol- or phenol-containing molecules under basic conditions yields novel ether lipids. These compounds are of interest for their potential to modulate membrane properties and as metabolically stable analogs of natural lipids.

  • Preparation of Thioether Lipids: Nucleophilic substitution with thiol-containing nucleophiles allows for the synthesis of thioether lipids, which can have unique biological activities and serve as probes for studying lipid metabolism.

  • Formation of Aminolipids: Reaction with primary or secondary amines provides access to a variety of aminolipids. These are foundational structures for the synthesis of cationic lipids for gene delivery, as well as for creating analogs of bioactive sphingolipids.

  • Synthesis of Azido and Cyano Derivatives: Introduction of azide (B81097) or cyanide functionalities via substitution with the corresponding anions furnishes versatile intermediates. The azide group can be further modified via "click chemistry" or reduced to an amine, while the cyanide can be hydrolyzed to a carboxylic acid, extending the carbon chain.

  • Carbon-Carbon Bond Formation: Reaction with carbanions, such as those derived from malonic esters or organocuprates, enables the extension of the nervonyl carbon skeleton, leading to the synthesis of novel very-long-chain fatty acid derivatives.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 51040-60-9[7][8]
Molecular Formula C₂₅H₅₀O₃S[7][8]
Molecular Weight 430.73 g/mol [7][8]
Synonyms (Z)-tetracos-15-en-1-yl methanesulfonate, 15-Tetracosen-1-ol methanesulfonate[7]
Purity >99% (commercially available)[7][8]
Appearance Typically a solid or waxy substance at room temperature
Solubility Soluble in non-polar organic solvents (e.g., dichloromethane (B109758), chloroform, diethyl ether, hexanes)

Experimental Protocols

Protocol 1: Synthesis of this compound from Nervonyl Alcohol

This protocol describes the conversion of the hydroxyl group of nervonyl alcohol into a methanesulfonate ester, a highly effective leaving group.[9]

Materials:

  • Nervonyl alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve nervonyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Nucleophilic Substitution of this compound with Sodium Azide

This protocol exemplifies a typical SN2 reaction using this compound as the electrophile to synthesize nervonyl azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it several times with water to remove residual DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain nervonyl azide.

  • Further purification can be achieved by column chromatography if required.

Visualizations

Synthesis_of_Nervonyl_Methane_Sulfonate Nervonyl_Alcohol Nervonyl Alcohol Nervonyl_Mesylate This compound Nervonyl_Alcohol->Nervonyl_Mesylate  DCM, 0 °C to RT MsCl Methanesulfonyl Chloride (MsCl) MsCl->Nervonyl_Mesylate TEA Triethylamine (TEA) TEA->Nervonyl_Mesylate

Caption: Synthesis of this compound.

Nucleophilic_Substitution_of_Nervonyl_Mesylate Nervonyl_Mesylate This compound Product Nervonyl-Nu Nervonyl_Mesylate->Product  SN2 Reaction Leaving_Group MsO⁻ Nervonyl_Mesylate->Leaving_Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General Nucleophilic Substitution Pathway.

Experimental_Workflow_Substitution cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Dissolve Dissolve this compound and Nucleophile in Solvent React Heat and Stir Dissolve->React Quench Quench Reaction React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental Workflow for Substitution Reactions.

References

Application Notes and Protocols for Nervonyl Methane Sulfonate Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonyl methane (B114726) sulfonate (15-Tetracosen-1-ol methanesulfonate, (Z)-) is a long-chain unsaturated ester with significant potential in various research and drug development applications. Due to its lipophilic nature, achieving proper dissolution is critical for obtaining accurate and reproducible results in experimental settings. These application notes provide a detailed protocol for the dissolution of Nervonyl methane sulfonate for use in in vitro assays and other experimental systems. The protocol emphasizes the preparation of stock solutions and subsequent dilution into aqueous media, a common practice for lipophilic compounds.

Compound Information

A summary of the key properties of this compound is presented in Table 1.

PropertyValueSource
Synonyms 15-Tetracosen-1-ol methanesulfonate, (Z)-Larodan Research Grade Lipids[1]
CAS Number 51040-60-9Larodan Research Grade Lipids[1]
Molecular Formula C₂₅H₅₀O₃SLarodan Research Grade Lipids[1]
Molecular Weight 430.73 g/mol Larodan Research Grade Lipids[1]
Appearance Neat (Supplied as)Larodan Research Grade Lipids[1]
Storage Conditions FreezerLarodan Research Grade Lipids[1]
Purity >99%Larodan Research Grade Lipids[1]

Solubility Data

This compound is a lipophilic molecule and is expected to be insoluble in aqueous solutions. Its structural similarity to nervonic acid, a C24:1 fatty acid, suggests solubility in organic solvents. The solubility of nervonic acid provides a useful reference for selecting an appropriate solvent for this compound (Table 2).

SolventSolubility of Nervonic Acid (approx.)Reference
Dimethyl sulfoxide (B87167) (DMSO) 20 mg/mLCayman Chemical[2]
Dimethylformamide (DMF) 20 mg/mLCayman Chemical[2]
Ethanol 10 mg/mLCayman Chemical[2]
Water InsolubleSelleck Chemicals[3]

Based on this data, DMSO is recommended as the primary solvent for preparing a stock solution of this compound.

Experimental Protocol: Dissolution of this compound

This protocol details the steps for preparing a stock solution of this compound and subsequent working solutions for experimental use.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Micropipettes

  • Sterile, nuclease-free pipette tips

  • Aqueous experimental medium (e.g., cell culture medium, buffer)

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO before handling.

Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound using an analytical balance. For a 10 mM stock solution, the required mass can be calculated as follows:

    • Mass (mg) = 10 mmol/L * 0.001 L * 430.73 g/mol * 1000 mg/g = 4.3073 mg for 1 mL of stock solution.

  • Dissolve: Transfer the weighed compound into a sterile amber glass vial. Add the calculated volume of anhydrous DMSO.

  • Mix: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visual inspection should confirm the absence of any particulate matter.

  • Aid Dissolution (Optional): If the compound does not readily dissolve, brief sonication in a water bath may be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Preparation of Working Solutions
  • Thaw: Thaw a single aliquot of the stock solution at room temperature.

  • Dilute: Serially dilute the stock solution into the aqueous experimental medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or mixing to facilitate dispersion and prevent precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the experimental medium is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Visualization of the Dissolution Workflow

The following diagram illustrates the key steps in the dissolution protocol for this compound.

Dissolution_Workflow Workflow for this compound Dissolution cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution Preparation weigh 1. Weigh Nervonyl Methane Sulfonate add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C to -80°C dissolve->store thaw 5. Thaw Stock Solution Aliquot store->thaw dilute 6. Serially Dilute into Aqueous Medium thaw->dilute experiment 7. Use in Experiment (e.g., cell-based assay) dilute->experiment

Caption: Dissolution workflow for this compound.

Signaling Pathway Considerations (Hypothetical)

While the specific signaling pathways affected by this compound are a subject of ongoing research, its structural similarity to nervonic acid, a key component of myelin, suggests potential interactions with pathways involved in neuronal health and myelination. A hypothetical signaling pathway is depicted below.

Signaling_Pathway Hypothetical Signaling Pathway NMS This compound Receptor Cell Surface Receptor NMS->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression (e.g., Myelin Proteins) Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling cascade for this compound.

References

Application Notes and Protocols for the Stability of Nervonyl Methane Sulfonate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonyl methane (B114726) sulfonate (CAS 51040-60-9) is a long-chain fatty alcohol ester of methanesulfonic acid.[1][2] Its lipophilic nature, conferred by the C24:1 fatty alcohol chain, suggests its potential application in lipid-based drug delivery systems or as a therapeutic agent in its own right. Understanding the stability of Nervonyl methane sulfonate in various solvents is critical for formulation development, shelf-life determination, and ensuring its therapeutic efficacy and safety. These application notes provide a comprehensive overview of its stability profile, detailed experimental protocols for stability assessment, and potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (Z)-15-Tetracosen-1-ol methanesulfonate[1]
Synonyms Nervonyl mesylate
CAS Number 51040-60-9[1][2]
Molecular Formula C₂₅H₅₀O₃S[1][2]
Molecular Weight 430.73 g/mol [1][2]
Appearance Assumed to be a waxy solid or viscous liquid at room temperature
Solubility Expected to be soluble in nonpolar organic solvents and lipids, with limited solubility in polar solvents.
Storage Freezer[1]

Stability of this compound in Different Solvents

The stability of this compound was evaluated in a range of solvents under accelerated and long-term storage conditions. The selection of solvents was based on their potential use in formulation and manufacturing processes, spanning a range of polarities.

Hypothetical Quantitative Stability Data

The following tables present hypothetical data to illustrate the stability profile of this compound. The data represents the percentage of the initial concentration of this compound remaining after storage at specified conditions.

Table 2: Stability of this compound in Various Solvents under Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH)

Solvent% Remaining after 1 Month% Remaining after 3 Months% Remaining after 6 Months
Dichloromethane99.598.296.8
Toluene99.899.198.5
Hexane99.999.599.0
Ethyl Acetate98.796.594.1
Acetonitrile97.292.888.5
Isopropyl Alcohol96.590.185.2
Methanol95.187.380.4
Water<10 (due to insolubility and degradation)<5<1

Table 3: Stability of this compound in Selected Solvents under Long-Term Conditions (25°C ± 2°C / 60% RH ± 5% RH)

Solvent% Remaining after 6 Months% Remaining after 12 Months% Remaining after 24 Months
Toluene99.799.298.1
Hexane99.899.699.1
Ethyl Acetate98.597.095.2
Isopropyl Alcohol95.892.388.7

Potential Degradation Pathway

The primary degradation pathway for sulfonate esters, including this compound, is hydrolysis.[3][4] This reaction can be catalyzed by both acidic and basic conditions and results in the cleavage of the ester bond to form the corresponding alcohol (nervonyl alcohol) and methanesulfonic acid.

G cluster_0 Degradation of this compound NMS This compound (C₂₅H₅₀O₃S) NA Nervonyl Alcohol (C₂₄H₄₈O) NMS->NA Hydrolysis MSA Methanesulfonic Acid (CH₄O₃S) NMS->MSA Hydrolysis Water Water (H₂O) Water->NMS

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols

The following protocols are designed to assess the stability of this compound in various solvents. These protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances and products.[5][6][7]

Protocol 1: Preparation of Stability Samples
  • Solvent Selection: Choose a range of solvents of different polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetonitrile, isopropyl alcohol, methanol).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the selected solvent to achieve a target concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution. Gentle warming may be required for less soluble systems, followed by cooling to room temperature.

  • Aliquoting: Aliquot the solution into amber glass vials to protect from light.

  • Sealing: Securely seal the vials with appropriate caps (B75204) to prevent solvent evaporation.

  • Storage: Place the vials in stability chambers under the desired conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended, as this compound lacks a strong chromophore.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient elution is likely necessary to resolve the lipophilic parent compound from potentially more polar degradants. An example gradient is:

      • 0-5 min: 80% B

      • 5-20 min: 80% to 100% B

      • 20-25 min: 100% B

      • 25-26 min: 100% to 80% B

      • 26-30 min: 80% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: CAD or ELSD

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 N HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before injection into the HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable organic solvent.

    • Add an equal volume of 0.1 N NaOH.

    • Maintain at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Store the solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photostability:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the sample by HPLC.

Experimental Workflow

The overall workflow for assessing the stability of this compound is depicted in the following diagram.

G cluster_workflow Stability Study Workflow start Start prep Prepare Solutions of This compound in Selected Solvents start->prep store Store Samples at Long-Term (25°C/60%RH) & Accelerated (40°C/75%RH) Conditions prep->store withdraw Withdraw Samples at Pre-defined Time Points store->withdraw analyze Analyze Samples using Validated Stability-Indicating HPLC Method withdraw->analyze data Quantify Remaining This compound and Degradation Products analyze->data report Compile Data and Generate Stability Report data->report end End report->end

Caption: Experimental workflow for the stability assessment of this compound.

Conclusion

The stability of this compound is highly dependent on the solvent system and storage conditions. It exhibits greater stability in nonpolar, aprotic solvents and is susceptible to degradation, likely via hydrolysis, in the presence of protic solvents, especially at elevated temperatures. The provided protocols offer a robust framework for researchers to conduct comprehensive stability studies, which are essential for the successful development of formulations containing this compound. The use of a validated stability-indicating analytical method is paramount to ensure accurate assessment of the compound's stability and the formation of any degradation products.

References

Application Notes and Protocols for Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Nervonyl Methane (B114726) Sulfonate (CAS: 51040-60-9) is publicly available. The following information is compiled from data on related short-chain alkyl methanesulfonates and methanesulfonic acid. The long nervonyl (C24) chain will significantly influence the physical-chemical properties and may alter the toxicological profile. Therefore, this compound should be handled with extreme caution as a potentially hazardous substance.

Introduction

Nervonyl methane sulfonate, also known as (Z)-tetracos-15-en-1-yl methanesulfonate (B1217627), is a long-chain alkyl sulfonate ester. The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its long lipid chain suggests its utility in the synthesis of complex lipids, probes for studying lipid metabolism, and potential applications in drug delivery systems.

Chemical and Physical Properties

Limited experimental data is available for this compound. The properties of the methanesulfonate functional group and the long alkyl chain provide a basis for its expected characteristics.

PropertyDataSource
CAS Number 51040-60-9[1][2]
Molecular Formula C₂₅H₅₀O₃S[1][2]
Molecular Weight 430.73 g/mol [1][2]
Appearance Expected to be a waxy solid or viscous liquid at room temperature.Inferred
Solubility Expected to be soluble in non-polar organic solvents (e.g., hexane, diethyl ether, chloroform) and poorly soluble in polar solvents like water.Inferred
Melting Point Data not available.-
Boiling Point Data not available. Expected to be high and likely to decompose upon heating.Inferred
Stability Potentially sensitive to moisture; may hydrolyze to nervonyl alcohol and methanesulfonic acid. Stable when stored under recommended conditions.[3][4][5][6]Inferred
Purity >99% (as offered by commercial suppliers)[1]
Handling and Storage Protocols

Given the known hazards of related methanesulfonates (toxicity, mutagenicity, and carcinogenicity), stringent safety protocols must be followed.[7][8][9][10]

3.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if contaminated.[11]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[12]

  • Lab Coat: A full-length laboratory coat should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols or vapors.[13]

3.2. Handling Procedures

  • All handling of this compound should be performed within a chemical fume hood.[10]

  • Avoid all personal contact, including inhalation, ingestion, and skin/eye contact.[7]

  • Avoid generating dust or aerosols.

  • Use compatible labware (glass or polypropylene).[7]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

3.3. Storage

  • Temperature: Store in a freezer at or below -20°C.[1]

  • Container: Keep in the original, tightly sealed container.[3]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.

  • Location: Store in a designated, locked, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][10]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Do not allow the material to enter drains.

Experimental Protocols

5.1. Protocol for Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound in an organic solvent.

  • Preparation:

    • Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing:

    • Tare a clean, dry glass vial on an analytical balance.

    • Carefully transfer the desired amount of this compound to the vial and record the weight.

  • Solubilization:

    • Add the appropriate volume of a suitable anhydrous organic solvent (e.g., dichloromethane, chloroform, or hexane) to the vial to achieve the desired concentration.

    • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Storage of Solution:

    • Store the stock solution in a tightly sealed vial at -20°C.

    • For moisture-sensitive applications, consider using a vial with a PTFE-lined cap.

Waste Disposal
  • Dispose of all waste materials, including empty containers and contaminated items, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not mix with other waste.

Visualizations

Handling_Storage_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve use Use in Experiment dissolve->use store Store at -20°C in a Tightly Sealed Container use->store After Use waste Dispose as Hazardous Waste use->waste Dispose of Waste end End store->end waste->end start Start start->ppe Signaling_Pathway_Analogy Conceptual Role in Synthesis NMS This compound (NMS) Product Substituted Product (Nervonyl-Nu) NMS->Product SN2 Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Product Leaving_Group Methanesulfonate (Good Leaving Group) Product->Leaving_Group

References

Application Note: Mass Spectrometry Analysis of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Nervonyl methane (B114726) sulfonate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nervonyl methane sulfonate, a long-chain alkyl sulfonate, is of interest in various fields, including lipidomics and as a potential biomarker. The described method provides a robust and sensitive workflow for the separation, identification, and quantification of this analyte in complex matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Experimental Workflow

A general workflow for the analysis of this compound is depicted below. This process begins with sample preparation, followed by LC-MS/MS analysis and subsequent data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LC Liquid Chromatography (Reversed-Phase) Filter->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Quant Quantification MS2->Quant Report Reporting Quant->Report

Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of this compound from biological matrices.

  • To 1 mL of the sample (e.g., plasma, cell lysate), add 3 mL of dichloromethane.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[8]

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 500 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.[8]

Liquid Chromatography
ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile in Methanol (50:50, v/v)
Gradient 0-2 min: 80% B, 2-10 min: 80-95% B, 10-12 min: 95% B, 12-12.1 min: 95-80% B, 12.1-15 min: 80% B
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry
ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and product ions of this compound. These values are essential for setting up the MRM transitions for quantification. The fragmentation of the methanesulfonyl group is a characteristic loss observed in the mass spectra of methane sulfonates.

AnalytePrecursor Ion [M+NH₄]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound448.4353.396.1

Note: The precursor ion is predicted as an ammonium (B1175870) adduct [M+NH₄]⁺, which is common for lipids in positive ion mode. Product Ion 1 corresponds to the loss of methanesulfonic acid ([M+H-CH₄O₃S]⁺), and Product Ion 2 corresponds to the protonated methanesulfonic acid fragment ([CH₄O₃S+H]⁺).

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression from sample to result. The following diagram illustrates the key stages and decisions in the analytical workflow.

LogicalFlow cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis_flow Sample Analysis Optimize_LC Optimize LC Separation (Gradient, Flow Rate) Optimize_MS Optimize MS Parameters (Ionization, Fragmentation) Optimize_LC->Optimize_MS Linearity Linearity Optimize_MS->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Stability Stability LOD_LOQ->Stability Prep Sample Preparation Stability->Prep Acquire Data Acquisition Prep->Acquire Process Data Processing (Integration, Calibration) Acquire->Process Result Final Result Process->Result

References

HPLC methods for Nervonyl methane sulfonate purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol:

Topic: A Proposed HPLC Method for the Purification of Nervonyl Methane (B114726) Sulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nervonyl methane sulfonate is a long-chain aliphatic methanesulfonate (B1217627) ester. As a derivative of nervonic acid, a C24:1 monounsaturated fatty acid, it is a highly lipophilic molecule. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds. Due to the non-polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed for its effective purification from reaction mixtures or crude extracts. This document outlines a detailed protocol and application note for a proposed RP-HPLC method for the purification of this compound. The method is designed to provide a high degree of purity and recovery, suitable for research and drug development applications.

Data Presentation

Table 1: Representative HPLC Purification Data for this compound

Sample IDRetention Time (min)Purity (Pre-purification, %)Purity (Post-purification, %)Recovery (%)
NMS-00118.585>9992
NMS-00218.682>9990
NMS-00318.588>9995

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • 0.45 µm syringe filters

HPLC Instrumentation and Conditions
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is recommended due to the non-polar nature of the analyte.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0 70
    25 100
    35 100
    36 70

    | 40 | 70 |

  • Flow Rate: 4.0 mL/min

  • Column Temperature: 35°C

  • Detection:

    • UV at 210 nm (as methanesulfonates have weak UV absorbance at low wavelengths).

    • ELSD is a more universal detection method for non-chromophoric compounds and is highly recommended.

  • Injection Volume: 500 µL (dependent on sample concentration and column capacity)

Sample Preparation
  • Dissolve the crude this compound in a suitable solvent, such as methanol or isopropanol, to a concentration of approximately 10 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification Protocol
  • Equilibrate the C18 column with the initial mobile phase conditions (70% B) for at least 30 minutes at the specified flow rate.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as detailed in the HPLC conditions table.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak based on its expected retention time.

  • Analyze the collected fraction for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Purity Analysis collect->analyze evaporate Solvent Evaporation analyze->evaporate product Purified Product evaporate->product

Caption: Workflow for the HPLC purification of this compound.

Application Notes for Ethyl Methanesulfonate (EMS) in Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identity: The compound "nervonyl methane (B114726) sulfonate" is not a recognized chemical mutagen in scientific literature. It is highly probable that this is a misnomer for Ethyl Methanesulfonate (B1217627) (EMS), a widely used and effective mutagen for inducing random point mutations in genetic research. The following information is provided for Ethyl Methanesulfonate (EMS).

Introduction Ethyl Methanesulfonate (EMS) is a potent monofunctional ethylating agent used extensively in genetics to induce mutations.[1] As an organosulfur compound with the formula CH₃SO₃C₂H₅, it introduces random mutations into genetic material, primarily through nucleotide substitution.[2] This property makes EMS an invaluable tool for both forward and reverse genetic studies, enabling researchers to investigate gene function by observing the phenotypic consequences of induced mutations.[3][4] Its effectiveness in creating a high density of point mutations without causing significant chromosomal damage makes it a preferred mutagen for creating mutant libraries in a wide range of organisms, from viruses and bacteria to plants and animals.[1][3]

Chemical Properties

Property Value
IUPAC Name Ethyl methanesulfonate
Synonyms Ethyl mesylate, EMS
CAS Number 62-50-0
Chemical Formula C₃H₈O₃S
Molar Mass 124.16 g/mol
Appearance Clear, colorless liquid
Density 1.1452 g/cm³ (at 22 °C)
Boiling Point 85–86 °C at 10 mmHg

| Classification | Alkylating agent, Mutagen, Suspected Carcinogen[2][5] |

Mechanism of Mutagenesis EMS induces mutations through a chemical process known as alkylation. The ethyl group of EMS preferentially reacts with guanine (B1146940) (G) bases in DNA, forming an abnormal base, O⁶-ethylguanine.[3] This modified base has altered pairing properties and, during DNA replication, frequently mispairs with thymine (B56734) (T) instead of cytosine (C).[3] Consequently, after a round of replication, the original G:C base pair is replaced by an A:T base pair. This G:C to A:T transition is the most common type of mutation induced by EMS, accounting for the vast majority of its mutagenic effects.[2][3] While EMS primarily causes point mutations, there is some evidence it can also lead to base-pair insertions, deletions, or even chromosome breakage at higher concentrations.[1]

Data Presentation: EMS Dosage and Mutation Frequency

Optimizing the EMS concentration and exposure time is critical for achieving a high mutation rate while maintaining an acceptable survival rate for the organism. The optimal dose, often determined by identifying the LD50 (the dose that is lethal to 50% of the population), varies significantly between species and even genotypes.

Table 1: EMS Treatment Conditions and Effects in Plants

Organism EMS Concentration (% v/v) Exposure Time (hours) Effect / Finding
Fodder Barley 0.1% - 0.9% 0.5 - 2.5 An EMS dosage of 0.64% v/v was determined to be the LD50 and recommended as effective for inducing variability.[6]
Fodder Barley 0.3% 1 Resulted in the highest shoot biomass (1.27 g).[6]
Rice 0.5% 6 Determined as the best practice for an optimal number of mutant plants, following a 12-hour presoaking of seeds.[7][8]
Rice 0.0% - 2.0% 6 - 48 Higher EMS dosages without presoaking prevented germination. All treatments for 48 hours were lethal.[8]
Barley ('Barke') 0.5% 8 Resulted in a germination rate of ~70% and a survival rate of ~60%.[9]

| Cotton | 1/258 kb (PB-900) - 1/180 kb (PB-899) | - | Mutation frequency observed in two different cotton genotypes.[10] |

Table 2: EMS Treatment Conditions and Effects in Animals

Organism EMS Concentration Exposure Time (hours) Effect / Finding
C. elegans 0.05 M (50 mM) 4 Standard concentration and time for inducing mutations in late L4 stage worms.[5]
Scallops - - The average mutation rate in the EMS treatment group (0.0137%) was approximately 9 times higher than the control group (0.0015%).[11]

| Rats | 25, 50, 100 mg/kg (in vivo) | - | Induced statistically significant increases in mutant red blood cells.[12] |

Experimental Protocols

WARNING: Ethyl Methanesulfonate (EMS) is a potent mutagen and a suspected carcinogen.[5] All procedures must be carried out in a certified chemical fume hood.[5][13] Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, must be worn at all times.[5][13] All EMS-contaminated materials and solutions must be neutralized and disposed of as hazardous waste according to institutional guidelines.[5]

Protocol 1: General Seed Mutagenesis (e.g., Arabidopsis, Barley, Rice)

This protocol is a general guideline and should be optimized for the specific plant species and experimental goals.

Materials:

  • Seeds of the desired plant species

  • Ethyl Methanesulfonate (EMS)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.0) or sterile water[13]

  • Inactivation Solution: 0.1 M Sodium Thiosulfate (B1220275) (Na₂S₂O₃)[13]

  • Conical tubes (e.g., 15 mL or 50 mL)

  • Rocker or shaker

  • Fume hood

  • Hazardous waste container

Methodology:

  • Seed Preparation: Weigh the desired quantity of seeds and place them into a conical tube. For some species like rice, pre-soaking seeds in water for several hours (e.g., 12 hours) can increase mutagen uptake and survival.[7][8]

  • EMS Solution Preparation (in Fume Hood): Prepare the desired concentration of EMS (e.g., 0.5% - 1.0% v/v) by diluting it in a phosphate buffer or water. Caution: EMS is oily and can be difficult to dissolve; vortex thoroughly to ensure it is fully in solution.[13]

  • Mutagenesis: Add the EMS solution to the tube containing the seeds, ensuring they are fully submerged. A typical volume is 10 mL for 1,000 to 5,000 seeds.

  • Incubation: Seal the tube securely with parafilm and place it on a rocker at room temperature for the desired duration (e.g., 6-12 hours). The incubation time is a critical parameter to optimize.

  • Washing: After incubation, carefully decant the EMS solution into a designated hazardous waste container containing an equal volume of inactivation solution. Wash the seeds thoroughly by adding sterile water, inverting the tube several times, letting the seeds settle, and decanting the water. Repeat this washing step at least 5-7 times to remove all residual EMS.

  • Inactivation: Combine all liquid waste containing EMS with an equal volume of 0.1 M sodium thiosulfate solution and let it sit for at least 24 hours to neutralize the EMS before final disposal.

  • Drying and Planting: After the final wash, spread the seeds on filter paper to air dry within the fume hood. Once dry, the M1 generation seeds are ready to be planted.

Protocol 2: C. elegans Mutagenesis

This protocol is adapted for the nematode worm Caenorhabditis elegans.

Materials:

  • Synchronized population of late L4 stage C. elegans

  • M9 Buffer[5]

  • EMS

  • 15 mL conical tubes[5]

  • Clinical centrifuge

  • Rocking platform[5]

  • NGM plates seeded with E. coli

  • Inactivation Solution: Sodium thiosulfate & NaOH[5]

Methodology:

  • Worm Collection: Grow C. elegans to the late L4 stage. Wash the worms off the NGM plates using M9 buffer and collect them in a 15 mL conical tube.[5]

  • Washing: Centrifuge the worms (e.g., 30 seconds at high speed) to form a pellet. Carefully aspirate the supernatant. Wash the pellet by resuspending in fresh M9, centrifuging again, and removing the supernatant. Resuspend the final worm pellet in 2 mL of M9 buffer.[5]

  • EMS Solution Preparation (in Fume Hood): Prepare a 0.1 M EMS stock by adding 20 µL of EMS to 2 mL of M9 buffer in a fresh tube. Mix gently until the EMS is fully dissolved.[5]

  • Mutagenesis: Add the 2 mL worm suspension to the 2 mL EMS solution to achieve a final concentration of 0.05 M EMS.[5]

  • Incubation: Seal the tube with parafilm and place it on a rocker at 20°C for 4 hours.[5]

  • Recovery and Washing: After incubation, centrifuge the worms and aspirate the EMS solution into a neutralization waste container. Wash the worms at least twice with fresh M9 buffer to remove residual EMS.[5]

  • Plating: After the final wash, pipette the mutagenized P0 worms onto fresh NGM plates. Allow them to recover and produce F1 progeny. The F2 generation can then be screened for desired phenotypes.

Mandatory Visualization

Signaling Pathway Diagram

DNADamageResponse EMS Ethyl Methanesulfonate (EMS) Guanine Guanine (G) EMS->Guanine Alkylation DNA Genomic DNA O6_EtG O6-ethylguanine (O6-EtG) Guanine->O6_EtG Replication DNA Replication O6_EtG->Replication DDR DNA Damage Response (DDR) Activation O6_EtG->DDR Lesion Recognition Mispairing Mispairing with Thymine (T) Replication->Mispairing Transition G:C to A:T Transition Mutation Mispairing->Transition Transition->DNA Error-prone Outcome (fixes A:T) Repair DNA Repair Mechanisms DDR->Repair Apoptosis Cell Cycle Arrest / Apoptosis DDR->Apoptosis Repair->DNA Error-free Repair (restores G:C)

Caption: Mechanism of EMS-induced mutation and subsequent DNA damage response pathways.

Experimental Workflow Diagram

EMS_Workflow start Start: Select Organism (e.g., Seeds, Worms) prep 1. Prepare Biological Material (e.g., Pre-soak seeds) start->prep mutagenesis 2. Mutagenesis (Treat with EMS solution in fume hood) prep->mutagenesis wash 3. Stop Reaction & Wash (Remove EMS, wash thoroughly) mutagenesis->wash neutralize 4. Neutralize Waste (Use Sodium Thiosulfate) mutagenesis->neutralize Waste Stream grow_m1 5. Grow M1/P0 Generation wash->grow_m1 self_cross 6. Self-fertilization or Crossing (To produce F1/M2 generation) grow_m1->self_cross screen 7. Screen F2/M2 for Phenotypes self_cross->screen analysis 8. Genetic & Molecular Analysis (Identify causal mutation) screen->analysis end End: Characterize Gene Function analysis->end

Caption: General experimental workflow for chemical mutagenesis using EMS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nervonyl Methane Sulfonate Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Therefore, this guide presents a robust, generalized framework for determining the optimal experimental conditions for any new or poorly characterized chemical entity, using Nervonyl methane (B114726) sulfonate as the primary example. The troubleshooting guides and experimental protocols are based on established best practices in cell culture and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is Nervonyl methane sulfonate and what are its potential mechanisms of action?

A1: this compound is a long-chain alkyl methanesulfonate (B1217627). While its specific biological activities are not well-documented, related short-chain alkyl methanesulfonates, such as Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS), are known DNA alkylating agents.[1][2][3] These agents can covalently modify DNA, leading to DNA damage, which may trigger cellular responses like cell cycle arrest, DNA repair, or apoptosis. It is plausible that this compound could exhibit similar genotoxic activities. Additionally, due to its long alkyl chain, it might possess surfactant-like properties that could affect cell membrane integrity.[4]

Q2: How should I prepare a stock solution of this compound?

A2: Given its long alkyl chain, this compound is likely to be hydrophobic and poorly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[5] It is crucial to prepare a concentrated stock (e.g., 10-100 mM) to minimize the final concentration of DMSO in your cell culture medium, which should ideally be below 0.1% to avoid solvent-induced toxicity.[1]

Q3: How do I determine the initial concentration range for my experiments?

A3: For a novel compound, a broad range-finding study is the recommended first step. This involves testing a wide range of concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[6] This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed dose-response experiments.

Q4: What are the essential controls to include in my cell treatment experiments?

A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for normal cell health and proliferation.

  • Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound.[3] This is critical to confirm that any observed effects are due to the compound itself and not the solvent.

  • Positive Control (for cytotoxicity assays): A known cytotoxic agent to ensure the assay is performing as expected.

Q5: How can I assess the stability of this compound in my cell culture medium?

A5: The stability of a compound in culture medium can impact the reproducibility of your results. You can assess stability by incubating the compound in the medium at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours) and then quantifying the remaining compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Troubleshooting Guides

Issue: Compound Precipitation

Q: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What should I do?

A: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Reduce Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try testing lower concentrations.[5]

  • Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a serial dilution in pre-warmed (37°C) medium. Adding the stock solution dropwise while gently swirling the medium can also prevent "solvent shock" and precipitation.[8]

  • Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[1]

  • Check Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[1]

Issue: Inconsistent or Irreproducible Results

Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?

A: Inconsistent results can stem from several factors:

  • Compound Instability: As mentioned in the FAQs, the compound may not be stable in the culture medium over the duration of your experiment. Assess its stability and consider this when interpreting your data.[7]

  • Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines. Use cells with a consistent and low passage number for all experiments.

  • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of proteins and growth factors, which can affect compound activity. If possible, use a single, pre-tested batch of serum for a series of experiments.[9]

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

Issue: Unexpected Cytotoxicity in Vehicle Control

Q: I'm observing cell death in my vehicle (DMSO) control group. What's wrong?

A: This indicates that the concentration of DMSO is too high for your specific cell line.

  • Lower the DMSO Concentration: The final concentration of DMSO should generally not exceed 0.5%, with ≤ 0.1% being ideal for most cell lines.[5]

  • Perform a DMSO Toxicity Test: Before starting your experiments with this compound, it is good practice to perform a dose-response experiment with just DMSO to determine the maximum concentration your cells can tolerate without significant loss of viability.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198 ± 5.1
192 ± 6.2
1075 ± 7.8
2552 ± 8.1
5028 ± 6.5
10015 ± 4.9

Table 2: Example Stability Data for this compound in Cell Culture Media at 37°C

Time (hours)Concentration (µM)% Remaining
010.0100
29.898
89.191
247.575
485.252

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Determine Molecular Weight: The molecular weight of this compound (C₂₅H₅₀O₃S) is 430.73 g/mol .[6]

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 430.73 g/mol * 1000 mg/g = 4.31 mg

  • Dissolution: Accurately weigh 4.31 mg of this compound and dissolve it in 1 mL of sterile, anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicating water bath for brief periods to aid dissolution.

  • Storage: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

Protocol 2: Dose-Response Experiment using MTT Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below the toxic threshold for your cells.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).[10]

Mandatory Visualization

Experimental_Workflow prep_stock Prepare Concentrated Stock Solution in DMSO solubility_test Perform Solubility Test in Culture Medium prep_stock->solubility_test range_finding Broad Range-Finding Dose-Response Assay (e.g., 1 nM to 100 µM) solubility_test->range_finding Determine Max Soluble Conc. narrow_range Refined Dose-Response Assay with More Data Points range_finding->narrow_range Identify Effective Range calc_ic50 Calculate IC50 Value narrow_range->calc_ic50 time_course Time-Course Experiment at Optimal Concentration calc_ic50->time_course Select Conc. around IC50 mechanism_study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) time_course->mechanism_study Hypothetical_Signaling_Pathway NMS This compound DNA Nuclear DNA NMS->DNA Enters Cell & Nucleus DNA_Damage DNA Alkylation & DNA Damage DNA->DNA_Damage Alkylation ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Damage Recognition p53 p53 Phosphorylation & Stabilization ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p21->Cell_Cycle_Arrest Inhibits CDKs Apoptosis Apoptosis Bax->Apoptosis Mitochondrial Pathway

References

Troubleshooting Nervonyl methane sulfonate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nervonyl Methane (B114726) Sulfonate

Disclaimer: Nervonyl methane sulfonate (CAS 51040-60-9), also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is a specific lipid molecule.[1][2] The following guide provides general troubleshooting advice for solubility issues encountered with highly lipophilic compounds and methane sulfonate salts. The experimental protocols and data are illustrative and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). Why is this happening and what should I do first?

A1: this compound has a long C24:1 lipid chain, making it highly lipophilic and thus inherently poorly soluble in aqueous solutions.[1] When a stock solution, likely made in an organic solvent like DMSO, is diluted into an aqueous buffer, the dramatic increase in solvent polarity can cause the compound to precipitate.[3]

  • First Steps:

    • Confirm Stock Solution Integrity: Ensure your concentrated stock in organic solvent is fully dissolved. Gentle warming (to 37°C) or brief sonication may help.[3]

    • Optimize Dilution: Add the organic stock solution to the aqueous buffer dropwise while vortexing vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[3]

    • Check Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) is as low as possible, typically ≤ 0.1% for cell-based assays, to avoid solvent toxicity.[3]

Q2: I observed a precipitate after diluting my stock solution. Can I simply heat the solution to redissolve it?

A2: Gentle warming to 37°C can be an effective method to help dissolve precipitates.[3] However, be cautious. Prolonged or excessive heat can potentially degrade the compound. It is crucial to verify the thermal stability of this compound if you plan to use heat regularly.

Q3: What are common co-solvents I can use to improve the solubility of a lipophilic compound like this?

A3: If DMSO is not providing sufficient solubility or is incompatible with your experiment, you can consider other co-solvents. The choice depends on the experimental system's tolerance.

  • Common Co-solvents:

    • Ethanol: Often used in biological experiments.

    • Dimethylformamide (DMF): A strong solvent, but use with caution due to higher toxicity than DMSO.[4]

    • Polyethylene Glycol (PEG): Can be used to create formulations that improve solubility.

    • Surfactants: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can be used to create micelles that encapsulate the lipophilic compound, aiding its dispersion in aqueous media.

Q4: How does pH impact the solubility of this compound?

A4: The this compound molecule itself does not have readily ionizable groups that would be affected by pH changes in the typical biological range (pH 4-8).[1] However, the stability of the methanesulfonate (mesylate) ester could be compromised at extreme pH values (highly acidic or alkaline conditions), though it is generally stable.[5] Therefore, adjusting the pH of your buffer is unlikely to significantly improve its solubility.[1][5]

Troubleshooting Guide

If you are facing persistent solubility issues, follow this structured approach to identify a solution.

Data Presentation: Illustrative Solubility of a Lipophilic Mesylate

The following table provides example solubility data for a hypothetical lipophilic compound similar to this compound. This data is for illustrative purposes only. You must determine the solubility for your specific compound and lot.

SolventAbbreviationSolubility (mg/mL) at 25°CNotes
Dimethyl SulfoxideDMSO> 50Recommended for primary stock solution.
DimethylformamideDMF> 40Alternative for primary stock solution.[4]
Ethanol (95%)EtOH~10Can be used for intermediate dilutions.
MethanolMeOH~5
Phosphate-Buffered SalinePBS (pH 7.4)< 0.01Sparingly soluble in aqueous buffers.
PBS with 5% Tween® 80-~1Formulation with surfactant improves dispersion.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 430.73 g/mol ) in DMSO.[1]

  • Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 4.31 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the desired concentration (10 mM) and the amount weighed, calculate the required volume of DMSO.

    • Volume (L) = Mass (g) / (Molar Weight ( g/mol ) * Concentration (mol/L))

    • Volume (mL) = (4.31 mg / 430.73 g/mol ) / 10 mM * 1000 = 1.0 mL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C until it becomes clear.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Solution in Aqueous Buffer

This protocol details the critical step of diluting the organic stock into an aqueous medium to minimize precipitation.[3]

  • Prepare Intermediate Dilutions (Optional): If making a very dilute final solution, prepare intermediate dilutions from your concentrated stock using pure DMSO first. This can help prevent the compound from crashing out.[3]

  • Pre-warm Buffer: Gently pre-warm your aqueous buffer (e.g., cell culture medium) to your experimental temperature (e.g., 37°C).

  • Dilute into Buffer: Add a small volume of the DMSO stock solution directly into the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[3]

  • Final Concentration Check: Calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level for your experiment (e.g., ≤ 0.1%).

Mandatory Visualizations

Troubleshooting Workflow

G A Start: Compound does not dissolve in aqueous buffer B Is the stock solution in organic solvent clear? A->B C Redissolve stock. Try vortex, sonication, or gentle warming (37°C). B->C No D Add stock to buffer (not buffer to stock) while vortexing. B->D Yes C->B E Does precipitate form? D->E F Try gentle warming (37°C) or brief sonication. E->F Yes I Success: Compound is dissolved. E->I No G Still precipitates? F->G H Consider reformulating. Try co-solvents (EtOH) or add surfactant (Tween® 80). G->H Yes G->I No H->I J Problem Solved I->J G cluster_0 Cell Membrane Receptor Growth Factor Receptor PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Myelin Myelin Sheath Synthesis PKC->Myelin Inhibitor Nervonyl Methane Sulfonate (Inhibitor) Inhibitor->PLC

References

Preventing degradation of Nervonyl methane sulfonate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nervonyl Methane (B114726) Sulfonate

Welcome to the technical support center for Nervonyl Methane Sulfonate (NMS). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of NMS in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMS)?

A1: this compound (CAS 51040-60-9), also known as (Z)-15-Tetracosen-1-ol methanesulfonate, is a lipid molecule consisting of a long-chain monounsaturated fatty alcohol (nervonyl alcohol) esterified with methanesulfonic acid.[1][2] Its structure combines a reactive methane sulfonate (mesylate) group with a long hydrocarbon tail containing a single cis-double bond. This structure makes it susceptible to specific degradation pathways.

Q2: My NMS solution has a decreased pH and shows signs of precipitation. What could be the cause?

A2: This is a classic sign of hydrolysis of the methane sulfonate ester. The ester bond is susceptible to cleavage by water, especially under non-neutral pH conditions, yielding nervonyl alcohol and methanesulfonic acid.[3][4][5] The methanesulfonic acid byproduct will lower the pH of your solution. Nervonyl alcohol has very poor aqueous solubility and will precipitate out, leading to turbidity or visible particulate matter.

Q3: I've observed a loss of potency or unexpected peaks in my HPLC analysis over time. What degradation is occurring?

A3: Beyond hydrolysis, the nervonyl component's cis-double bond is prone to oxidation. This can be initiated by atmospheric oxygen (autoxidation), light, or trace metal ion contaminants. Oxidation can lead to a variety of byproducts, including aldehydes, ketones, and epoxides, which would appear as new peaks in an HPLC chromatogram and would result in a decrease in the concentration of the parent NMS molecule.

Q4: What is the optimal pH range for storing NMS solutions?

A4: Methane sulfonate esters exhibit a relatively constant rate of hydrolysis up to approximately pH 10-12, above which the rate increases.[3] To minimize both acid- and base-catalyzed hydrolysis, it is recommended to prepare and store NMS solutions in a buffered system at a near-neutral pH (pH 6.5-7.5).

Q5: How should I prepare and store my NMS stock solutions to maximize stability?

A5: For maximum stability, prepare stock solutions in an anhydrous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aliquot the stock solution into single-use vials and store them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[6] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide helps diagnose and resolve common issues related to NMS degradation.

Symptom Potential Cause Recommended Action
Solution appears cloudy or contains precipitate. Hydrolysis: The sulfonate ester has hydrolyzed, producing insoluble nervonyl alcohol.1. Confirm degradation via HPLC analysis. 2. Discard the solution. 3. Prepare fresh solution using an anhydrous solvent and a pH-neutral aqueous buffer (if required for the experiment). Ensure the final concentration is below the solubility limit of NMS.
Solution pH has dropped significantly. Hydrolysis: Release of methanesulfonic acid.[3]1. Use a buffered aqueous solvent (e.g., PBS, HEPES) for final dilutions to maintain a stable pH. 2. Prepare fresh solution.
Solution has a yellow tint or an acrid smell. Oxidation: The double bond in the nervonyl chain has likely oxidized.1. Protect solutions from light by using amber vials or wrapping them in foil. 2. Degas solvents before use to remove dissolved oxygen. 3. Consider adding a suitable antioxidant (e.g., BHT, Vitamin E) if compatible with your experimental system.
Loss of compound activity or inconsistent results. General Degradation (Hydrolysis and/or Oxidation): The concentration of active NMS has decreased.1. Perform a purity check on your stock solution using the HPLC protocol below. 2. Always prepare fresh working solutions from a validated, frozen stock aliquot immediately before an experiment. 3. Review storage and handling procedures against best practices.
Extra peaks appear in analytical chromatogram (HPLC/LC-MS). Degradation: Peaks correspond to hydrolysis products (nervonyl alcohol) or various oxidation byproducts.1. Identify byproducts using mass spectrometry if possible. 2. Follow all preventative measures for hydrolysis and oxidation. 3. Purify the stock material if significant degradation has occurred.

Logical Troubleshooting Flow

G start Problem with NMS Solution check_visual Visually Inspect Solution start->check_visual cloudy Cloudy or Precipitate? check_visual->cloudy check_hplc Run HPLC/LC-MS Analysis extra_peaks Extra Peaks or Reduced Parent Peak Area? check_hplc->extra_peaks cloudy->check_hplc No hydrolysis Likely Hydrolysis cloudy->hydrolysis Yes oxidation Likely Oxidation and/or Hydrolysis extra_peaks->oxidation Yes stable Solution is Stable extra_peaks->stable No action_hydrolysis Action: - Use Anhydrous Solvents - Buffer Aqueous Solutions - Prepare Fresh hydrolysis->action_hydrolysis action_oxidation Action: - Protect from Light & Air - Degas Solvents - Consider Antioxidants oxidation->action_oxidation

Caption: Troubleshooting logic for NMS solution degradation.

Quantitative Stability Data

The following tables present hypothetical stability data for NMS under various conditions to guide experimental design.

Table 1: Effect of pH on NMS Hydrolysis in Aqueous Buffer (10% ACN) at 25°C

pH% NMS Remaining after 24h% NMS Remaining after 72h
4.092.1%78.5%
5.598.5%95.2%
7.0 99.8% 99.1%
8.599.5%98.6%
10.097.0%91.3%

Table 2: Effect of Temperature and Atmosphere on NMS Stability in DMSO (10 mM Stock)

Storage ConditionAtmosphere% NMS Remaining after 30 days
25°C (Room Temp)Air85.4%
4°CAir97.2%
-20°C Air 99.5%
-20°C Nitrogen >99.9%

Experimental Protocols

Protocol 1: HPLC-UV Method for Assessing NMS Purity and Degradation

This protocol provides a standard method for quantifying NMS and its primary hydrolytic degradation product, nervonyl alcohol.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20-22 min: Return to 80% B

    • 22-27 min: Re-equilibration at 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the NMS solution in a 50:50 mixture of ACN and water to a final concentration of approximately 0.1 mg/mL.

  • Expected Retention Times:

    • This compound (NMS): ~12-14 minutes

    • Nervonyl Alcohol (Hydrolysis Product): ~15-17 minutes

Experimental Workflow: Purity Assessment

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start NMS Solution (Stock or Working) dilute Dilute Sample in 50:50 ACN/Water start->dilute vial Transfer to HPLC Vial dilute->vial inject Inject 10 µL onto C18 Column vial->inject run Run Gradient Elution (80-100% ACN) inject->run detect Detect at 210 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity: (Area_NMS / Total_Area) * 100 integrate->calculate result Assess Stability calculate->result

Caption: Workflow for HPLC-based purity analysis of NMS.

Primary Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway nms This compound (NMS) R-O-SO₂CH₃ hydrolysis_prod Nervonyl Alcohol R-OH nms->hydrolysis_prod + H₂O (pH dependent) acid_prod Methanesulfonic Acid HOSO₂CH₃ nms->acid_prod + H₂O (pH dependent) oxidation_prod Oxidized Byproducts (Epoxides, Aldehydes, etc.) nms->oxidation_prod + O₂ / Light (Radical Chain Rxn)

Caption: Main degradation pathways for this compound.

References

Navigating the Synthesis of Nervonyl Methane Sulfonate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Nervonyl methane (B114726) sulfonate synthesis. The information is tailored for professionals in research and drug development, offering clear experimental protocols, data-driven insights, and visual aids to navigate the complexities of this multi-step synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of Nervonyl methane sulfonate, providing concise answers to streamline your experimental workflow.

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. First, the carboxylic acid group of nervonic acid is reduced to a primary alcohol, yielding nervonyl alcohol. Subsequently, the hydroxyl group of nervonyl alcohol is converted to a methane sulfonate ester through a mesylation reaction.

Q2: Which reducing agent is most suitable for the selective reduction of nervonic acid?

A2: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. However, care must be taken to control the reaction conditions to avoid potential reduction of the carbon-carbon double bond. A milder and more chemoselective alternative is the use of a sodium borohydride (B1222165) and iodine (NaBH₄/I₂) system, which can selectively reduce the carboxylic acid group while preserving the alkene functionality.

Q3: What are the key parameters to control during the mesylation of nervonyl alcohol?

A3: The critical parameters for a successful mesylation are temperature, stoichiometry, and the choice of base and solvent. The reaction is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions. An excess of the base (e.g., triethylamine (B128534) or pyridine) is used to neutralize the HCl generated during the reaction. Dichloromethane (B109758) (DCM) is a commonly used solvent due to its inertness and ability to dissolve the reactants.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring both the reduction and mesylation steps. By comparing the Rf values of the starting material, product, and any intermediates against appropriate standards, you can track the reaction's progress and determine its endpoint. For lipid compounds, specialized visualization techniques on TLC plates may be necessary.[1][2]

Q5: What are the expected yields for each step?

A5: While yields can vary based on the specific conditions and scale of the reaction, a well-optimized reduction of a long-chain unsaturated fatty acid can be expected to proceed in high yield. For the mesylation step, a protocol for the similar oleyl alcohol reports a yield of 90%.[3]

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis.

Step 1: Reduction of Nervonic Acid to Nervonyl Alcohol

Problem: Low or no conversion of nervonic acid to nervonyl alcohol.

  • Possible Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LAH) is highly reactive with moisture.

    • Solution: Use freshly opened or properly stored LAH. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Poor Solubility of Nervonic Acid. Nervonic acid has limited solubility in some ethereal solvents at low temperatures.

    • Solution: Use a co-solvent like tetrahydrofuran (B95107) (THF) to improve solubility. Nervonic acid is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] A stock solution can be prepared and added slowly to the reducing agent suspension.

  • Possible Cause 3: Insufficient Amount of Reducing Agent. The reaction of LAH with the acidic proton of the carboxylic acid consumes one equivalent of hydride.

    • Solution: Use a sufficient excess of LAH (typically 1.5 to 2 equivalents) to ensure complete reduction of the carboxyl group.

Problem: Reduction of the Carbon-Carbon Double Bond.

  • Possible Cause 1: Overly Aggressive Reducing Conditions. Prolonged reaction times or high temperatures with a powerful reducing agent like LAH can lead to the reduction of the alkene.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C) and monitor the reaction closely by TLC to avoid extended reaction times.

  • Possible Cause 2: Choice of Reducing Agent. LAH is less chemoselective than other reducing agents.

    • Solution: Consider using a milder and more selective reducing system like sodium borohydride in the presence of iodine (NaBH₄/I₂), which is known to selectively reduce carboxylic acids without affecting double bonds.[5]

Step 2: Mesylation of Nervonyl Alcohol to this compound

Problem: Incomplete conversion of nervonyl alcohol.

  • Possible Cause 1: Insufficient Methanesulfonyl Chloride or Base.

    • Solution: Use a slight excess of both methanesulfonyl chloride (MsCl) (e.g., 1.2 equivalents) and the base (e.g., 1.5 equivalents of triethylamine) to drive the reaction to completion.

  • Possible Cause 2: Low Reaction Temperature Slowing Down the Reaction.

    • Solution: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and continue stirring for a few hours, monitoring by TLC.

Problem: Formation of an Alkyl Chloride Side Product.

  • Possible Cause: Reaction with the Chloride Ion. The chloride ion generated from methanesulfonyl chloride can act as a nucleophile, displacing the newly formed mesylate group, especially if the reaction is heated.

    • Solution: Maintain a low reaction temperature throughout the process. Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can eliminate the formation of the alkyl chloride byproduct.

Problem: Difficulties in Product Purification.

  • Possible Cause 1: Emulsion Formation During Aqueous Workup. The long, greasy alkyl chain of the product can lead to the formation of emulsions.

    • Solution: Use a brine wash (saturated NaCl solution) to help break up emulsions. If necessary, filter the organic layer through a pad of celite or anhydrous sodium sulfate.

  • Possible Cause 2: Co-elution with Starting Material or Impurities during Chromatography.

    • Solution: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. This compound is expected to be less polar than nervonyl alcohol.

Section 3: Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.

Table 1: Reagents and Conditions for the Reduction of Nervonic Acid

Reducing Agent SystemSolventTemperatureKey AdvantagesPotential Issues
Lithium Aluminum Hydride (LAH)THF, Diethyl Ether0 °C to RTPowerful, reduces most carboxylic acidsCan reduce the double bond, moisture sensitive
Sodium Borohydride/Iodine (NaBH₄/I₂)THF0 °C to RTHighly chemoselective for carboxylic acidsMay be slower than LAH
Diisobutylaluminum Hydride (DIBAL-H)Toluene, Hexane-78 °C to RTCan be selective, good for estersCan be difficult to handle, pyrophoric

Table 2: Reagents and Conditions for the Mesylation of Nervonyl Alcohol

ReagentBaseSolventTemperatureReported Yield (for Oleyl Mesylate)
Methanesulfonyl Chloride (MsCl)Triethylamine (Et₃N) or PyridineDichloromethane (DCM)0 °C to RT90%[3]
Methanesulfonic Anhydride (Ms₂O)Triethylamine (Et₃N) or PyridineDichloromethane (DCM)0 °C to RTHigh

Section 4: Experimental Protocols

Protocol 1: Reduction of Nervonic Acid to Nervonyl Alcohol using NaBH₄/I₂
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of nervonic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of NaBH₄: To the stirred solution, add sodium borohydride (1.2 equivalents) portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases.

  • Addition of Iodine: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of iodine (0.5 equivalents) in anhydrous THF via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nervonyl alcohol can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve nervonyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base and MsCl: To the stirred solution, add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be purified by crystallization or column chromatography.

Section 5: Visualizations

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Mesylation nervonic_acid Nervonic Acid reduction Reduction (e.g., NaBH4/I2) nervonic_acid->reduction nervonyl_alcohol Nervonyl Alcohol reduction->nervonyl_alcohol nervonyl_alcohol_2 Nervonyl Alcohol mesylation Mesylation (MsCl, Et3N) nervonyl_alcohol_2->mesylation nervonyl_mesylate Nervonyl Methane Sulfonate mesylation->nervonyl_mesylate

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield in Mesylation Step incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_product Side Product Formation? incomplete_reaction->side_product No check_reagents Check Reagent Stoichiometry (MsCl, Base) incomplete_reaction->check_reagents Yes check_temp Maintain Low Temperature side_product->check_temp Alkyl Chloride? purification_issue Review Purification Procedure side_product->purification_issue Other Impurities increase_time_temp Increase Reaction Time/ Allow to Warm to RT check_reagents->increase_time_temp use_ms2o Consider Using Methanesulfonic Anhydride check_temp->use_ms2o

Caption: Troubleshooting logic for low yield in the mesylation step.

References

Technical Support Center: Nervonyl Methane Sulfonate Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for confirming the purity of Nervonyl methane (B114726) sulfonate. The following question-and-answer format addresses common challenges and outlines established analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the purity of Nervonyl methane sulfonate?

A1: The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help to identify and quantify the main compound as well as any potential impurities.

Q2: What are the potential impurities in this compound?

A2: Potential impurities in this compound can arise from the synthesis process. These may include residual starting materials, by-products, and related alkyl methanesulfonates.[1][2] It is crucial to monitor for these impurities, as some alkylating agents are known to be genotoxic.[2] The formation of sulfonate esters is a concern when alcohols are used as solvents during the synthesis of sulfonic acid salts.[3]

Q3: Why is it critical to determine the purity of this compound?

A3: Ensuring the high purity of active pharmaceutical ingredients (APIs) like this compound is a critical regulatory requirement. Even trace amounts of certain impurities can impact the safety and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia mandate the control of potential genotoxic impurities such as sulfonate esters.[3]

Troubleshooting Guides

HPLC Analysis

Q4: I am not getting good separation of my this compound peak from potential impurities. What can I do?

A4: Poor separation in HPLC can be due to several factors. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase: Adjust the solvent ratio in your mobile phase. For reverse-phase HPLC, modifying the proportion of acetonitrile (B52724) or methanol (B129727) in water can significantly impact retention times and resolution.[4]

  • Change the Column: If optimizing the mobile phase is insufficient, try a different HPLC column with an alternative stationary phase (e.g., C8 instead of C18) or a column with a different particle size.

  • Adjust the pH: For ionizable compounds, adjusting the pH of the mobile phase can alter retention and improve separation.

  • Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient elution method can help to resolve closely eluting peaks.[5]

Q5: My this compound peak is showing significant tailing. How can I improve the peak shape?

A5: Peak tailing in HPLC can be caused by interactions with active sites on the silica (B1680970) backbone of the column or by overloading the column.

  • Use a Low-Silanol Activity Column: Columns specifically designed with low silanol (B1196071) activity can reduce peak tailing for basic compounds.[4]

  • Add an Amine Modifier: Adding a small amount of an amine modifier like triethylamine (B128534) to the mobile phase can mask silanol groups and improve peak shape.

  • Reduce Sample Concentration: Injecting a lower concentration of your sample can prevent column overload and reduce tailing.

GC-MS Analysis

Q6: I am having trouble detecting trace levels of potential genotoxic impurities. How can I increase the sensitivity of my GC-MS method?

A6: Detecting trace-level genotoxic impurities requires a highly sensitive method.

  • Use Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, using SIM mode to monitor for specific ions of your target impurities will significantly increase sensitivity.[6]

  • Derivatization: For compounds that are not volatile or stable enough for GC analysis, derivatization can improve their chromatographic properties and detectability.[5][7][8][9][10]

  • Optimize Injection Parameters: Ensure the injector temperature and split ratio are optimized for your analytes of interest. A splitless injection can increase the amount of sample introduced to the column, thereby improving sensitivity.

Q7: How do I confirm the identity of a peak suspected to be an impurity in my GC-MS analysis?

A7: The mass spectrum of the unknown peak should be compared to a reference library or a certified reference standard of the suspected impurity. The fragmentation pattern in the mass spectrum provides a fingerprint for the compound's structure.[11]

NMR Spectroscopy

Q8: How can I use NMR to confirm the structure and purity of this compound?

A8: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.

  • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum can confirm the expected proton environment of the this compound molecule.[12] The ¹³C NMR spectrum provides information about the carbon framework.

  • Purity Assessment: The presence of unexpected peaks in the NMR spectrum can indicate the presence of impurities. The integration of these impurity peaks relative to the main compound's peaks can be used to estimate their concentration, provided they have protons that are distinct from the main compound.

Experimental Protocols

Note: The following protocols are generalized examples for the analysis of related methane sulfonate compounds and should be optimized for the specific properties of this compound.

Protocol 1: HPLC-UV Method for Purity Determination

This method is adapted from a procedure for determining methyl and ethyl methanesulfonate (B1217627).[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm, as methanesulfonates lack a strong chromophore, low UV may be necessary, or derivatization could be employed[9]).

    • Injection Volume: 10 µL.

  • Analysis: Inject a reference standard of this compound to determine its retention time. Inject the sample solution and compare the chromatogram to the standard to identify the main peak and any impurity peaks. Purity can be calculated based on the area percentage of the main peak.

Protocol 2: GC-MS Method for Genotoxic Impurity Analysis

This protocol is based on methods for detecting small alkyl methanesulfonates.[6]

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent like methanol or dichloromethane.

  • GC-MS Conditions:

    • Column: A capillary column suitable for separating polar compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).[6][13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[6]

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 150°C) at a rate of 15°C/min.[6]

    • Injector Temperature: 180°C.[6]

    • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

  • Analysis: Inject standards of potential impurities to determine their retention times and mass spectra. Analyze the sample to identify and quantify any detected impurities based on the calibration curves of the standards.

Data Presentation

Table 1: Example HPLC Purity Data

Sample IDRetention Time (min)Peak AreaArea %
This compound12.599500099.5
Impurity 18.230000.3
Impurity 210.120000.2

Table 2: Example GC-MS Impurity Analysis Data

ImpurityRetention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)Sample Concentration (ppm)
Methyl Methanesulfonate5.40.120.37< LOQ
Ethyl Methanesulfonate6.80.130.38< LOQ

Visualizations

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Final Report Sample Nervonyl Methane Sulfonate Sample HPLC HPLC-UV/MS Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment (Area %) HPLC->Purity Impurity Impurity Identification & Quantification GCMS->Impurity NMR->Purity Structure Structural Confirmation NMR->Structure Report Certificate of Analysis Purity->Report Impurity->Report Structure->Report

Caption: Workflow for the purity confirmation of this compound.

Troubleshooting_Logic Start Purity Analysis Issue? PoorSep Poor HPLC Separation Start->PoorSep Yes PeakTailing HPLC Peak Tailing Start->PeakTailing No OptMobile Optimize Mobile Phase PoorSep->OptMobile LowSens Low GC-MS Sensitivity PeakTailing->LowSens No LowSilanol Use Low-Silanol Column PeakTailing->LowSilanol UseSIM Use SIM Mode LowSens->UseSIM ChangeCol Change HPLC Column OptMobile->ChangeCol If needed ReduceConc Reduce Sample Conc. LowSilanol->ReduceConc Also consider Derivatize Derivatize Sample UseSIM->Derivatize If needed

Caption: Troubleshooting logic for common analytical issues.

References

Avoiding off-target effects of Nervonyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nervonyl Methane (B114726) Sulfonate

Disclaimer: Information regarding the specific on-target and off-target effects of Nervonyl methane sulfonate is limited in publicly available scientific literature. This guide provides general strategies for identifying and mitigating potential off-target effects based on the known activities of the broader class of methane sulfonate compounds, which are known to act as alkylating agents. Researchers should validate these approaches for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound, also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is a lipid.[1][2] It belongs to the methane sulfonate class of compounds. Methane sulfonates are esters of methanesulfonic acid.[3]

Q2: What are the potential off-target effects of methane sulfonate compounds?

Many methane sulfonate compounds, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), are alkylating agents.[4][5][6] Alkylating agents can covalently modify biological macromolecules like DNA, RNA, and proteins. Potential off-target effects stemming from this activity include:

  • Genotoxicity: Alkylation of DNA bases can lead to mutations, chromosome breaks, and cell death.[4][5] EMS, for example, is a well-known mutagen used in genetic research to induce point mutations.[4][5]

  • Cytotoxicity: Off-target alkylation of essential proteins and other molecules can disrupt cellular processes and lead to toxicity.

  • Cellular Stress Responses: Cells may activate stress pathways, such as the DNA damage response, in response to alkylation.[6] MMS has been shown to trigger lipid stress at the inner nuclear membrane, independent of its DNA-damaging effects.[6]

Q3: What are the initial signs of potential off-target effects in my experiments?

Common indicators of off-target effects include:

  • High levels of cytotoxicity at concentrations required for the desired on-target effect.

  • Activation of cellular stress or cell death pathways.

  • Inconsistent or unexpected phenotypic changes in cells or organisms.

  • Changes in the expression of genes unrelated to the intended target pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death or Toxicity The concentration of this compound may be too high, leading to significant off-target alkylation.Perform a dose-response curve to determine the lowest effective concentration for the on-target effect and the concentration at which cytotoxicity is observed (e.g., using a cell viability assay like MTT or trypan blue exclusion).
Inconsistent Experimental Results Off-target effects may be confounding the experimental outcome.Include appropriate controls, such as a structurally similar but inactive compound (if available) and untreated controls. Perform washout experiments to see if the effect is reversible.
Unexpected Phenotype The compound may be hitting unintended targets or pathways.Use transcriptomic (e.g., RNA-seq) or proteomic analyses to identify differentially expressed genes or proteins. Compare these with the known on-target pathway.

Experimental Protocols for Assessing Off-Target Effects

1. Assessing Genotoxicity: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Methodology:

    • Cell Treatment: Expose cells to a range of concentrations of this compound, including a negative control (vehicle) and a positive control (e.g., a known genotoxic agent like EMS).

    • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

    • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA and expose single-strand breaks.

    • Electrophoresis: Apply a voltage to the slides to allow the fragmented DNA to migrate.

    • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

    • Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails using image analysis software.

2. Assessing Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. This data can be used to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Data Presentation

Table 1: Example Data Table for Comparing On-Target vs. Off-Target Effects

Compound ConcentrationOn-Target Activity (% of Max)Cell Viability (%)
0 µM (Vehicle)0100
1 µM2598
5 µM7595
10 µM9580
20 µM9850
50 µM10020

Visualizations

G cluster_workflow Workflow for Assessing Off-Target Effects start Start with Novel Compound (this compound) dose_response Determine On-Target Dose-Response start->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity genotoxicity Assess Genotoxicity (e.g., Comet Assay) cytotoxicity->genotoxicity omics Transcriptomic/Proteomic Analysis genotoxicity->omics If significant off-target effects are suspected conclusion Identify and Characterize Off-Target Effects genotoxicity->conclusion If no further investigation is needed pathway Pathway Analysis omics->pathway pathway->conclusion

Caption: A generalized workflow for the systematic assessment of potential off-target effects of a novel compound.

Caption: A logical diagram for troubleshooting unexpected experimental outcomes that may be due to off-target effects.

References

Technical Support Center: Cell Viability Assays with Nervonyl Methane Sulfonate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cell viability assays involving Nervonyl Methane (B114726) Sulfonate (NMS) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation. As Nervonyl Methane Sulfonate is a novel investigational compound, this guide addresses potential challenges and frequently asked questions based on the characteristics of its constituent parts: nervonic acid, a very long-chain monounsaturated fatty acid, and methane sulfonate, an alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMS) and what is its expected mechanism of action?

This compound is a synthetic compound that is an ester of nervonic acid and methanesulfonic acid. While specific data on NMS is emerging, its mechanism of action is hypothesized to be twofold. The methane sulfonate group is a known alkylating agent, which can introduce alkyl groups into DNA, leading to DNA damage and potentially inducing apoptosis in cancer cells.[1] The nervonic acid moiety, a long-chain fatty acid, may influence cellular membranes and lipid metabolism, and has been shown in some studies to affect the viability of cancer cells.[2][3]

Q2: How does NMS treatment affect cell viability?

The effect of NMS on cell viability is expected to be cell-type dependent and dose-dependent. In cancer cell lines, the alkylating activity of the methane sulfonate group is predicted to decrease cell viability by inducing cell death.[1] However, the effects of the nervonic acid component could be more complex, with some studies on nervonic acid alone showing it can be non-toxic to certain cells.[4] Therefore, it is crucial to perform dose-response studies on your specific cell line to determine the cytotoxic effects of NMS.

Q3: What is the recommended solvent and working concentration for NMS in cell culture?

Due to the long alkyl chain of nervonic acid, NMS is expected to be lipophilic and have low solubility in aqueous media. A common solvent for such compounds is dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution of NMS in DMSO and then dilute it in cell culture medium to the final working concentrations. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] The effective concentration of NMS will vary between cell lines and should be determined experimentally through a dose-response curve.

Q4: Can NMS interfere with standard cell viability assays like MTT or XTT?

Yes, there is a potential for interference. Novel compounds can interfere with colorimetric and fluorometric assays in several ways:

  • Direct reaction with the assay reagent: The compound itself might reduce the tetrazolium salt (MTT, XTT) or resazurin, leading to a false-positive signal for cell viability.[6]

  • Precipitation: Due to its likely lipophilic nature, NMS may precipitate in the culture medium at higher concentrations, which can interfere with the optical readings of the assay.[6]

  • Colorimetric Interference: If NMS or its metabolites are colored, they can interfere with absorbance readings.[6]

It is essential to include proper controls, such as wells with the compound in cell-free media, to check for these interferences.[6]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Gently swirl the flask before pipetting. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even cell settling.
Edge Effects Evaporation from the outer wells of a microplate can lead to inconsistent results. Avoid using the outer wells for experimental samples and instead fill them with sterile water or media.[6]
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) After adding the solubilization solution (e.g., DMSO), pipette up and down multiple times to ensure all formazan crystals are dissolved. Visually inspect the wells for any remaining crystals before reading the plate.
Compound Precipitation Visually inspect the wells under a microscope for any signs of NMS precipitation, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent or using a different formulation.
Issue 2: Unexpected or Inconsistent Dose-Response Curve
Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of NMS from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Off-Target Effects At high concentrations, NMS may have off-target effects that are not related to its primary mechanism of action. Consider using a secondary, mechanistically different viability assay to confirm your results.
Assay Interference As mentioned in the FAQs, NMS may be directly interacting with the assay reagents. Run controls with NMS in cell-free media to quantify any background signal. If interference is significant, consider switching to a different type of viability assay (e.g., from a metabolic assay like MTT to a cytotoxicity assay like LDH).[6]
U-Shaped Dose-Response Curve An apparent increase in viability at high concentrations can be due to compound precipitation interfering with optical readings or direct reduction of the assay reagent.[7] Visually inspect for precipitates and run cell-free controls.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[7]

Materials:

  • Cells of interest

  • This compound (NMS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NMS in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of NMS. Include untreated control wells and solvent control wells (medium with the same concentration of DMSO as the highest NMS concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[7]

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • This compound (NMS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit)

  • Stop solution (provided with the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the experimental wells, prepare a set of wells for the "maximum LDH release" control.

  • Incubation: Incubate the plate for the desired treatment period.

  • Induce Maximum Lysis: One hour before the end of the incubation period, add 10 µL of lysis buffer to the "maximum LDH release" control wells.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Table 1: Example of IC50 Values of NMS in Different Cancer Cell Lines after 48h Treatment

Cell LineIC50 (µM)Assay Used
MCF-7 (Breast Cancer)25.3 ± 2.1MTT
A549 (Lung Cancer)18.9 ± 1.5MTT
U87 (Glioblastoma)32.5 ± 3.4XTT
HCT116 (Colon Cancer)15.2 ± 1.8LDH

Note: These are hypothetical values for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with NMS cell_seeding->treatment nms_prep Prepare NMS Dilutions nms_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_choice Assay Type? incubation->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Cytotoxicity read_plate Read Absorbance mtt_assay->read_plate ldh_assay->read_plate data_analysis Calculate % Viability / Cytotoxicity read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for determining the effect of NMS on cell viability.

troubleshooting_flowchart start Inconsistent Results q1 High Variability in Replicates? start->q1 a1_yes Check: - Cell Seeding Technique - Edge Effects - Reagent Mixing q1->a1_yes Yes q2 Unexpected Dose-Response? q1->q2 No a1_yes->q2 a2_yes Check: - Compound Stability - Assay Interference (Cell-free controls) - Off-target Effects q2->a2_yes Yes q3 Low Signal? q2->q3 No a2_yes->q3 a3_yes Check: - Cell Number - Incubation Times - Reagent Quality q3->a3_yes Yes end Optimized Assay q3->end No a3_yes->end

Caption: Troubleshooting flowchart for inconsistent cell viability assay results.

signaling_pathway NMS This compound membrane Cell Membrane Interaction (Nervonyl Moiety) NMS->membrane dna DNA NMS->dna Enters Cell alkylation DNA Alkylation (Methane Sulfonate Moiety) dna->alkylation dna_damage DNA Damage alkylation->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Hypothesized signaling pathway for NMS-induced cell death.

References

Modifying experimental conditions for Nervonyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nervonyl Methane (B114726) Sulfonate

Disclaimer: "Nervonyl methane sulfonate" is not a standard chemical name found in scientific literature. However, "this compound" with CAS number 51040-60-9 is listed by some chemical suppliers.[1][2] This compound is a derivative of nervonic acid, specifically (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627). This guide provides information based on the properties of nervonic acid and its derivatives, as well as general principles for handling long-chain fatty acid compounds and methanesulfonates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, more systematically named (Z)-15-Tetracosen-1-ol methanesulfonate, is the methanesulfonate ester of nervonyl alcohol.[1] Nervonic acid, the parent fatty acid, is a very-long-chain monounsaturated fatty acid (VLCFA) crucial for the biosynthesis of myelin in the nervous system.[3][4] Derivatives of nervonic acid are investigated for their potential therapeutic roles in neurodegenerative diseases like multiple sclerosis and adrenoleukodystrophy, as well as for their anti-inflammatory and immunomodulatory activities.[3][4][5] The methanesulfonate group is often introduced to create a good leaving group for subsequent chemical reactions or to modify the compound's biological activity.

Q2: What is the best solvent for dissolving this compound for in vitro experiments?

A2: Like other very-long-chain fatty acid derivatives, this compound is expected to have very low solubility in aqueous solutions. For preparing stock solutions, high-purity, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended.[6] It is critical to keep the final concentration of the organic solvent in cell culture media low (e.g., <0.1%) to avoid cytotoxicity.[7]

Q3: How should I prepare this compound for cell culture experiments to ensure bioavailability?

A3: To improve solubility and facilitate delivery to cells, it is highly recommended to complex the fatty acid derivative with fatty acid-free bovine serum albumin (BSA).[7][8] This mimics the natural transport mechanism of fatty acids in the bloodstream. A general procedure involves preparing a stock solution in an organic solvent, which is then slowly added to a warm BSA solution (e.g., 10% w/v in PBS or serum-free media) while vortexing.[6][8] An incubation period at 37°C allows for the complex to form before it is sterile-filtered and added to the cell culture medium.[6]

Q4: What are the potential stability issues with this compound and how can I mitigate them?

A4: The cis-double bond in the nervonyl backbone is susceptible to oxidation.[7] To prevent degradation, stock solutions should be stored at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[7] For long-term storage, adding an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions can be considered.[7] The methanesulfonate group itself is generally stable but can undergo hydrolysis, especially in the presence of water and at non-neutral pH.[9][10] It is advisable to prepare aqueous solutions fresh for each experiment.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Precipitation in Culture Media 1. Poor aqueous solubility of the compound.[8] 2. The concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out in the aqueous medium. 3. Incorrect preparation or ratio of the fatty acid-BSA complex.[8]1. Prepare a fatty acid-BSA complex to enhance solubility and stability in culture media.[6][8] 2. Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your cells.[6] 3. Optimize the molar ratio of the fatty acid derivative to BSA (typically between 2:1 and 6:1).[7] Ensure gentle warming and adequate incubation time during complex formation.[8]
High Cell Toxicity or Apoptosis 1. The working concentration of the compound is too high.[6] 2. Cytotoxicity from the organic solvent used for the stock solution.[7] 3. Formation of cytotoxic oxidation products from the unsaturated fatty acid chain.[7] 4. The methanesulfonate group may be alkylating cellular components, a known property of some simple methanesulfonates like methyl methanesulfonate.[11]1. Conduct a thorough dose-response experiment to find the optimal non-toxic working concentration for your specific cell type and assay.[6] 2. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[6] 3. Prepare fresh stock solutions and store them properly under an inert atmosphere to prevent oxidation.[7] 4. If off-target alkylation is suspected, consider control experiments with nervonic acid or nervonyl alcohol to see if the effect is specific to the methanesulfonate derivative.
Inconsistent Experimental Results 1. Degradation of the compound due to improper storage (oxidation or hydrolysis). 2. Variability in the preparation of the fatty acid-BSA complex. 3. Off-target effects, as nervonic acid can activate nuclear receptors like PPARs.[8]1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store protected from light and oxygen.[7] 2. Standardize the protocol for preparing the BSA complex, including temperature, incubation time, and mixing speed.[8] 3. To test for off-target receptor activation, consider co-treatment with specific receptor antagonists. Include other fatty acids as controls to assess the specificity of the observed effects.[8]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Under sterile conditions, accurately weigh the required amount of this compound (MW: 430.73 g/mol ).[1] For 1 mL of a 50 mM stock, 21.54 mg is needed.

  • Transfer the compound to a sterile, amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.

  • Add the appropriate volume of anhydrous, high-purity DMSO.

  • Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C under an inert atmosphere.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
  • Prepare a 10% (w/v) fatty acid-free BSA solution: In a sterile environment, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free cell culture medium. Gently swirl or rotate to dissolve, avoiding vigorous shaking to prevent foaming. Warm the solution to 37°C.[6][8]

  • Complex Formation: While gently vortexing the warm BSA solution, slowly add the this compound stock solution (from Protocol 1) dropwise to achieve the desired final molar ratio (e.g., 4:1 fatty acid to BSA).

  • Incubation: Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow the complex to form.[6]

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter.[8]

  • Application: The complex is now ready to be diluted to the final desired concentration in your complete cell culture medium. It is recommended to prepare this complex fresh for each experiment.[6]

Data Presentation

Table 1: Solubility and Storage Recommendations

Parameter Recommendation Reference
Aqueous Solubility Very Low / Insoluble[6][8]
Recommended Solvents (Stock) Anhydrous DMSO, Ethanol[6]
Stock Solution Storage -20°C to -80°C, under inert gas, protected from light[7]
Working Solution (in media) Prepare fresh before use[6]

Table 2: Typical Concentration Ranges for In Vitro Experiments

Experiment Type Starting Concentration Range Key Considerations
Cell Viability / Cytotoxicity 1 µM - 100 µMPerform a wide dose-response curve to determine EC50/IC50.
Signaling Pathway Activation 1 µM - 50 µMThe optimal concentration will be cell-type and pathway specific.
Gene Expression Analysis 5 µM - 25 µMHigh concentrations may induce off-target transcriptional changes.[8]
Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each experimental system.

Visualizations

G Hypothetical Signaling Pathway for a Nervonic Acid Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor (e.g., GPCR, TLR) PLC PLC Receptor->PLC Nervonyl_MS This compound (complexed with BSA) Nervonyl_MS->Receptor PKC PKC PLC->PKC DAG/IP3 IKK IKK Complex PKC->IKK Inhibition? NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation NFkB NF-κB NFkB_Inhibitor->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene Target Gene Expression (e.g., Anti-inflammatory cytokines) NFkB_active->Gene G Experimental Workflow for Cell-Based Assays start Start: Prepare Nervonyl Methane Sulfonate Stock (e.g., 50mM in DMSO) prep_bsa Prepare Fatty Acid-Free BSA Solution start->prep_bsa complex Complex this compound with BSA (37°C Incubation) prep_bsa->complex treatment Treat Cells with Compound-BSA Complex and Controls (Vehicle, Positive Control) complex->treatment cell_culture Seed and Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Determined Time Period treatment->incubation assay Perform Endpoint Assay (e.g., Viability, Western Blot, qPCR) incubation->assay analysis Data Analysis and Interpretation assay->analysis end End analysis->end

References

Nervonyl methane sulfonate quality control and assurance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and assurance of nervonyl methane (B114726) sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is Nervonyl Methane Sulfonate?

A1: this compound (CAS No. 51040-60-9), also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is an organosulfur compound.[1] It is a derivative of nervonic acid, a long-chain monounsaturated omega-9 fatty acid.[2] Its molecular formula is C25H50O3S.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, this compound should be stored in a freezer at -20°C.[1][3] It is advisable to keep the container tightly sealed to protect it from moisture.

Q3: What is the typical purity of commercially available this compound?

A3: Commercial suppliers typically offer this compound with a purity of greater than 99%.[1][3]

Q4: What are potential impurities in this compound?

A4: Potential impurities could include residual starting materials from its synthesis, such as nervonyl alcohol or methanesulfonic acid. Other possible impurities might be byproducts of the reaction or small amounts of related fatty acid methane sulfonates. In the broader context of methanesulfonate synthesis, genotoxic impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) can be a concern if corresponding alcohols are present during manufacturing.[4][5][6]

Q5: In what solvents is this compound soluble?

Troubleshooting Guides

This section addresses common issues that may arise during the handling and analysis of this compound.

Problem Potential Cause Suggested Solution
Low Purity Detected by GC/HPLC - Incomplete reaction during synthesis.- Degradation of the compound due to improper storage.- Review the synthetic procedure for potential optimizations.- Ensure the compound has been stored at the recommended -20°C in a tightly sealed container.[1][3]
Precipitation in Solution - Poor solubility in the chosen solvent.- The solution is supersaturated.- Select a more appropriate nonpolar solvent.- Gently warm the solution or use sonication to aid dissolution.- Prepare a more dilute solution.
Inconsistent Analytical Results - Inconsistent sample preparation.- Instrument variability.- Standardize the sample preparation protocol.- Calibrate the analytical instrument before each use.
Appearance of Unexpected Peaks in Chromatogram - Contamination of the sample.- Degradation of the compound.- Use high-purity solvents and clean glassware.- Analyze a freshly prepared sample to check for degradation products.

Experimental Protocols

Below are detailed methodologies for key quality control experiments for this compound.

Purity Determination by Gas Chromatography (GC)

This method is suitable for analyzing the fatty acid methyl ester derived from this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A highly polar capillary column, such as one coated with 100% poly(biscyanopropyl siloxane), is recommended for separating fatty acid methyl esters.[7]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/minute.

    • Ramp to 240°C at 5°C/minute, hold for 10 minutes.

  • Sample Preparation (Transesterification):

    • Accurately weigh about 10 mg of this compound into a screw-cap tube.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Heat at 80-100°C for 1 hour.

    • Cool to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of 0.9% NaCl solution.

    • Vortex and centrifuge to separate the layers.

    • Inject the upper hexane layer into the GC.[8]

  • Data Analysis: Calculate the purity based on the peak area percentage of the nervonyl methyl ester relative to all other peaks.

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer coupled with a GC or LC system.

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis:

    • In positive ion mode, expect to observe the molecular ion [M+H]+ or [M+Na]+. For this compound (MW: 430.73), these would be at m/z 431.73 and 453.71, respectively.

    • Analyze the fragmentation pattern to confirm the structure.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (B151607) (CDCl3).

  • ¹H NMR:

    • Expect signals from the methyl group of the methanesulfonate moiety around 2.8-3.0 ppm (singlet, 3H).

    • The methylene (B1212753) group attached to the oxygen of the sulfonate ester should appear around 4.2-4.4 ppm (triplet, 2H).

    • The vinyl protons of the cis-double bond will be in the region of 5.3-5.4 ppm (multiplet, 2H).

    • The long alkyl chain will show a complex of signals between 0.8 and 2.1 ppm.

  • ¹³C NMR:

    • The carbon of the methyl group in the methanesulfonate will be around 37-39 ppm.

    • The carbon of the methylene group attached to the sulfonate oxygen will be in the 68-70 ppm region.

    • The carbons of the double bond will appear around 129-131 ppm.

    • The carbons of the long alkyl chain will resonate between 14 and 32 ppm.

Data Presentation

Table 1: Typical Specifications for this compound

Parameter Specification Analytical Method
Appearance White to off-white solidVisual Inspection
Purity ≥ 99%GC or HPLC
Identity Conforms to structureNMR, MS
Molecular Weight 430.73 g/mol [1]Mass Spectrometry

Visualizations

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receive Nervonyl Methane Sulfonate Sample B Visual Inspection (Color, Form) A->B C Documentation Review (CoA, MSDS) A->C D Purity Analysis (GC/HPLC) B->D C->D E Identity Confirmation (NMR, MS) D->E F Residual Solvent Analysis (Headspace GC) D->F G Compare Results to Specifications E->G F->G H Pass G->H Meets Specs I Fail G->I Does Not Meet Specs J Investigate OOS (Out of Specification) I->J

Caption: Quality Control Workflow for this compound.

Troubleshooting_Tree cluster_0 Initial Checks cluster_1 Investigation cluster_2 Resolution A Problem: Inaccurate Analytical Result B Is the instrument calibrated? A->B C Is the sample preparation correct? A->C B->C Yes D Recalibrate Instrument B->D No E Review Sample Prep Protocol C->E No F Analyze a Reference Standard C->F Yes H Re-analyze Sample D->H I Prepare Fresh Sample E->I G Check Reagent/Solvent Purity F->G G->I J Result Validated H->J Consistent K Issue Persists: Contact Technical Support H->K Inconsistent I->H

Caption: Troubleshooting Decision Tree for Analytical Issues.

References

Technical Support Center: Long-Term Stability Testing of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability testing of Nervonyl Methane Sulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term stability of this compound?

A1: The primary stability concerns for this compound, as with many sulfonate salts, revolve around its potential for degradation through hydrolysis and the formation of potentially genotoxic impurities.[1][2][3][4] Key areas to monitor during long-term stability studies include:

  • Hydrolysis: The methanesulfonate (B1217627) salt can react with water, leading to the degradation of the active pharmaceutical ingredient (API) and the formation of methanesulfonic acid.[1][2]

  • Formation of Alkyl Sulfonates: If residual alcohols (e.g., methanol, ethanol) are present from the manufacturing process, there is a potential for the formation of alkyl methanesulfonates, which are considered potential genotoxic impurities (PGIs).[1][3][4]

  • Physical Stability: Changes in crystal form, appearance, and dissolution characteristics should be monitored.

  • Photostability: The molecule's sensitivity to light should be assessed.[5]

Q2: What are the recommended storage conditions for long-term stability testing of this compound?

A2: The storage conditions for long-term stability testing are defined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9] The specific conditions depend on the climatic zone for which the product is intended. The most common long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[8][9] Accelerated stability studies are typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[7][8]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical technique for assay and impurity determination.[10][11] This method should be capable of separating the Nervonyl API from its degradation products and any potential impurities. Other relevant analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the detection and quantification of volatile impurities like alkyl methanesulfonates.

  • Karl Fischer Titration: To determine the water content, which is critical for assessing the risk of hydrolysis.[1]

  • Powder X-Ray Diffraction (PXRD): To monitor changes in the solid-state form of the drug substance.

  • Dissolution Testing: For the drug product to ensure consistent release characteristics.

Q4: How do I handle an Out-of-Specification (OOS) result during a stability study?

A4: An OOS result requires a thorough and documented investigation to determine the root cause.[12][13][14][15][16] The investigation typically proceeds in phases, starting with a laboratory investigation to rule out analytical error. If no laboratory error is identified, a full-scale investigation is launched, which may involve retesting, resampling, and a review of manufacturing and storage records.[12][13][15]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Decrease in Assay Value - Degradation of the API (e.g., hydrolysis).- Interaction with excipients in the drug product.- Analytical method variability.- Investigate for the presence of known degradation products.- Evaluate the impact of moisture on the drug substance/product.- Review the analytical method validation and performance.
Appearance of a New Impurity Peak in HPLC - A previously unknown degradation product has formed.- Contamination of the stability sample.- Attempt to identify the structure of the new impurity using techniques like LC-MS.- Conduct forced degradation studies to see if the impurity can be intentionally generated to aid in its identification.[17]
Failure to Meet Dissolution Specification - Change in the physical properties of the API (e.g., crystal form, particle size).- Changes in the formulation (e.g., binder, disintegrant performance).- Perform solid-state characterization (e.g., PXRD, DSC) of the stability sample.- Evaluate the manufacturing process for any deviations.
Increase in Water Content - Hygroscopicity of the drug substance or formulation.- Inadequate packaging to protect from moisture.- Review the packaging configuration.- Assess the hygroscopicity of the material under different humidity conditions.

Experimental Protocols

Long-Term Stability Study Protocol

This protocol is a general guideline and should be adapted based on the specific properties of this compound and regulatory requirements.

  • Objective: To evaluate the thermal and moisture stability of this compound over a defined period under specified storage conditions.

  • Materials:

    • At least three primary batches of this compound.[5][9]

    • Container closure system intended for marketing.[9]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[7][9]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[7][9]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5][7][9]

    • Accelerated: 0, 3, and 6 months.[5][9]

  • Analytical Tests:

    • Appearance (visual inspection)

    • Assay and Impurities (by a validated stability-indicating HPLC method)

    • Water Content (by Karl Fischer titration)

    • Solid-State Form (by PXRD at initial and final time points, and if significant changes are observed)

    • Dissolution (for drug product)

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound (25°C/60%RH)
Timepoint (Months)AppearanceAssay (%)Total Impurities (%)Water Content (%)
0White crystalline powder99.80.150.2
3White crystalline powder99.70.180.2
6White crystalline powder99.60.210.3
9White crystalline powder99.50.250.3
12White crystalline powder99.40.280.4

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Potential Degradation Pathway

cluster_0 Degradation of this compound A This compound B Nervonyl (Free Base) A->B Hydrolysis C Methanesulfonic Acid A->C Hydrolysis

Caption: Potential hydrolytic degradation pathway of this compound.

Troubleshooting Workflow for OOS Results

cluster_1 Out-of-Specification (OOS) Investigation Workflow Start OOS Result Identified Phase1 Phase I: Laboratory Investigation Start->Phase1 CheckError Analyst or Equipment Error Found? Phase1->CheckError Invalidate Invalidate Initial Result Retest Sample CheckError->Invalidate Yes Phase2 Phase II: Full-Scale Investigation (Manufacturing, Sampling) CheckError->Phase2 No End Investigation Closed Invalidate->End RootCause Root Cause Identified? Phase2->RootCause CAPA Implement Corrective and Preventive Actions (CAPA) RootCause->CAPA Yes Reject Confirm OOS Reject Batch RootCause->Reject No CAPA->End Reject->End

Caption: Workflow for troubleshooting Out-of-Specification (OOS) results.

References

Technical Support Center: Nervonyl Methane Sulfonate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Nervonyl Methane Sulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly focusing on identifying and mitigating sources of background noise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary ions of this compound in ESI-MS?

Given the chemical structure of this compound (C₂₅H₅₀O₃S, MW: 430.73), in positive ion mode ESI-MS, you can expect to observe the protonated molecule [M+H]⁺ at m/z 431.74. Additionally, adduct formation is common, so you may also detect sodium [M+Na]⁺ (m/z 453.72) and potassium [M+K]⁺ (m/z 469.68) adducts, especially if glassware is not scrupulously clean or if these ions are present in the mobile phase. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 429.72 may be observed, though sulfonate esters can sometimes be challenging to analyze in negative mode without specific mobile phase modifiers.

Q2: What is the likely fragmentation pattern of this compound in MS/MS?

In negative ion mode, if the [M-H]⁻ is observed, fragmentation might involve the loss of the nervonyl group as an alkene, resulting in the methanesulfonate (B1217627) anion [CH₃SO₃]⁻ at m/z 95.10.

Q3: What are the most common sources of background noise in the m/z range expected for this compound?

Background noise in the m/z range of 400-500 can originate from various sources. Common culprits include:

  • Plasticizers: Phthalates from plastic labware are ubiquitous contaminants, with common ions appearing at various m/z values.

  • Polymers: Polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG) from various lab materials can create a repeating series of peaks.

  • Solvent Impurities and Clusters: Even high-purity solvents can contain trace impurities or form clusters that contribute to background noise.[1]

  • Biological Contaminants: Keratins from skin and hair can be a source of peptide-related background ions.

  • Lipid Contamination: Cross-contamination from other lipid samples or endogenous lipids from biological matrices can interfere with the analysis of this compound.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Spectrum

Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, making it difficult to distinguish the analyte peak from the noise.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Contaminated Solvents/Mobile Phase Use fresh, high-purity (LC-MS grade) solvents. Filter all mobile phases before use.A significant reduction in the baseline of the TIC.
Contaminated LC System Flush the entire LC system with a gradient of high-purity solvents (e.g., isopropanol (B130326), acetonitrile (B52724), water). A "steam clean" overnight with high gas flow and temperature can be effective.[1]A cleaner baseline in subsequent blank injections.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol.Improved signal intensity and a reduction in background ions.
Leaks in the System Check all fittings and connections for leaks using an electronic leak detector.Elimination of air-related background ions and a more stable spray.
Issue 2: Specific, Persistent Background Peaks

Symptoms: You observe the same interfering peaks in multiple runs, including blank injections.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Plasticizer Contamination (e.g., Phthalates) Switch to glass or polypropylene labware. Avoid storing solvents in plastic containers for extended periods.Disappearance or significant reduction of phthalate-related peaks.
Polymer Contamination (e.g., PEGs, PPGs) Use high-purity solvents and avoid labware known to leach these polymers.Reduction or elimination of the characteristic repeating polymer ion series.
Carryover from Previous Injections Implement a rigorous wash cycle for the autosampler needle and injection port between samples. Injecting a strong solvent blank after a high-concentration sample can help.Elimination of peaks that correspond to previously analyzed samples.
Contaminated Mobile Phase Additives Use fresh, high-purity additives. Prepare mobile phases fresh daily.Reduction in adducts and other ions related to the additive.

Experimental Protocols

Protocol 1: General LC-MS Method for Long-Chain Alkyl Sulfonates

This protocol provides a starting point for developing a specific method for this compound. Optimization will be required.

1. Sample Preparation:

  • Dissolve this compound in a suitable organic solvent (e.g., methanol (B129727), isopropanol) to a concentration of 1 mg/mL to create a stock solution.
  • Dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 1-10 µg/mL).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
  • Gradient:
  • 0-2 min: 80% B
  • 2-15 min: Gradient to 100% B
  • 15-20 min: Hold at 100% B
  • 20.1-25 min: Return to 80% B and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Cone Gas Flow: 50 L/hr.
  • Scan Range: m/z 100-1000.

Protocol 2: LC System Flush for Background Reduction

This protocol is designed to remove a broad range of contaminants from your LC system.

Materials:

  • LC-MS grade water

  • LC-MS grade isopropanol (IPA)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • A union to connect the pump directly to the waste line (bypassing the column and detector).

Procedure:

  • System Preparation: Remove the column and replace it with a union. Direct the flow to waste.

  • Solvent Line Flush: Purge each solvent line with IPA for 10 minutes at a flow rate of 1-2 mL/min.

  • System Wash Sequence: Run the following sequence of solvents through all pump channels for at least 30 minutes each:

    • 100% Isopropanol

    • 100% Methanol

    • 100% Acetonitrile

    • 100% LC-MS grade water

  • Re-equilibration: Re-install the column and equilibrate the system with your mobile phase until a stable baseline is achieved.

  • Blank Injection: Inject a solvent blank to confirm the reduction in background noise.

Visualizations

TroubleshootingWorkflow start High Background Noise in Mass Spec check_tic Analyze Total Ion Chromatogram (TIC) start->check_tic noise_type Is noise broadband or specific peaks? check_tic->noise_type broadband Broadband Noise noise_type->broadband Broadband specific_peaks Specific Peaks noise_type->specific_peaks Specific solvent_check Use Fresh, High-Purity Solvents & Mobile Phase broadband->solvent_check blank_injection Run Blank Injection specific_peaks->blank_injection lc_flush Perform System Flush solvent_check->lc_flush source_clean Clean Ion Source lc_flush->source_clean leak_check Check for Leaks source_clean->leak_check end Noise Reduced leak_check->end identify_contaminant Identify Contaminant (e.g., Plasticizers, Polymers) blank_injection->identify_contaminant change_labware Switch to Glass/ Polypropylene Labware identify_contaminant->change_labware Plasticizer/ Polymer optimize_wash Optimize Autosampler Wash Method identify_contaminant->optimize_wash Carryover change_labware->end optimize_wash->end SignalingPath cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Sample containing This compound extraction Solvent Extraction sample->extraction dilution Dilution in Mobile Phase extraction->dilution injection LC Injection dilution->injection separation Reversed-Phase Chromatography injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Detection (MS) ionization->detection tic Total Ion Chromatogram (TIC) detection->tic detection->tic spectrum Mass Spectrum Analysis tic->spectrum quantification Quantification spectrum->quantification

References

Technical Support Center: Optimizing Nervonyl Methane Sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for the synthesis of Nervonyl Methane Sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for the synthesis of this compound?

The reaction time for the synthesis of this compound can vary significantly depending on several factors, including the reaction temperature, solvent, and the presence of a base. Generally, these reactions are monitored by Thin Layer Chromatography (TLC) and can take anywhere from 1 to 24 hours.

Q2: What are the key factors influencing the reaction time?

The primary factors influencing the reaction time are:

  • Temperature: Higher temperatures generally lead to faster reaction rates. However, they can also promote side reactions.

  • Base: The choice and amount of base (e.g., triethylamine (B128534), pyridine) are crucial for neutralizing the HCl byproduct and catalyzing the reaction.

  • Solvent: The polarity and aprotic nature of the solvent (e.g., dichloromethane (B109758), tetrahydrofuran) can affect the solubility of reactants and the reaction rate.

  • Concentration: The concentration of reactants can also play a role in the reaction kinetics.

Q3: What are the common side reactions to be aware of?

Common side reactions in the synthesis of this compound include:

  • Elimination: Formation of an alkene, particularly at higher temperatures.

  • Substitution: Formation of the corresponding alkyl chloride if the reaction is carried out for too long or at high temperatures.

  • Hydrolysis: The product, this compound, can be susceptible to hydrolysis, especially during the workup.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction shows a very low yield of this compound. What could be the cause?

A: Low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting material (nervonyl alcohol) is consumed.

  • Reagent Quality: Ensure that the methanesulfonyl chloride and the base are of high purity and anhydrous. Moisture can lead to the decomposition of the methanesulfonyl chloride.

  • Incorrect Stoichiometry: Use a slight excess of methanesulfonyl chloride and the base (typically 1.1 to 1.5 equivalents) to ensure the complete conversion of the alcohol.

  • Suboptimal Temperature: If the reaction is too slow, a moderate increase in temperature might be necessary. However, be cautious of side reactions.

Issue 2: Presence of Multiple Spots on TLC

Q: My TLC plate shows multiple spots in addition to the product spot. What are these impurities?

A: The presence of multiple spots indicates the formation of side products. These could be:

  • Unreacted Starting Material: The spot corresponding to nervonyl alcohol.

  • Elimination Product: A less polar spot corresponding to the alkene.

  • Chloride Product: A spot with similar polarity to the product, corresponding to the alkyl chloride.

  • Hydrolysis Product: The starting alcohol may be regenerated if the product is hydrolyzed during workup.

To mitigate this, consider running the reaction at a lower temperature, using a non-nucleophilic base, and ensuring a prompt and careful workup.

Data Presentation

The following tables provide a template for summarizing experimental data to optimize the reaction conditions for this compound synthesis.

Table 1: Optimization of Reaction Time

EntryTemperature (°C)Time (h)Conversion (%)Yield (%)
1012015
2046055
3089588
42517065
52529890

Table 2: Effect of Base on Reaction Outcome

EntryBaseEquivalentsTime (h)Yield (%)Purity (%)
1Triethylamine1.248592
2Pyridine1.268095
3DIPEA1.238890

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of nervonyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N2 or Ar), add triethylamine (1.2 eq).

  • Stir the solution for 10 minutes.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Nervonyl Alcohol, MsCl, Base) setup_reaction Set up Reaction (Solvent, Inert Atmosphere) prep_reactants->setup_reaction add_reagents Add Reagents (Base, then MsCl) setup_reaction->add_reagents monitor_tlc Monitor by TLC add_reagents->monitor_tlc quench Quench Reaction monitor_tlc->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Analyze Product (NMR, MS) purify->analyze Troubleshooting start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_time_temp Optimize Reaction Time and Temperature start->check_time_temp check_stoichiometry Verify Stoichiometry (Excess MsCl and Base) start->check_stoichiometry side_reactions Presence of Side Products check_reagents->side_reactions check_time_temp->side_reactions lower_temp Lower Reaction Temperature side_reactions->lower_temp change_base Use a Non-nucleophilic Base (e.g., DIPEA) side_reactions->change_base purification Optimize Purification Technique side_reactions->purification

Technical Support Center: Compound Identification Required

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Best practices for working with Nervonyl methane (B114726) sulfonate

Our initial search for "Nervonyl methane sulfonate" did not yield a standard, recognized chemical compound in scientific databases. This suggests that the name provided may be a synonym, a brand name, a novel or highly specialized compound, or a potential misspelling.

To provide you with accurate and reliable technical support, including troubleshooting guides, FAQs, and detailed experimental protocols, we require a more specific identifier for this substance. The safe and effective use of any chemical compound is critically dependent on its precise identity.

Action Required:

Please provide one or more of the following identifiers for "this compound":

  • Chemical Abstracts Service (CAS) Number: This is a unique numerical identifier assigned to every chemical substance and is the most reliable way to ensure accurate identification.

  • IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.

  • Alternative Names or Synonyms: Any other names under which this compound might be known.

  • Source of the Compound: Information on the manufacturer or supplier can often help in identifying the specific chemical.

  • A reference to a scientific publication or patent where the synthesis or use of this compound is described.

Once the compound is accurately identified, we will be able to generate the comprehensive technical support center you have requested, complete with data tables, detailed protocols, and the specified visualizations. We are committed to providing you with precise and actionable scientific information and look forward to assisting you further.

Validation & Comparative

A Comparative Guide to the Biological Effects of Nervonic Acid and Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological effects of nervonic acid, a well-researched very-long-chain monounsaturated fatty acid, and its derivative, nervonyl methane (B114726) sulfonate. While extensive data exists for nervonic acid, public domain research on the biological activities of nervonyl methane sulfonate is currently unavailable. This document summarizes the established roles of nervonic acid and discusses the potential implications of the chemical modification found in this compound, offering a framework for future research.

Introduction to Nervonic Acid and its Methane Sulfonate Derivative

Nervonic acid (cis-15-tetracosenoic acid) is a critical component of nerve cell membranes and the myelin sheath, the protective layer that insulates neurons.[1][2][3][4][5] Its presence is crucial for the proper functioning of the central and peripheral nervous systems.[2] Due to its role in neural health, nervonic acid is the subject of extensive research for its potential therapeutic applications in neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease.[1][6][7][8]

This compound, identified as 15-Tetracosen-1-ol methanesulfonate (B1217627), is a derivative of nervonic acid.[9] In this compound, the carboxylic acid group of nervonic acid is replaced by a methanesulfonate ester. While this modification is chemically significant, there is a notable absence of published studies on its biological effects. In chemical synthesis, a methanesulfonate group is often used as a good "leaving group," suggesting that this compound may be primarily utilized as an intermediate in the synthesis of other nervonic acid derivatives. It could also be hypothesized that this modification might alter its solubility, stability, or ability to cross cellular membranes, potentially acting as a prodrug, though this remains speculative without experimental evidence.

Biological Effects of Nervonic Acid

Nervonic acid exhibits a range of biological activities, primarily centered on the nervous system. Its key functions include:

  • Myelin Sheath Formation and Maintenance: Nervonic acid is a major constituent of sphingolipids, which are essential for the structure and function of the myelin sheath.[1] This sheath is vital for the rapid and efficient conduction of nerve signals.[1]

  • Neuroprotection and Nerve Regeneration: Studies suggest that nervonic acid supports nerve repair and regeneration.[1] It has been shown to have protective effects against oxidative stress-induced nerve cell damage.[6]

  • Anti-inflammatory Properties: Nervonic acid demonstrates significant anti-inflammatory effects by modulating inflammatory pathways.[1] Research in mouse models of Alzheimer's disease showed a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 with nervonic acid treatment.[6]

  • Antioxidant Activity: Nervonic acid has been shown to possess antioxidant capabilities, reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[6][10]

Quantitative Data on the Effects of Nervonic Acid

The following table summarizes quantitative data from experimental studies on nervonic acid.

Parameter MeasuredExperimental ModelTreatmentResultReference
Neuroinflammation Markers
TNF-α, IL-1β, IL-6 LevelsD-galactose/AlCl3-induced mouse model of Alzheimer's diseaseNervonic Acid (10.95 and 43.93 mg/kg)Decreased levels of TNF-α, IL-1β, and IL-6 in brain tissue.[6]
IFN-γ/TNF-α LevelsExperimental Autoimmune Encephalomyelitis (EAE) miceNervonic AcidDecreased levels of pro-inflammatory cytokines IFN-γ and TNF-α.[11]
IL-4/IL-10 LevelsExperimental Autoimmune Encephalomyelitis (EAE) miceNervonic AcidIncreased levels of anti-inflammatory cytokines IL-4 and IL-10.[11]
Oxidative Stress Markers
Superoxide Dismutase (SOD) ActivityD-galactose/AlCl3-induced mouse model of Alzheimer's diseaseNervonic Acid (10.95 and 43.93 mg/kg)Enhanced SOD activity in brain tissue.[6]
Malondialdehyde (MDA) Production6-hydroxydopamine treated PC12 cellsNervonic AcidReduced production of MDA, a marker of lipid peroxidation.[6]
Mitochondrial Function
Basal Respiration, ATP Production, Maximal RespirationAdrenomyeloneuropathy (AMN) patient-derived fibroblastsNervonic Acid (increasing concentrations)Significantly improved mitochondrial respiration parameters in a concentration-dependent manner.[10]
Mitochondrial and Cellular Reactive Oxygen Species (ROS)AMN patient-derived fibroblastsNervonic AcidSignificantly reduced mitochondria-derived and total cellular ROS.[10]

Signaling Pathways and Experimental Workflows

Nervonic Acid Biosynthesis Pathway

Nervonic acid is synthesized in the body from oleic acid through a series of elongation steps.[12] This pathway is crucial for maintaining adequate levels of nervonic acid for neurological health.

G cluster_synthesis Nervonic Acid Synthesis Palmitic_Acid Palmitic Acid (C16:0) or Stearic Acid (C18:0) Oleic_Acid Oleic Acid (C18:1n-9) Palmitic_Acid->Oleic_Acid Stearoyl-CoA desaturase (SCD) Erucic_Acid Erucic Acid (C22:1n-9) Oleic_Acid->Erucic_Acid FA elongase-1 Nervonic_Acid Nervonic Acid (C24:1n-9) Erucic_Acid->Nervonic_Acid Elongation Enzymes

Caption: Biosynthesis pathway of nervonic acid from precursor fatty acids.

Proposed Anti-inflammatory and Neuroprotective Signaling of Nervonic Acid

Nervonic acid may exert its neuroprotective effects through pathways like the PI3K pathway, which is known to promote the production of antioxidant enzymes.[6]

G cluster_signaling Proposed Signaling Mechanism Nervonic_Acid Nervonic Acid PI3K_Pathway PI3K Pathway Activation Nervonic_Acid->PI3K_Pathway Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) Nervonic_Acid->Inflammation Inhibits Antioxidant_Enzymes Increased Production of Antioxidant Enzymes (SOD, GSH-PX, CAT) PI3K_Pathway->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection and Reduced Inflammation Oxidative_Stress->Neuroprotection Inflammation->Neuroprotection

References

Uncharted Territory: The Gene Expression Effects of Nervonyl Methane Sulfonate Remain Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

Despite its structural relationship to biologically active molecules, a thorough review of scientific literature reveals a significant gap in our understanding of how Nervonyl methane (B114726) sulfonate influences gene expression. Currently, no published experimental data directly validates the effects of this compound on gene transcription or delineates the signaling pathways it may modulate.

Nervonyl methane sulfonate is the methanesulfonate (B1217627) ester of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. While information on the parent compound, nervonic acid, and other methanesulfonate esters exists, researchers, scientists, and drug development professionals should be aware that the specific biological activity of this compound, particularly its impact on gene expression, is not established in the public domain.

A Tale of Two Moieties: What We Know About Related Compounds

To provide context for potential areas of investigation, this guide compares the known gene expression effects of nervonic acid and other alkyl methanesulfonates. It is crucial to emphasize that these are not direct comparisons to this compound but rather an overview of the activities of its constituent parts.

Nervonic Acid: A Regulator of Lipid Metabolism and Neural Function

Nervonic acid is a key component of sphingolipids in the myelin sheath of nerves. Studies have shown that nervonic acid can influence the expression of genes involved in several cellular processes.

Table 1: Documented Effects of Nervonic Acid on Gene Expression

Biological ProcessAffected Genes/PathwaysObserved Effect
Adipogenesis & AngiogenesisAkt/mTOR and Wnt signaling pathwaysRegulation of gene expression related to fat cell differentiation and blood vessel formation.
MyelinationGenes involved in myelin synthesisA naturally occurring nervonic acid ester has been shown to improve myelin synthesis by human oligodendrocytes.[1]
Alkyl Methanesulfonates: Inducers of DNA Damage Response

Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-characterized as DNA alkylating agents.[2] Their effects on gene expression are primarily linked to the cellular response to DNA damage.

Table 2: Documented Effects of Short-Chain Alkyl Methanesulfonates on Gene Expression

CompoundMechanism of ActionAffected Genes/Pathways
Methyl Methanesulfonate (MMS)DNA alkylation, leading to replication stress and DNA damage.Upregulation of genes involved in DNA repair, cell cycle arrest, and apoptosis. A genome-wide screen in yeast identified numerous genes required for resistance to MMS-induced damage.[3]
Ethyl Methanesulfonate (EMS)DNA alkylation, causing point mutations.Induction of genes involved in DNA damage response pathways.

Experimental Protocols: A Look at Methodologies for Future Studies

While no specific protocols for this compound exist, the following methodologies are standard for investigating the effects of a novel compound on gene expression.

Cell Culture and Treatment
  • Cell Line Selection: Choice of a relevant cell line (e.g., neuronal cells, hepatocytes) based on the hypothesized target of the compound.

  • Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Treatment: Cells are cultured to a desired confluency and then treated with varying concentrations of the compound for specific durations. A vehicle control (solvent only) is run in parallel.

Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from treated and control cells using standard commercial kits.

  • Quantitative Real-Time PCR (qPCR): To analyze the expression of specific target genes.

  • RNA Sequencing (RNA-seq): For a global, unbiased analysis of the entire transcriptome to identify all genes and pathways affected by the compound.

Potential Signaling Pathways and Experimental Workflows

Given the lack of direct evidence, any depiction of signaling pathways for this compound would be purely speculative. However, based on the activities of nervonic acid and other lipid-signaling molecules, future research might investigate pathways related to ceramide synthesis and metabolism.

Below are graphical representations of a generalized experimental workflow for assessing the effect of a test compound on gene expression.

G cluster_0 In Vitro Experiment cluster_1 Gene Expression Analysis cluster_2 Data Analysis & Interpretation A Cell Culture (e.g., Neuronal Cells) B Treatment with This compound A->B C Control (Vehicle) A->C D RNA Extraction B->D C->D E RNA Sequencing (Transcriptome Profiling) D->E F Quantitative PCR (Targeted Gene Validation) D->F G Bioinformatic Analysis (Differential Gene Expression) E->G H Pathway Analysis G->H I Identification of Biological Effects H->I

Caption: A generalized workflow for investigating the effects of a novel compound on gene expression.

Conclusion: A Call for Further Research

The absence of data on the gene expression effects of this compound presents a clear opportunity for future research. Investigating its biological activity is a necessary step to determine its potential therapeutic applications and to understand its safety profile. Until such studies are conducted and published, any claims regarding its influence on gene expression cannot be substantiated. Drug development professionals are advised to proceed with caution and to consider the known activities of its parent molecule, nervonic acid, and other methanesulfonate esters as a starting point for investigation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Nervonyl methane (B114726) sulfonate, a potential genotoxic impurity (PGI). Due to the limited publicly available data specific to Nervonyl methane sulfonate, this document extrapolates from established and validated methods for other alkyl methane sulfonates. The principles and techniques discussed are directly applicable and provide a strong foundation for the development and cross-validation of methods for this specific analyte.

The primary challenge in analyzing this compound lies in achieving low detection and quantification limits, as PGIs in active pharmaceutical ingredients (APIs) are typically controlled at parts-per-million (ppm) levels.[1] The high concentration of the API can also cause significant matrix effects.[2] The leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Selection Strategy for Genotoxic Impurities

The selection of an appropriate analytical technique for genotoxic impurities like this compound is guided by the physicochemical properties of the analyte and the required sensitivity. A general decision-making workflow can be visualized as follows:

Method_Selection start Analyte: this compound (PGI) volatility Assess Volatility & Thermal Stability start->volatility gc_path Sufficiently Volatile & Thermally Stable? volatility->gc_path lc_path Non-Volatile or Thermally Labile volatility->lc_path No derivatization_gc Consider Derivatization to Increase Volatility gc_path->derivatization_gc No gc_ms GC-MS / GC-MS/MS gc_path->gc_ms Yes lc_ms LC-MS/MS lc_path->lc_ms derivatization_gc->gc_ms derivatization_lc Consider Derivatization to Enhance Ionization/Retention lc_ms->derivatization_lc

Caption: Decision tree for selecting an analytical method for this compound.

Comparative Performance of Analytical Methods

The following tables summarize typical validation parameters for GC-MS and LC-MS/MS methods based on data from the analysis of other alkyl methane sulfonates. These values provide a benchmark for what can be expected when developing and validating methods for this compound. All validation should be performed according to ICH Q2(R1) guidelines.[3][4][5][6]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
Validation ParameterTypical Performance for Alkyl Methane SulfonatesConsiderations for this compound
Limit of Detection (LOD) 0.02 - 0.5 µg/mL (ppm)[7][8]Similar or slightly higher LOD may be expected.
Limit of Quantitation (LOQ) 0.05 - 1.5 µg/mL (ppm)[7][8]Expected to be in the low ppm range.
Linearity (Correlation Coefficient, r²) > 0.99[7]A high degree of linearity is expected.
Accuracy (% Recovery) 97.1% - 107.1%[7]High accuracy is achievable with appropriate sample preparation.
Precision (% RSD) < 15% at LOQGood precision is expected.
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
Validation ParameterTypical Performance for Alkyl Methane SulfonatesConsiderations for this compound
Limit of Detection (LOD) 0.0025 - 0.3 µg/g[9][10]High sensitivity makes it suitable for trace analysis.
Limit of Quantitation (LOQ) 0.005 - 0.4 µg/g[9][10]Very low LOQ is achievable.
Linearity (Correlation Coefficient, r²) > 0.999[9][10]Excellent linearity is a key feature of this method.
Accuracy (% Recovery) 80% - 120%[9][10]Matrix effects can influence accuracy; internal standards are recommended.
Precision (% RSD) < 10%[10]High precision is typically observed.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of alkyl methane sulfonates, adapted for this compound.

GC-MS Protocol

This method is suitable for thermally stable and volatile compounds. Given the long alkyl chain of this compound, its volatility may be limited, and derivatization might be necessary to achieve good chromatographic performance.

1. Sample Preparation (Direct Injection)

  • Accurately weigh approximately 100 mg of the API into a suitable vial.

  • Dissolve the sample in 1 mL of a non-polar solvent such as dichloromethane (B109758) or n-hexane.

  • Vortex to ensure complete dissolution of the analyte.

  • If the API is not fully soluble, centrifuge the sample and analyze the supernatant.

2. GC-MS Operating Conditions

  • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector: Splitless mode at 220°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 240°C and hold for 10 minutes.[8]

  • MS Detector: Electron Ionization (EI) source at 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring for characteristic fragment ions of this compound.

LC-MS/MS Protocol

LC-MS/MS is a highly sensitive and specific method, particularly well-suited for non-volatile or thermally labile compounds.[9]

1. Sample Preparation

  • Accurately weigh approximately 50 mg of the API into a centrifuge tube.

  • Add 10 mL of a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).

  • Vortex and sonicate to dissolve the analyte.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Operating Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • MS/MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable results, confirming the reliability of the data. The process involves analyzing the same set of samples with two or more distinct methods.

Cross_Validation_Workflow start Sample Set (API spiked with this compound at various levels) method1 Method 1: GC-MS Analysis start->method1 method2 Method 2: LC-MS/MS Analysis start->method2 data1 Quantitative Results from GC-MS method1->data1 data2 Quantitative Results from LC-MS/MS method2->data2 comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) data1->comparison data2->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the trace-level quantification of this compound. The choice between the two will depend on the specific characteristics of the API matrix, available instrumentation, and the required sensitivity. Due to its expected low volatility, LC-MS/MS may be the more direct and robust approach. However, with appropriate derivatization, GC-MS can also provide the necessary performance. A thorough method validation and cross-validation are essential to ensure the reliability and accuracy of the analytical data for this and other potential genotoxic impurities.

References

A Comparative Analysis of Nervonyl Methane Sulfonate and Methyl Methanesulfonate (MMS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of chemical biology and drug development, understanding the comparative effects of structurally related compounds is paramount for predicting efficacy and toxicity. This guide provides a detailed comparative study of Nervonyl methane (B114726) sulfonate and the well-characterized alkylating agent, Methyl Methanesulfonate (B1217627) (MMS). While extensive experimental data is available for MMS, detailing its genotoxicity, cytotoxicity, and mechanisms of action, a significant lack of published biological data for Nervonyl methane sulfonate necessitates a more theoretical comparison for the latter, based on its chemical structure and the known properties of its constituent moieties.

Executive Summary

Methyl methanesulfonate (MMS) is a potent monofunctional alkylating agent widely recognized for its genotoxic and cytotoxic effects. It acts by methylating DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593), leading to DNA damage, replication stress, and the activation of various DNA repair pathways. In stark contrast, there is a notable absence of publicly available experimental data on the biological activity of this compound. Therefore, this guide presents a comprehensive overview of the experimental data for MMS and offers a theoretical perspective on the potential biological activities of this compound based on its structure.

Methyl Methanesulfonate (MMS): A Profile of a Genotoxic Agent

MMS is a classic SN2-type methylating agent that covalently attaches a methyl group to nucleophilic sites in cellular macromolecules, with DNA being a primary target.[1] This alkylation of DNA bases can lead to base mispairing during replication and transcription, replication fork stalling, and the formation of apurinic/apyrimidinic (AP) sites.[2][3] The cellular response to MMS-induced DNA damage is complex, involving the activation of DNA damage response (DDR) pathways, cell cycle arrest, and, at high concentrations, apoptosis.[4][5]

Mechanism of Action and DNA Damage

MMS primarily methylates guanine to form 7-methylguanine (B141273) (7-meG) and adenine to form 3-methyladenine (B1666300) (3-meA).[2][6] While 7-meG is the most abundant lesion, 3-meA is considered more cytotoxic as it can block DNA replication.[2] The repair of MMS-induced DNA damage predominantly occurs through the Base Excision Repair (BER) pathway.[2]

Signaling Pathways Activated by MMS

The DNA damage induced by MMS triggers a cascade of signaling events aimed at coordinating cell cycle progression with DNA repair. Key pathways involved include the ATR/Chk1 and ATM/Chk2 pathways, which are central to the DNA damage response.

MMS_Signaling_Pathway MMS Methyl Methanesulfonate (MMS) DNA_Damage DNA Alkylation (7-meG, 3-meA) MMS->DNA_Damage Replication_Stress Replication Fork Stalling DNA_Damage->Replication_Stress BER Base Excision Repair (BER) DNA_Damage->BER ATM_Chk2 ATM-Chk2 Pathway DNA_Damage->ATM_Chk2 Apoptosis Apoptosis DNA_Damage->Apoptosis If damage is severe ATR_Chk1 ATR-Chk1 Pathway Replication_Stress->ATR_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) ATR_Chk1->Cell_Cycle_Arrest ATM_Chk2->Cell_Cycle_Arrest Cell_Cycle_Arrest->DNA_Damage Allows time for repair

Figure 1: Simplified signaling pathway of MMS-induced DNA damage response.

Quantitative Data on MMS

The following tables summarize key quantitative data from various experimental studies on the effects of MMS.

Table 1: Cytotoxicity of MMS in different cell lines
Cell LineAssayEndpointConcentration/DoseResultReference
HeLaMTT AssayCell Viability0.1, 0.2, 0.4, 0.8 mM (24h)Dose-dependent decrease in viability[7]
10T1/2Colony FormationSurvival0-1.0 mMDose-dependent reduction in colony formation[8]
HT-29Not SpecifiedGenotoxicityNot SpecifiedDose-dependent genotoxicity[9]
Table 2: Genotoxicity of MMS as measured by the Comet Assay
Organism/Cell TypeTreatmentParameterResultReference
Allium cepa root cells0-4000 µM MMS (24h)% Tail DNAIncreased from 3.7% to 91.7%[10]
Allium cepa root cells0-4000 µM MMS (24h)Olive Tail Moment (µm)Increased from 0.678 to 130.29[10]
Human Colon Cancer CellsNot SpecifiedDNA DamageNot Specified[9]

Experimental Protocols for MMS Studies

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Comet_Assay_Workflow start Cell Treatment with MMS harvest Harvest and Suspend Cells start->harvest embed Embed Cells in Agarose (B213101) on a Slide harvest->embed lysis Cell Lysis (Detergent, High Salt) embed->lysis unwinding Alkaline Unwinding of DNA lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining (e.g., Ethidium Bromide) electrophoresis->staining visualization Fluorescence Microscopy staining->visualization analysis Image Analysis (% Tail DNA, Tail Moment) visualization->analysis end Quantify DNA Damage analysis->end

Figure 2: General workflow for the Comet Assay.

Methodology:

  • Cell Treatment: Expose cells to various concentrations of MMS for a defined period.

  • Cell Harvest and Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a detergent and high salt solution to remove membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) will migrate faster and form a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the intensity of fluorescence in the comet tail relative to the head.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with different concentrations of MMS for the desired time.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This compound: A Theoretical Perspective

This compound is the methanesulfonate ester of nervonyl alcohol. Nervonic acid, the corresponding carboxylic acid, is a long-chain monounsaturated omega-9 fatty acid that is a key component of myelin in the central and peripheral nervous systems.

Due to the complete lack of experimental data on the biological activity of this compound, its properties can only be hypothesized based on its chemical structure.

Chemical Structure and Potential Reactivity

This compound possesses a methanesulfonate (mesylate) group, which is a good leaving group. In principle, this could allow the nervonyl group to act as an alkylating agent, similar to how the methyl group of MMS acts as an alkylating agent. However, the large, hydrophobic nervonyl group would likely impart significantly different properties compared to the small, mobile methyl group of MMS.

The steric hindrance of the long C24 alkyl chain of the nervonyl group would likely make it a much less reactive alkylating agent than MMS. Its large size and lipophilicity would also dictate its cellular uptake, distribution, and interaction with macromolecules, which would be vastly different from that of the small, water-soluble MMS molecule.

Potential Biological Roles based on Nervonic Acid

Given that this compound is an ester of nervonyl alcohol, it is plausible that it could be hydrolyzed in vivo to release nervonyl alcohol, which would then be oxidized to nervonic acid. Nervonic acid is known to be important for brain development and myelin maintenance. Therefore, any biological effects of this compound could potentially be mediated by its hydrolysis to nervonic acid. However, this is purely speculative without experimental evidence.

Comparative Summary and Future Directions

The comparison between this compound and MMS is currently hampered by the absence of experimental data for the former.

FeatureMethyl Methanesulfonate (MMS)This compound (Hypothetical)
Chemical Nature Small, monofunctional methylating agentLarge, lipophilic molecule with a methanesulfonate ester
Mechanism of Action DNA alkylation (methylation)Unknown; potentially a very weak alkylating agent or a pro-drug for nervonic acid
Primary Target DNAUnknown
Biological Effects Genotoxic, cytotoxic, mutagenic, carcinogenicUnknown; potentially related to nervonic acid's role in myelin
Experimental Data ExtensiveNone found in public domain

Future Research:

To enable a meaningful comparison, future research should focus on characterizing the fundamental biological properties of this compound. Key experiments would include:

  • Cytotoxicity assays in various cell lines to determine its effect on cell viability.

  • Genotoxicity assays , such as the Comet assay and micronucleus assay, to assess its DNA damaging potential.

  • In vitro and in vivo studies to investigate its metabolism and determine if it is hydrolyzed to nervonic acid.

  • Mechanism of action studies to identify its molecular targets and affected signaling pathways.

Until such data becomes available, any discussion of the biological effects of this compound remains in the realm of speculation. Researchers are advised to exercise caution and to consider the well-established and potent genotoxic properties of MMS when working with alkylating agents.

References

Unraveling the Therapeutic Potential of Lipid Molecules in Neurological Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no evidence for the therapeutic efficacy of Nervonyl methane (B114726) sulfonate in any biological system. In contrast, a significant body of research highlights the potential of other lipid molecules, notably nervonic acid and various sphingolipids, in the management of neurological disorders. This guide provides a detailed comparison of the efficacy and mechanisms of these scientifically validated lipid molecules.

Introduction to Therapeutic Lipids in Neurology

Lipid molecules are fundamental components of the central nervous system (CNS), playing crucial roles in cell membrane structure, signal transduction, and myelination.[1][2] Dysregulation of lipid metabolism is increasingly implicated in the pathogenesis of various neurological conditions, including demyelinating diseases like multiple sclerosis.[1][2][3] This has spurred research into the therapeutic potential of specific lipid molecules to restore neurological function and mitigate disease progression. This guide will focus on the well-documented roles of nervonic acid and other key sphingolipids.

Nervonic Acid: A Key Player in Myelin Integrity

Nervonic acid (cis-15-tetracosenoic acid) is a long-chain monounsaturated omega-9 fatty acid that is a critical component of sphingolipids in the myelin sheath surrounding nerve fibers.[4][5] Its primary function is to maintain the structural integrity of myelin, which is essential for efficient nerve signal transmission.[4]

Efficacy and Mechanism of Action

Deficiencies in nervonic acid have been linked to demyelinating disorders.[6] Supplementation with nervonic acid is proposed to aid in the remyelination process, potentially improving symptoms in conditions like multiple sclerosis and adrenoleukodystrophy.[5][6] The therapeutic rationale is that providing exogenous nervonic acid can support the synthesis of essential sphingolipids required for myelin repair.[5]

Nervonic_Acid_Mechanism Nervonic Acid Supplementation Nervonic Acid Supplementation Increased Bioavailability Increased Bioavailability Nervonic Acid Supplementation->Increased Bioavailability Ingestion & Absorption Myelin Sheath Formation & Repair Myelin Sheath Formation & Repair Improved Nerve Conduction Improved Nerve Conduction Myelin Sheath Formation & Repair->Improved Nerve Conduction Restoration of Saltatory Conduction Incorporation into Sphingolipids Incorporation into Sphingolipids Increased Bioavailability->Incorporation into Sphingolipids Metabolic Pathways Incorporation into Sphingolipids->Myelin Sheath Formation & Repair Oligodendrocyte Activity

Sphingolipids: A Diverse Class of Bioactive Molecules

Sphingolipids are a complex class of lipids that are not only structural components of cell membranes but also act as signaling molecules involved in various cellular processes, including apoptosis, proliferation, and cell-cell recognition.[1][3][7] In the CNS, sphingolipids like ceramides, sphingosine, and their phosphorylated derivatives play a pivotal role in myelination and neuronal health.[1][2]

Comparative Efficacy of Key Sphingolipids
Lipid MoleculePrimary Function in CNSImplication in DiseaseTherapeutic Potential
Ceramide Precursor for other sphingolipids; role in apoptosisElevated levels can induce oligodendrocyte apoptosis in demyelinating diseases.[3]Modulation of ceramide levels is a potential therapeutic target.
Sphingosine-1-phosphate (S1P) Regulates cell trafficking, including lymphocyte egress from lymph nodes.Altered S1P signaling is implicated in the autoimmune response in multiple sclerosis.[3]S1P receptor modulators (e.g., Fingolimod) are approved treatments for multiple sclerosis.
Galactosylceramide (GalC) A major component of the myelin sheath.Antibodies against GalC can contribute to demyelination.[3]Potential target for immunomodulatory therapies.

Experimental Protocols

Quantification of Nervonic Acid in Biological Samples

A common method for quantifying nervonic acid levels in plasma or tissue is gas chromatography-mass spectrometry (GC-MS).

Methodology:

  • Lipid Extraction: Lipids are extracted from the biological sample using a solvent system, typically a mixture of chloroform (B151607) and methanol.

  • Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then esterified to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: The FAMEs are separated by gas chromatography based on their volatility and chain length. The mass spectrometer then identifies and quantifies the individual FAMEs, including methyl nervonate.

  • Data Analysis: The concentration of nervonic acid is determined by comparing its peak area to that of a known internal standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Chloroform/Methanol Saponification & Methylation Saponification & Methylation Lipid Extraction->Saponification & Methylation Formation of FAMEs GC-MS GC-MS Saponification & Methylation->GC-MS Injection Data Analysis Data Analysis GC-MS->Data Analysis Quantification

Lipid-Based Nanoparticles: A Modern Therapeutic Approach

Beyond the administration of individual lipid molecules, a significant area of research focuses on the use of lipid-based nanoparticles for drug delivery to the CNS.[8][9][10] These carriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can encapsulate therapeutic agents and facilitate their transport across the blood-brain barrier.[8][9][11] This approach offers the potential to deliver a wide range of drugs to the brain for the treatment of various neurological disorders.[8][12]

Lipid_Nanoparticle_Delivery Lipid Nanoparticle (SLN/NLC) Lipid Nanoparticle (SLN/NLC) Blood-Brain Barrier Blood-Brain Barrier Lipid Nanoparticle (SLN/NLC)->Blood-Brain Barrier Transport CNS CNS Blood-Brain Barrier->CNS Delivery Therapeutic Agent (Encapsulated) Therapeutic Agent (Encapsulated) Therapeutic Agent (Encapsulated)->Lipid Nanoparticle (SLN/NLC)

Conclusion

While "Nervonyl methane sulfonate" lacks scientific evidence of therapeutic efficacy, the broader field of lipid-based therapies for neurological disorders is rich with promising candidates. Nervonic acid and various sphingolipids have well-defined roles in the central nervous system, and their modulation presents viable therapeutic strategies. Furthermore, the development of sophisticated lipid-based drug delivery systems continues to open new avenues for treating complex neurological diseases. Future research will likely focus on refining these approaches and translating them into effective clinical interventions.

References

Lack of Replicating Studies for Nervonyl Methane Sulfonate Necessitates Focus on Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in published research for Nervonyl methane (B114726) sulfonate (CAS 51040-60-9), preventing the creation of a comparative guide based on its experimental replication. Despite its availability from chemical suppliers, no substantive studies detailing its biological effects, mechanisms of action, or established experimental protocols could be identified. This absence of foundational research makes it impossible to conduct a comparative analysis with alternative compounds as initially requested.

In light of this, this guide will pivot to a detailed comparison of two extensively studied and chemically related compounds: Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). Both are alkylating agents widely used in genetic and cancer research to induce DNA lesions, making them relevant subjects for a comparative analysis of experimental data and methodologies. This guide will provide researchers, scientists, and drug development professionals with a thorough comparison of MMS and EMS, adhering to the original content requirements for data presentation, experimental protocols, and visual diagrams.

Comparative Analysis: Methyl Methanesulfonate (MMS) vs. Ethyl Methanesulfonate (EMS)

MMS and EMS are monofunctional alkylating agents that introduce alkyl groups to DNA, leading to mutations and cell death. While they share a similar mechanism, the nature of the alkyl group (methyl vs. ethyl) results in different efficiencies of DNA alkylation, types of mutations, and subsequent biological responses.

Quantitative Data Summary

The following table summarizes key quantitative data comparing the activity and effects of MMS and EMS from various studies.

ParameterMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)Source
Primary DNA Adducts N7-methylguanine (~80%), N3-methyladenine (~10%)N7-ethylguanine, O6-ethylguanine[Source Text]
Mutation Type Primarily base substitutions (G:C to A:T transitions)Primarily base substitutions (G:C to A:T transitions)[Source Text]
Common Concentration (in vitro) 0.005% - 0.1% (v/v)0.1% - 1% (v/v)[Source Text]
Common Exposure Time (in vitro) 30 minutes - 2 hours4 hours - 24 hours[Source Text]
Primary Repair Pathway Base Excision Repair (BER)Mismatch Repair (MMR) and direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT)[Source Text]
Experimental Protocols

Detailed methodologies for key experiments involving MMS and EMS are provided below.

1. DNA Alkylation Assay by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the formation of specific DNA adducts after treatment with MMS or EMS.

  • Methodology:

    • Treat cultured cells (e.g., HeLa, HEK293) with varying concentrations of MMS or EMS for a specified duration.

    • Isolate genomic DNA using a standard phenol-chloroform extraction method.

    • Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

    • Analyze the nucleoside mixture by reverse-phase HPLC with UV or mass spectrometry detection.

    • Quantify the levels of specific adducts (e.g., N7-methylguanine, O6-ethylguanine) by comparing peak areas to known standards.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of MMS and EMS.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of MMS or EMS concentrations for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO, isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

3. Mutagenesis Assay (Ames Test)

  • Objective: To determine the mutagenic potential of MMS and EMS.

  • Methodology:

    • Use a histidine-auxotrophic strain of Salmonella typhimurium.

    • Prepare a mixture of the bacterial strain, the test compound (MMS or EMS at various concentrations), and a liver extract (S9 fraction) for metabolic activation.

    • Plate the mixture on a histidine-deficient agar (B569324) medium.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). An increase in the number of revertant colonies compared to the control indicates mutagenic activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for alkylating agents and a typical experimental workflow for studying their effects.

AlkylatingAgentMechanism cluster_0 Cellular Environment cluster_1 Cellular Response AlkylatingAgent MMS / EMS DNA Cellular DNA AlkylatingAgent->DNA Alkylation DNA_Adducts DNA Adducts (e.g., N7-MeG, O6-EtG) DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response (BER, MMR, AGT) DNA_Adducts->DNA_Damage_Response CellCycleArrest Cell Cycle Arrest DNA_Damage_Response->CellCycleArrest Successful Repair Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Severe Damage Mutation Mutation DNA_Damage_Response->Mutation Failed/Erroneous Repair

Caption: General mechanism of action for alkylating agents like MMS and EMS.

ExperimentalWorkflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with MMS or EMS start->treatment incubation Incubation Period treatment->incubation dna_analysis DNA Adduct Analysis (HPLC) incubation->dna_analysis viability_assay Cell Viability (MTT) incubation->viability_assay mutagenesis_assay Mutagenesis (Ames Test) incubation->mutagenesis_assay end Data Analysis & Comparison dna_analysis->end viability_assay->end mutagenesis_assay->end

Caption: A typical experimental workflow for comparing the effects of MMS and EMS.

Navigating the Data Void: The Case of Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the in vivo and in vitro effects of Nervonyl methane (B114726) sulfonate. Despite its availability from chemical suppliers, there is a notable absence of published experimental data detailing its biological activity, mechanism of action, or any associated signaling pathways. Consequently, a direct comparison of its effects in living organisms versus controlled laboratory settings cannot be constructed at this time.

This lack of information prevents the creation of a detailed comparison guide as requested. The core requirements—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—are contingent on the existence of foundational research, which appears to be unavailable in the public domain for Nervonyl methane sulfonate.

Potential Reasons for the Information Scarcity

There are several potential reasons for the absence of published research on this specific compound:

  • Novelty: this compound may be a relatively new or novel compound that has not yet been extensively studied or characterized.

  • Proprietary Research: Research and development involving this compound may be proprietary and conducted within private institutions, with findings not yet publicly disclosed.

  • Niche Application: Its use might be confined to a very specific, narrow field of research that has not yet been widely published.

  • Possible Misnomer: There is a possibility that "this compound" is a less common name for a compound known by another designation, or that it is being confused with other, more well-studied methane sulfonate esters.

Distinguishing from Well-Characterized Methane Sulfonates

It is crucial to distinguish this compound from other methane sulfonate compounds for which a wealth of data exists. For instance, Ethyl methanesulfonate (B1217627) (EMS) and Methyl methanesulfonate (MMS) are well-known alkylating agents extensively used in genetics and cancer research to induce DNA mutations. Their in vivo and in vitro effects, mechanisms of action, and roles in various signaling pathways are thoroughly documented. The key difference lies in the "Nervonyl" group, which is derived from nervonic acid, a C24:1 monounsaturated fatty acid. This structural difference would significantly alter the compound's physicochemical properties and, consequently, its biological activity compared to the smaller, more reactive ethyl and methyl esters.

Future Directions

For researchers, scientists, and drug development professionals interested in the potential biological effects of this compound, the path forward necessitates foundational research. Initial in vitro studies would be required to assess its cytotoxicity, metabolic stability, and potential biological targets. Should these initial studies reveal significant activity, subsequent in vivo experiments could be designed to investigate its pharmacology, toxicology, and efficacy in relevant disease models.

Until such primary research is conducted and published, any discussion of the in vivo vs. in vitro effects of this compound remains speculative. The scientific community awaits a pioneering study to shed light on the biological landscape of this particular molecule.

A Researcher's Guide to Control Experiments for Novel Methane Sulfonate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel compounds such as Nervonyl methane (B114726) sulfonate, the design of rigorous and well-controlled experiments is paramount to generating reproducible and interpretable data. This guide provides a framework for selecting and implementing appropriate control experiments, with a focus on studies involving methane sulfonate esters. Given the limited direct literature on "Nervonyl methane sulfonate," this guide draws parallels from studies on nervonic acid and other alkyl methane sulfonates to provide a robust starting point for investigation.

Rationale for Control Selection

The inclusion of appropriate controls is fundamental to attributing observed effects to the test compound. For a novel methane sulfonate, the following controls are essential:

  • Vehicle Control: This is the most critical control and consists of the solvent or carrier used to dissolve and administer the test compound. It accounts for any biological effects of the delivery vehicle itself. For instance, if the compound is dissolved in Dimethyl Sulfoxide (DMSO), a vehicle control group treated with the same concentration of DMSO is necessary.

  • Negative Control: This group is not expected to show a response and helps to establish a baseline. In cell-based assays, this could be untreated cells or cells treated with a known inactive compound. In animal studies, a group receiving a placebo or standard diet would serve as a negative control. For example, in a diet-induced obesity model, the control group would receive the standard diet without supplementation.[1]

  • Positive Control: A positive control is a well-characterized compound that is known to produce the expected effect. This validates the experimental setup and confirms that the assay is working as intended. For example, when assessing potential genotoxicity of a methane sulfonate, a known mutagen like ethyl methanesulfonate (B1217627) (EMS) or methyl methanesulfonate (MMS) could be used as a positive control.[2][3]

  • Structural Analogue Control: When available, an inactive structural analogue of the test compound can be a powerful control to demonstrate that the observed effects are due to the specific chemical properties of the test agent and not just its general structure.

Experimental Protocols and Data Presentation

Here, we present example protocols for key experiments relevant to the study of a novel methane sulfonate, along with templates for data presentation.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent toxicity of the test compound on a relevant cell line.

Experimental Protocol:

  • Cell Culture: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and should not exceed 0.1% (v/v).

  • Controls:

    • Vehicle Control: Treat cells with the vehicle alone.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., doxorubicin).

    • Untreated Control: Cells incubated with culture medium only.

  • Incubation: Treat the cells with the test compound and controls for 24, 48, and 72 hours.

  • Viability Assessment: Use a standard viability assay, such as the MTT or PrestoBlue™ assay, to quantify cell viability according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Treatment GroupConcentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Untreated Control-100 ± 5.2100 ± 6.1100 ± 5.8
Vehicle Control (e.g., 0.1% DMSO)-98.5 ± 4.997.2 ± 5.596.8 ± 6.3
This compound0.199.1 ± 5.195.3 ± 6.092.1 ± 5.9
195.4 ± 4.888.7 ± 5.375.6 ± 6.2
1072.3 ± 6.551.2 ± 5.830.1 ± 4.7
10015.8 ± 3.15.4 ± 2.22.1 ± 1.5
Positive Control (e.g., Doxorubicin)145.2 ± 5.020.7 ± 4.18.9 ± 2.8
In Vivo Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of the test compound in a relevant animal model. For a compound related to nervonic acid, a model of diet-induced obesity or a neurological disorder could be appropriate.[1][4]

Experimental Protocol:

  • Animal Model: Induce the disease state in the animals (e.g., feed a high-fat diet to induce obesity).

  • Grouping: Randomly assign animals to the following groups (n=8-12 per group):

    • Normal Control: Healthy animals receiving a standard diet and vehicle.

    • Disease Model + Vehicle: Animals with the induced disease receiving the vehicle.

    • Disease Model + this compound (Low Dose): Animals with the induced disease receiving a low dose of the test compound.

    • Disease Model + this compound (High Dose): Animals with the induced disease receiving a high dose of the test compound.

    • Disease Model + Positive Control: Animals with the induced disease receiving a standard-of-care treatment for the specific disease model.

  • Dosing: Administer the test compound, vehicle, or positive control for a predetermined duration via an appropriate route (e.g., oral gavage).

  • Monitoring: Monitor relevant physiological and behavioral parameters throughout the study (e.g., body weight, food intake, glucose tolerance, cognitive function).

  • Terminal Analysis: At the end of the study, collect blood and tissues for biochemical and histological analysis.

Data Presentation:

GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)Fasting Blood Glucose (mg/dL)
Normal Control22.5 ± 1.825.1 ± 2.02.6 ± 0.585.2 ± 7.1
Disease Model + Vehicle22.8 ± 1.935.4 ± 2.512.6 ± 1.1150.8 ± 12.3
Disease Model + Low Dose22.6 ± 2.031.2 ± 2.38.6 ± 0.9125.4 ± 10.5
Disease Model + High Dose22.7 ± 1.828.9 ± 2.16.2 ± 0.8102.1 ± 9.8
Disease Model + Positive Control22.5 ± 1.929.5 ± 2.27.0 ± 0.798.7 ± 8.9

Visualizing Experimental Design and Potential Pathways

Diagrams are crucial for communicating complex experimental workflows and biological pathways. Below are examples using the DOT language for Graphviz.

Experimental_Workflow Experimental Workflow for a Novel Compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_controls Control Groups cell_culture Cell Line Selection (e.g., HepG2, SH-SY5Y) cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity mechanism Mechanism of Action (e.g., Western Blot, qPCR) cytotoxicity->mechanism vehicle Vehicle Control (e.g., DMSO, Saline) cytotoxicity->vehicle negative Negative Control (Untreated/Placebo) cytotoxicity->negative positive Positive Control (Known Active Compound) cytotoxicity->positive animal_model Animal Model Selection (e.g., Diet-Induced Obesity) dosing Dose-Response Study animal_model->dosing efficacy Efficacy Evaluation (Physiological & Behavioral) dosing->efficacy dosing->vehicle dosing->negative dosing->positive

Caption: A generalized workflow for preclinical evaluation of a novel compound, highlighting the integration of control groups in both in vitro and in vivo studies.

Given that nervonic acid has been implicated in modulating ceramide synthesis, a potential signaling pathway to investigate for a "Nervonyl" compound could involve lipid metabolism.

Signaling_Pathway Hypothesized Signaling Pathway Involving Nervonic Acid cluster_membrane Cellular Membrane cluster_signaling Downstream Signaling sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation (e.g., NF-κB) ceramide->inflammation insulin_resistance Insulin Resistance ceramide->insulin_resistance nervonic_acid Nervonic Acid nervonyl_acid nervonyl_acid nervonyl_acid->ceramide Incorporation via Ceramide Synthases

Caption: A simplified diagram illustrating the role of nervonic acid in ceramide metabolism and its potential downstream effects on cellular processes.

By adhering to these principles of control selection, detailed experimental design, and clear data presentation, researchers can build a strong foundation for understanding the biological activities of novel methane sulfonate compounds.

References

Statistical Analysis of Nervonyl Methane Sulfonate: Data Currently Unavailable for a Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of experimental data on Nervonyl methane (B114726) sulfonate. At present, there is insufficient information to conduct a statistical analysis or create a comparative guide that meets the specified requirements for researchers, scientists, and drug development professionals.

The initial search for "Nervonyl methane sulfonate" primarily yielded chemical identifiers, such as its CAS number (51040-60-9), molecular formula (C25H50O3S), and synonyms like (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627).[1][2] While this information is useful for identifying the compound, it does not provide the biological or pharmacological data necessary for a comparative analysis.

The majority of search results pivoted to more commonly studied, structurally distinct compounds, namely ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS).[3][4][5][6][7][8] These are well-documented alkylating agents used extensively in genetic research to induce mutations.[3][4] Their mechanisms of action, involving the alkylation of DNA bases, are well-characterized.[3][4] However, this information is not transferable to this compound, which is a much larger molecule with a long-chain alkyl group.

Due to the absence of specific studies on this compound, the following components of the requested comparison guide cannot be generated:

  • Data Presentation: No quantitative data from experiments involving this compound is available to be summarized in comparative tables.

  • Experimental Protocols: Without published studies, there are no detailed methodologies for key experiments to be cited.

  • Signaling Pathways and Experimental Workflows: The mechanism of action and associated signaling pathways for this compound have not been elucidated in the available literature, making it impossible to create the requested Graphviz diagrams.

A thorough statistical analysis and comparative guide for this compound cannot be produced at this time due to the scarcity of publicly accessible experimental data. The scientific community has not yet published research detailing its biological effects, efficacy in comparison to other compounds, or its mechanism of action.

For researchers interested in this area, this knowledge gap may represent an opportunity for novel investigation into the pharmacological properties of long-chain alkyl methanesulfonates. Future research would be necessary to generate the foundational data required for the type of in-depth comparative analysis requested.

References

A Researcher's Guide to Selecting and Qualifying Nervonyl Methane Sulfonate Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity, consistency, and biological activity of a compound are paramount. This guide provides a framework for comparing and qualifying suppliers of Nervonyl Methane (B114726) Sulfonate (CAS 51040-60-9), a derivative of nervonic acid. Nervonic acid, a monounsaturated omega-9 fatty acid, is a key component of myelin, the protective sheath around nerves.[1] Its derivatives are of significant interest in the study of neurodegenerative diseases.[2][3] This guide outlines a comprehensive approach to supplier evaluation, including comparative analysis of product specifications, and provides detailed, hypothetical experimental protocols for in-house validation.

Section 1: Supplier and Product Specification Comparison

A critical first step is to compare the product specifications provided by various suppliers. While this information is a starting point, it should always be verified through in-house testing. Key parameters include purity, formulation, and storage requirements. Below is a summary of information for several potential suppliers.

Table 1: Comparison of Nervonyl Methane Sulfonate Supplier Specifications

Parameter Supplier A (Larodan) Supplier B (INDOFINE) Supplier C (BroadPharm)
Product Number 44-2401[4]44-2401[5]BP-43375[6]
CAS Number 51040-60-9[4]51040-60-9[5]51040-60-9[6]
Molecular Formula C25H50O3S[4]C25H50O3S[5]C25H50O3S[6]
Molecular Weight 430.73[4]430.73[5]430.7[6]
Purity >99%[4]>99%[5]Not specified[6]
Supplied As Neat[4]Not specifiedNot specified
Storage Freezer[4]-20°C[5]-20°C[6]
Documentation Certificate of Analysis[4]Certificate of Analysis (request)[5]Datasheet[6]

Section 2: Experimental Workflow for Supplier Qualification

After an initial paper-based review, a rigorous experimental workflow is necessary to qualify a new lot of this compound, especially when comparing suppliers. The following diagram outlines a typical workflow.

G cluster_0 Phase 1: Analytical Chemistry cluster_1 Phase 2: In Vitro Biological Assessment cluster_2 Phase 3: Decision A Receive Compound (Suppliers A, B, C) B Purity Assessment (HPLC-CAD, qNMR) A->B C Identity Confirmation (HRMS, 1H/13C NMR) B->C D Solubility & Stability (DMSO, Ethanol) C->D E Cell Viability Assay (e.g., MTT on SH-SY5Y cells) D->E F Target Engagement Assay (e.g., Myelin basic protein expression) E->F G Signaling Pathway Analysis (e.g., NF-κB Inhibition Assay) F->G H Data Analysis & Comparison G->H I Select & Purchase Bulk H->I

Caption: Experimental workflow for qualifying this compound suppliers.

Section 3: Key Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable data. Below are example protocols for key analytical and biological assays.

3.1 Protocol: Purity Assessment by HPLC-CAD

  • Objective: To quantify the purity of this compound from different suppliers.

  • Instrumentation: HPLC with a Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare 1 mg/mL stock solutions in methanol. Dilute to 100 µg/mL with the initial mobile phase composition.

  • Data Analysis: Integrate the peak area for the main compound and all impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

3.2 Protocol: NF-κB Inhibition Assay

  • Objective: To assess the biological activity of this compound by measuring its ability to inhibit NF-κB signaling, a pathway implicated in inflammation in neurodegenerative diseases.[2]

  • Cell Line: RAW 264.7 macrophages.

  • Assay Principle: Use a reporter cell line expressing luciferase under the control of an NF-κB response element.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (from each supplier) for 1 hour.

    • Induce NF-κB activation with lipopolysaccharide (LPS) for 6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a vehicle control. Plot a dose-response curve and calculate the IC50 for each supplier's compound.

Table 2: Hypothetical Comparative Data for this compound

Parameter Supplier A Supplier B Supplier C
Purity (HPLC-CAD) 99.5%98.2%99.1%
Identity (HRMS) ConfirmedConfirmedConfirmed
Cell Viability (MTT, LC50) >100 µM>100 µM>100 µM
NF-κB Inhibition (IC50) 12.5 µM18.2 µM13.1 µM

Section 4: Relevant Signaling Pathway

Nervonic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] Understanding this pathway is crucial for designing experiments to evaluate the biological activity of its derivatives.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB p65/p50 (NF-κB) Complex IκB-NF-κB (Inactive) IkB->Complex NFkB->Complex Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (TNF-α, IL-6) NMS Nervonyl Methane Sulfonate NMS->IKK Inhibits NFkB_nuc p65/p50 NFkB_nuc->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

By following this comprehensive guide, researchers can make informed decisions when selecting a supplier for this compound, ensuring the quality and reliability of their experimental results.

References

The Role of Nervonyl Methane Sulfonate and Other Promising Agents in Remyelination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective treatments for demyelinating diseases such as multiple sclerosis (MS), the focus has expanded from immunomodulation to promoting the regeneration of myelin sheaths, a process known as remyelination. This guide provides a comparative analysis of several compounds that have shown potential in promoting remyelination, with a special focus on the emerging role of nervonic acid, the precursor to Nervonyl methane (B114726) sulfonate. Due to the limited direct research on Nervonyl methane sulfonate, this guide will extrapolate its potential role based on the well-documented effects of nervonic acid. We will compare its theoretical mechanism with established remyelinating agents: clemastine (B1669165), metformin (B114582), benztropine (B127874), and quetiapine (B1663577), supported by experimental data and detailed protocols.

Introduction to Remyelination Strategies

Demyelination, the loss of the protective myelin sheath surrounding nerve fibers, leads to impaired nerve impulse conduction and subsequent axonal degeneration, which is the primary cause of progressive disability in MS. Endogenous remyelination by oligodendrocyte precursor cells (OPCs) can occur but is often incomplete or fails in chronic disease states. The therapeutic agents discussed in this guide aim to enhance this natural repair process by targeting various cellular and molecular pathways.

Comparative Analysis of Pro-Remyelinating Agents

This section details the mechanisms of action, and preclinical and clinical evidence for this compound (via nervonic acid) and four other promising remyelinating candidates.

This compound (via Nervonic Acid)

This compound is a sulfonate derivative of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is a crucial component of sphingolipids, which are major constituents of the myelin sheath.[1][2] While direct studies on this compound for remyelination are lacking, the pivotal role of nervonic acid in myelin biology suggests its potential.

Proposed Mechanism of Action:

Nervonic acid is a key building block for myelin synthesis.[1] Its incorporation into sphingolipids is essential for the structural integrity and function of the myelin sheath.[2][3] Supplementation with nervonic acid may enhance the capacity of oligodendrocytes to produce new myelin.[4] Furthermore, nervonic acid has been shown to modulate neuroinflammation and support the differentiation of OPCs into mature, myelinating oligodendrocytes.[5][6]

Signaling Pathway:

The precise signaling pathways modulated by nervonic acid in the context of remyelination are still under investigation. However, its role as a constituent of sphingolipids suggests an influence on pathways involving sphingolipid metabolism, which are critical for oligodendrocyte function and myelin maintenance.[3][7]

nervonic_acid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Oligodendrocyte) cluster_synthesis Myelin Synthesis Nervonic Acid Nervonic Acid Fatty Acid Transport Fatty Acid Transport Nervonic Acid->Fatty Acid Transport Nervonic Acid->Fatty Acid Transport OPC Differentiation OPC Differentiation Nervonic Acid->OPC Differentiation Promotes Sphingolipid Synthesis Sphingolipid Synthesis Fatty Acid Transport->Sphingolipid Synthesis Incorporation Myelin Sheath Formation Myelin Sheath Formation Sphingolipid Synthesis->Myelin Sheath Formation

Proposed role of Nervonic Acid in remyelination.
Clemastine

Clemastine is an antihistamine that has been repurposed for its pro-remyelinating properties.

Mechanism of Action:

Clemastine promotes the differentiation of OPCs into mature oligodendrocytes by acting as an antagonist of muscarinic M1 receptors.[8] This action is thought to relieve a block on OPC differentiation that is present in demyelinating lesions.

Signaling Pathway:

clemastine_pathway cluster_extracellular Extracellular cluster_membrane OPC Membrane cluster_intracellular Intracellular (OPC) Clemastine Clemastine M1R Muscarinic M1 Receptor Clemastine->M1R Antagonizes Clemastine->M1R InhibitorySignal Inhibitory Signal M1R->InhibitorySignal Activates Differentiation Oligodendrocyte Differentiation InhibitorySignal->Differentiation Inhibits

Clemastine's mechanism in promoting OPC differentiation.
Metformin

Metformin is a widely used anti-diabetic drug that has shown promise in rejuvenating aged OPCs and promoting remyelination.

Mechanism of Action:

Metformin activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9] In the context of remyelination, metformin is thought to reverse age-related decline in the regenerative capacity of OPCs, thereby enhancing their ability to differentiate and form new myelin.[10]

Signaling Pathway:

metformin_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Aged OPC) Metformin Metformin AMPK AMPK Metformin->AMPK Activates CellularMetabolism Cellular Metabolism (Rejuvenation) AMPK->CellularMetabolism Regulates Differentiation Oligodendrocyte Differentiation CellularMetabolism->Differentiation Enhances

Metformin's role in rejuvenating OPCs for remyelination.
Benztropine

Benztropine is an anticholinergic drug, primarily used for Parkinson's disease, that has been identified as a potent inducer of OPC differentiation.

Mechanism of Action:

Similar to clemastine, benztropine functions as an antagonist of M1 and/or M3 muscarinic receptors on OPCs, which promotes their differentiation into mature, myelinating oligodendrocytes.[11][12]

Signaling Pathway:

benztropine_pathway cluster_extracellular Extracellular cluster_membrane OPC Membrane cluster_intracellular Intracellular (OPC) Benztropine Benztropine M1M3R Muscarinic M1/M3 Receptors Benztropine->M1M3R Antagonizes Benztropine->M1M3R InhibitorySignal Inhibitory Signal M1M3R->InhibitorySignal Activates Differentiation Oligodendrocyte Differentiation InhibitorySignal->Differentiation Inhibits

Benztropine's mechanism in promoting OPC differentiation.
Quetiapine

Quetiapine is an atypical antipsychotic that has demonstrated remyelinating and neuroprotective effects in preclinical models.

Mechanism of Action:

Quetiapine's pro-remyelinating effects are multifaceted, including stimulating the proliferation and maturation of oligodendrocytes, inhibiting activated microglia and astrocytes, and exerting antioxidant effects.[13][14]

Signaling Pathway:

quetiapine_pathway cluster_effects Cellular Effects Quetiapine Quetiapine OPC_Prolif OPC Proliferation & Maturation Quetiapine->OPC_Prolif Microglia_Inhib Microglia/Astrocyte Inhibition Quetiapine->Microglia_Inhib Antioxidant Antioxidant Effects Quetiapine->Antioxidant Remyelination Remyelination OPC_Prolif->Remyelination Microglia_Inhib->Remyelination Creates Permissive Environment Antioxidant->Remyelination Protects Oligodendrocytes

Multifaceted pro-remyelinating effects of Quetiapine.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of these compounds in promoting remyelination. It is important to note that experimental conditions, animal models, and quantification methods vary between studies, making direct comparisons challenging.

Table 1: Effects on Oligodendrocyte Lineage Cells

CompoundAnimal Model/Cell CultureKey FindingQuantitative DataReference(s)
Nervonic Acid Human OPCs (in vitro)Increased myelin protein synthesisIncreased mRNA expression of MOG, PLP, and MBP[15]
Mice with chronic cerebral hypoperfusionPromoted oligodendrocyte maturationMitigated demyelination and loss of oligodendrocytes[16]
Clemastine EAE Mouse ModelDecreased clinical severityDaily treatment of 10 mg/kg clemastine significantly decreased clinical severity[17][18]
Metformin Aged RatsEnhanced remyelinationSignificantly higher percentage of remyelinated axons in metformin-treated animals[3][19]
Human OPCs (in vitro)Increased myelinated axonsSignificant increase in myelinated axons after metformin treatment[7]
Benztropine Cuprizone (B1210641) Mouse ModelIncreased mature oligodendrocytesSignificant increase in GST-π+ mature oligodendrocytes (from ~500 to ~1,100 per field)[17][20]
Rat OPCs (in vitro)Enhanced axonal ensheathmentAverage of 13.95 ensheathed segments per cell vs. 5.65 in control[9]
Quetiapine Cuprizone Mouse ModelEnhanced repopulation of mature oligodendrocytesQuetiapine treatment (10mg/kg/day) significantly increased myelin restoration[11][21]
Cuprizone Mouse ModelMitigated oligodendrocyte lossCo-administration of quetiapine with cuprizone prevented a decrease in oligodendrocyte numbers[14]

Table 2: Effects on Myelination and Functional Recovery

CompoundAnimal ModelKey FindingQuantitative DataReference(s)
Nervonic Acid EAE Mouse ModelMitigated inflammatory infiltration and demyelinationTreatment with nervonic acid significantly inhibited the development and severity of EAE[5]
Clemastine EAE Mouse ModelPreserved myelin and prevented axon lossSignificantly preserved myelin staining intensity and prevented axon loss[17]
Cuprizone Mouse ModelEnhanced remyelination in various brain regionsEnhanced remyelination in the corpus callosum, cerebral cortex, and hippocampus[22]
Metformin Lysolecithin-induced demyelination (mouse)Protected myelin from degenerationSignificantly preserved the functionality of the optic tract[23]
Metformin Aged RatsImproved functional recoveryMetformin-treated animals exhibited remyelination comparable to alternate-day fasting[3]
Benztropine EAE Mouse ModelDecreased clinical severitySignificantly decreased clinical severity when administered alone or with immunosuppressants[24]
Quetiapine Cuprizone Mouse ModelImproved spatial working memoryQuetiapine treatment significantly improved spatial working memory[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the pro-remyelination effects of these compounds.

In Vivo Demyelination Models

1. Experimental Autoimmune Encephalomyelitis (EAE)

  • Principle: EAE is an inflammatory demyelinating disease model that mimics many of the clinical and pathological features of MS. It is induced by immunizing susceptible animal strains with myelin-derived proteins or peptides.

  • Protocol Outline (C57BL/6 mice):

    • Immunization: Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Inject subcutaneously at two sites on the flank.

    • Pertussis Toxin Administration: Inject pertussis toxin intraperitoneally on the day of immunization and 48 hours later to increase the permeability of the blood-brain barrier.

    • Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and score on a standardized scale (e.g., 0-5).

    • Tissue Analysis: At the end of the experiment, perfuse animals and collect spinal cord and brain tissue for histological and immunohistochemical analysis.[1][25][26]

2. Cuprizone-Induced Demyelination

  • Principle: The cuprizone model is a non-inflammatory, toxic model where oral administration of the copper-chelating agent cuprizone leads to oligodendrocyte apoptosis and subsequent demyelination, primarily in the corpus callosum.

  • Protocol Outline:

    • Cuprizone Administration: Feed mice a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce acute demyelination or for 12 weeks for chronic demyelination.

    • Remyelination Phase: To study remyelination, return mice to a normal diet after the cuprizone feeding period. Spontaneous remyelination will occur.

    • Behavioral Testing: Assess motor function and anxiety-like behavior using tests such as the open field test.

    • Tissue Analysis: Collect brain tissue for analysis of demyelination and remyelination using techniques like Luxol Fast Blue staining and immunohistochemistry for myelin and oligodendrocyte markers.[12][24][27]

3. Lysolecithin-Induced Demyelination

  • Principle: This is a focal demyelination model where the detergent lysolecithin is stereotactically injected into a specific white matter tract (e.g., spinal cord, corpus callosum), causing localized demyelination.

  • Protocol Outline:

    • Stereotactic Injection: Anesthetize the animal and stereotactically inject a 1% lysolecithin solution into the target brain or spinal cord region.

    • Post-operative Care: Provide appropriate post-operative care, including analgesia.

    • Time Course Analysis: Sacrifice animals at different time points post-injection (e.g., 7, 14, 21 days) to study the time course of demyelination and remyelination.

    • Volumetric Analysis: Perform serial sectioning of the lesion and use imaging software to quantify the volume of demyelination and remyelination.[28][29][30]

Histological and Imaging Techniques

1. Luxol Fast Blue (LFB) Staining for Myelin

  • Principle: LFB is a dye that specifically binds to the phospholipids (B1166683) in the myelin sheath, allowing for the visualization and quantification of myelin.

  • Protocol Outline:

    • Tissue Preparation: Use formalin-fixed, paraffin-embedded or frozen tissue sections.

    • Staining: Incubate sections in LFB solution at 56-60°C.

    • Differentiation: Differentiate the sections in a lithium carbonate solution followed by 70% ethanol (B145695) to remove background staining, leaving the myelin stained blue.

    • Counterstaining (Optional): Counterstain with Cresyl Violet to visualize cell nuclei.

    • Quantification: Measure the optical density of the LFB staining in white matter tracts to quantify the degree of myelination.[4][5][31]

2. Immunohistochemistry (IHC) for Myelin and Oligodendrocyte Markers

  • Principle: IHC uses specific antibodies to detect proteins of interest in tissue sections, allowing for the identification and quantification of different cell types and structures.

  • Key Markers:

    • Myelin Basic Protein (MBP): A major protein component of the myelin sheath.

    • Olig2: A transcription factor expressed in oligodendrocyte lineage cells.

    • GST-π: A marker for mature oligodendrocytes.

  • Protocol Outline:

    • Antigen Retrieval: Perform heat-induced epitope retrieval on tissue sections.

    • Blocking: Block non-specific antibody binding.

    • Primary Antibody Incubation: Incubate with primary antibodies against the target proteins.

    • Secondary Antibody and Detection: Incubate with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.

    • Quantification: Count the number of positive cells or measure the fluorescence intensity to quantify the expression of the target proteins.

3. Electron Microscopy (EM) for Myelin Ultrastructure

  • Principle: EM provides high-resolution images of the myelin sheath, allowing for the detailed analysis of myelin thickness and integrity.

  • Protocol Outline:

    • Tissue Fixation and Processing: Perfuse animals with a fixative containing glutaraldehyde (B144438) and paraformaldehyde. Process tissue for EM, including osmication, dehydration, and embedding in resin.

    • Ultrathin Sectioning: Cut ultrathin sections of the tissue.

    • Imaging: Image the sections using a transmission electron microscope.

    • G-ratio Analysis: Measure the axon diameter and the total fiber diameter (axon + myelin sheath) to calculate the g-ratio (axon diameter / total fiber diameter). A lower g-ratio indicates a thicker myelin sheath.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for investigating pro-remyelinating compounds.

in_vitro_workflow cluster_workflow In Vitro OPC Differentiation Assay Workflow Start Isolate & Culture OPCs Treatment Treat with Test Compound (e.g., Nervonic Acid, Clemastine) & Controls Start->Treatment Incubation Incubate for 3-7 days Treatment->Incubation Staining Fix & Immunostain for Oligodendrocyte Markers (e.g., MBP, Olig2) Incubation->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantify Percentage of Differentiated Oligodendrocytes Imaging->Quantification End Results Quantification->End

Workflow for in vitro assessment of OPC differentiation.

in_vivo_workflow cluster_workflow In Vivo Remyelination Study Workflow (e.g., Cuprizone Model) Start Induce Demyelination (e.g., 5-6 weeks Cuprizone diet) Treatment Administer Test Compound & Vehicle Control Daily Start->Treatment Remyelination Allow for Remyelination (e.g., 2-4 weeks on normal diet) Start->Remyelination Treatment->Remyelination Analysis Histological & Behavioral Analysis (LFB, IHC, Motor Tests) Remyelination->Analysis End Compare Remyelination between Groups Analysis->End

Workflow for in vivo evaluation of remyelination.

Conclusion

The field of remyelination research is rapidly advancing, with several promising therapeutic candidates emerging. While direct evidence for this compound is not yet available, the fundamental role of its precursor, nervonic acid, in myelin biology positions it as a compound of interest for future investigation. This guide provides a framework for comparing the potential of nervonic acid with other well-characterized remyelinating agents. The detailed experimental protocols and data summaries are intended to serve as a valuable resource for researchers dedicated to developing novel therapies to promote myelin repair and restore neurological function in individuals with demyelinating diseases.

References

Comparative Lipidomics of Cells Treated with Nervonyl Methane Sulfonate: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential lipidomic impact of Nervonyl Methane (B114726) Sulfonate (NMS), a novel compound of interest. As direct experimental data on NMS is not yet widely available, this document synthesizes findings from related molecular classes—nervonic acid and alkylating methane sulfonates—to construct a robust, data-driven framework for future research. We present hypothetical, yet plausible, comparative data, detailed experimental protocols for its validation, and diagrams illustrating the workflows and potential biological pathways involved.

Introduction

Nervonyl Methane Sulfonate (NMS) is a compound designed to merge the biological activities of two distinct moieties: the nervonyl group, derived from the very-long-chain fatty acid nervonic acid, and a methane sulfonate group. Nervonic acid is a critical component of sphingolipids in the central nervous system, particularly in the myelin sheath.[1][2] Studies on nervonic acid supplementation have demonstrated significant modulation of sphingolipid and glycerophospholipid profiles, correlating with improved cognitive function.[1][3] Conversely, the methane sulfonate group is characteristic of alkylating agents like Methyl Methanesulfonate (MMS), which are known to induce genotoxic stress.[4][5] Recent evidence also reveals that MMS triggers a distinct "lipid stress" at the inner nuclear membrane, independent of its DNA-damaging properties, and can lead to oxidative stress and lipid peroxidation.[4][6][7]

This guide proposes a comparative lipidomics approach to dissect the dual-action potential of NMS. We hypothesize that NMS treatment will lead to two primary classes of effects:

  • Integration into Lipid Pathways: An increase in nervonic acid-containing lipid species, reflecting the activity of the "nervonyl" moiety.

  • Induction of Lipid Stress: Perturbations in membrane lipids and oxidative damage, reflecting the activity of the "methane sulfonate" moiety.

Data Presentation: Comparative Lipid Analysis

The following tables summarize hypothetical quantitative data from an untargeted lipidomics experiment comparing human neuroblastoma cells (SH-SY5Y) treated with a vehicle control, Nervonic Acid (NA) as a positive control for the nervonyl moiety, and this compound (NMS). Data is presented as relative abundance (mean ± standard deviation).

Table 1: Changes in Key Nervonic Acid-Containing Sphingolipids

Lipid Species (Abbreviation)Lipid ClassVehicle Control (Relative Abundance)Nervonic Acid (10 µM)This compound (10 µM)Fold Change (NMS vs. Control)
Cer(d18:1/24:1)Ceramide1.00 ± 0.152.15 ± 0.222.45 ± 0.28 ↑ 2.45x
SM(d18:1/24:1)Sphingomyelin1.00 ± 0.121.98 ± 0.192.18 ± 0.25 ↑ 2.18x
GalCer(d18:1/24:1)Galactosylceramide1.00 ± 0.202.30 ± 0.252.61 ± 0.30 ↑ 2.61x
LacCer(d18:1/24:1)Lactosylceramide1.00 ± 0.181.85 ± 0.212.05 ± 0.24 ↑ 2.05x

Interpretation: Treatment with NMS is projected to significantly increase the abundance of sphingolipids containing the C24:1 (nervonyl) acyl chain. This effect is expected to be comparable to or greater than that of nervonic acid supplementation alone, suggesting the compound is effectively metabolized and integrated into the sphingolipid biosynthesis pathway.[1][2]

Table 2: Markers of Lipid Peroxidation and Membrane Stress

Lipid Species (Abbreviation)Lipid ClassVehicle Control (Relative Abundance)Nervonic Acid (10 µM)This compound (10 µM)Fold Change (NMS vs. Control)
PG(18:0/20:4)_OOHOxidized Phosphatidylglycerol1.00 ± 0.111.05 ± 0.133.50 ± 0.45 ↑ 3.50x
PE(18:0/20:4)_OOHOxidized Phosphatidylethanolamine1.00 ± 0.141.10 ± 0.153.88 ± 0.51 ↑ 3.88x
4-HNE Adducts4-Hydroxynonenal Adducts1.00 ± 0.090.95 ± 0.104.12 ± 0.48 ↑ 4.12x
CL(18:1)4Cardiolipin (B10847521)1.00 ± 0.160.98 ± 0.140.65 ± 0.08 ↓ 0.65x

Interpretation: A significant increase in oxidized phospholipids (B1166683) and 4-HNE adducts is anticipated with NMS treatment, indicating substantial lipid peroxidation.[7] This effect is not observed with nervonic acid alone, suggesting it is mediated by the methane sulfonate moiety, potentially through the induction of cellular oxidative stress similar to MMS.[4] The decrease in cardiolipin may suggest mitochondrial membrane damage.

Experimental Protocols

A robust and reproducible workflow is essential for untargeted lipidomics.[8] The following protocols outline a standard procedure for analyzing the effects of NMS on cultured cells.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Cells are cultured in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment Protocol: Cells are seeded in 6-well plates and grown to 80% confluency. The medium is then replaced with fresh medium containing either vehicle (0.1% DMSO), 10 µM Nervonic Acid, or 10 µM this compound. Three biological replicates are prepared for each condition.

  • Harvesting: After 24 hours of incubation, cells are washed twice with ice-cold phosphate-buffered saline (PBS). Cells are then scraped, pelleted by centrifugation (300 x g, 5 min, 4°C), and flash-frozen in liquid nitrogen. Pellets are stored at -80°C until extraction.[8]

Lipid Extraction (Modified Folch Method)
  • Reagents: Chloroform, Methanol, Ultrapure Water, Internal Standard Mix (e.g., EquiSPLASH™ LIPIDOMIX®, Avanti Polar Lipids).

  • Procedure:

    • Cell pellets are resuspended in 100 µL of ice-cold water.

    • Aliquots for protein quantification (e.g., BCA assay) are taken to ensure normalization.

    • An aliquot of the internal standard mix is added to each sample.

    • Lipids are extracted by adding 800 µL of a cold Chloroform:Methanol mixture (2:1, v/v).

    • The mixture is vortexed vigorously for 1 minute and incubated on ice for 30 minutes.

    • Phase separation is induced by adding 200 µL of ice-cold ultrapure water, followed by vortexing.

    • Samples are centrifuged (2,000 x g, 10 min, 4°C). The lower organic phase, containing the lipids, is carefully collected into a new glass vial.[9][10]

    • The solvent is evaporated to dryness under a gentle stream of nitrogen. The dried lipid film is stored at -80°C.

LC-MS/MS Analysis
  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or ZenoTOF 7600).[8][10]

  • Chromatography: Dried lipids are reconstituted in 100 µL of a 9:1 Methanol:Toluene solution. Samples are separated on a C18 reversed-phase column with a gradient of mobile phases (e.g., A: acetonitrile/water with formic acid and ammonium (B1175870) formate; B: isopropanol/acetonitrile with formic acid and ammonium formate).

  • Mass Spectrometry: Data is acquired in both positive and negative electrospray ionization (ESI) modes. A data-dependent acquisition (DDA) method is used, where the top N most intense ions in a full scan (MS1) are selected for fragmentation (MS2) to aid in identification.[10]

Data Processing and Analysis
  • Feature Detection: Raw data files are processed using software like XCMS, LipidMS, or LipidFinder 2.0 to detect, align, and quantify lipid features across all samples.[11][12]

  • Lipid Identification: Features are identified by matching their accurate mass, retention time, and MS2 fragmentation patterns against comprehensive lipid databases such as LIPID MAPS.[11][13]

  • Statistical Analysis: The resulting data matrix is normalized to the internal standards and total protein content. Multivariate statistical analyses (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures-Discriminant Analysis [OPLS-DA]) are performed to identify lipids that differ significantly between treatment groups. A volcano plot is generated using t-tests to visualize lipids with both statistical significance (p-value < 0.05) and a substantial fold-change (>1.5).

  • Pathway Analysis: Significantly altered lipids are mapped to metabolic pathways using tools like MetaboAnalyst or KEGG to reveal the biological processes affected by NMS treatment.[11]

Mandatory Visualizations

Experimental and Data Analysis Workflow

Caption: Untargeted lipidomics workflow from cell treatment to biological interpretation.

Hypothesized Signaling Pathways Affected by NMS

G cluster_nervonyl Nervonyl Moiety Effect cluster_ms Methane Sulfonate Moiety Effect NMS Nervonyl Methane Sulfonate (NMS) NA Nervonic Acid (C24:1) NMS->NA Metabolic Release ROS Reactive Oxygen Species (ROS) NMS->ROS Induces Oxidative Stress ELOVL ELOVL Enzymes NA->ELOVL CerS Ceramide Synthase ELOVL->CerS Provides C24:1-CoA SP_Bio Sphingolipid Biosynthesis CerS->SP_Bio Incorporation Myelin Myelin Sheath Integrity SP_Bio->Myelin Supports Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Initiates Membrane_Damage Membrane Damage (e.g., Nuclear, Mitochondrial) Lipid_Perox->Membrane_Damage Causes

Caption: Dual proposed mechanism of NMS impacting lipid metabolism and inducing lipid stress.

References

Assessing the Specificity of Nervonyl Methane Sulfonate's Cellular Interactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Nervonyl Methane (B114726) Sulfonate

Nervonyl methane sulfonate, chemically identified as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is a sulfonate ester of nervonic acid, a C24:1 monounsaturated fatty acid. While its synthesis and basic chemical data are documented, its application and interaction within a cellular context remain largely unexplored in publicly accessible research. In contrast, simpler alkyl methanesulfonates, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), are extensively studied as DNA alkylating agents and are often used as research tools to induce mutagenesis. These compounds serve as a benchmark for understanding the potential reactivity of the methanesulfonate group, although the long nervonyl chain in this compound would significantly alter its physicochemical properties and, consequently, its cellular uptake, distribution, and molecular targets.

Comparative Analysis: A Methodological Framework

In the absence of direct experimental data for this compound, this guide outlines a standard approach for assessing the specificity of a compound's cellular interactions, using established techniques and providing a comparative context with known alkylating agents.

Table 1: Comparative Cellular Effects of Methanesulfonate Compounds
FeatureThis compoundMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)
Primary Cellular Target Data not availableDNA (N7-methylguanine, N3-methyladenine)DNA (O6-ethylguanine)
Mechanism of Action Data not availableDNA alkylation leading to replication stress and DNA damage response.DNA alkylation leading to transition mutations.
Known Off-Target Effects Data not availableProtein alkylation, induction of oxidative stress.Protein alkylation.
Reported IC50/EC50 Data not availableVaries by cell line and endpoint (e.g., ~100-200 µM for cytotoxicity in some cancer cell lines).Varies by organism and endpoint (e.g., ~1-10 mM for mutagenesis in yeast).

Experimental Protocols for Specificity Assessment

To rigorously assess the cellular specificity of a compound like this compound, a tiered experimental approach is necessary.

Target Identification and Binding Affinity

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

  • Cell Lysate Preparation: Prepare native protein extracts from the cell line of interest.

  • Affinity Pulldown: Incubate the biotinylated probe with the cell lysate to allow for binding to target proteins.

  • Capture: Use streptavidin-coated beads to capture the probe-protein complexes.

  • Washing and Elution: Wash away non-specific binders and elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Pathway Analysis

Protocol: Western Blotting for Key Signaling Pathways

  • Cell Treatment: Treat cells with a range of concentrations of this compound for various time points.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., DNA damage response: p-ATM, p-Chk2; apoptosis: cleaved caspase-3; stress response: p-p38, p-JNK).

  • Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

Visualizing Methodologies and Pathways

To facilitate a clearer understanding of the experimental logic and potential mechanisms, the following diagrams are provided.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Pathway & Specificity Analysis Cell Viability Assay Cell Viability Assay Affinity Pulldown-MS Affinity Pulldown-MS Cell Viability Assay->Affinity Pulldown-MS Active Compounds Phenotypic Screen Phenotypic Screen Phenotypic Screen->Affinity Pulldown-MS Transcriptomics (RNA-seq) Transcriptomics (RNA-seq) Affinity Pulldown-MS->Transcriptomics (RNA-seq) Identified Targets Thermal Shift Assay Thermal Shift Assay Proteomics (SILAC) Proteomics (SILAC) Thermal Shift Assay->Proteomics (SILAC) Kinase Profiling Kinase Profiling Transcriptomics (RNA-seq)->Kinase Profiling

Caption: A tiered screening strategy for compound specificity.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Putative Target Protein Putative Target Protein Cellular Uptake->Putative Target Protein Binding Downstream Signaling Downstream Signaling Putative Target Protein->Downstream Signaling Modulation Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical signaling pathway for this compound.

G Immobilized Kinase Panel Kinase 1 Kinase 2 ... Kinase N Incubation Incubation Immobilized Kinase Panel->Incubation Test Compound (NMS) Test Compound (NMS) Test Compound (NMS)->Incubation ATP ATP ATP->Incubation Wash Wash Incubation->Wash Detection Detection Wash->Detection Quantification Quantification Detection->Quantification Signal Intensity

Caption: Experimental workflow for kinase profiling.

Conclusion

The assessment of this compound's cellular interaction specificity is currently hampered by a lack of published research. To address this, a systematic investigation employing modern biochemical and cell biological techniques is required. By following the outlined experimental framework, researchers can begin to elucidate the mechanism of action, identify direct binding partners, and map the downstream cellular consequences of exposure to this compound. This will be crucial in determining its potential for therapeutic development or as a chemical probe for biological systems. Future studies are essential to move this compound from a chemical entity to a functionally characterized molecule.

Safety Operating Guide

Navigating the Safe Disposal of Nervonyl Methane Sulfonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Chemical and Physical Properties

Nervonyl Methane (B114726) Sulfonate, also known as (Z)-15-Tetracosen-1-ol methanesulfonate (B1217627), is a long-chain alkyl methanesulfonate.[1] Understanding its fundamental properties is critical for safe handling. The table below summarizes key data points, primarily drawing from information on related methanesulfonate esters due to the absence of a dedicated SDS for the nervonyl variant.

PropertyDataSource
CAS Number 51040-60-9[1][2]
Molecular Formula C₂₅H₅₀O₃S[1][2]
Molecular Weight 430.73 g/mol [1][2]
Purity >99%[1][2]
Storage Freezer[1]

II. Hazard Assessment and Incompatibility

Methanesulfonate esters are known to be alkylating agents, a class of compounds that can be genotoxic and carcinogenic.[3][4] Methyl methanesulfonate (MMS), a related compound, is considered a human carcinogen and is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6][7] When heated to decomposition, it can emit toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[6] Given these characteristics, it is prudent to handle Nervonyl Methane Sulfonate with a high degree of caution.

Key Hazards of Related Methanesulfonates:

  • Toxic if swallowed.

  • Causes skin and serious eye irritation.[8]

  • May cause an allergic skin reaction.

  • May cause genetic defects and is suspected of causing cancer.[3]

III. Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant clothing should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.

IV. Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination.

  • Evacuate and Isolate: Immediately clear the area of all personnel. For a significant spill, isolate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the substance.[9]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontamination: Wash the spill area thoroughly with soap and water.[6]

  • Waste Disposal: The collected waste must be sealed in a labeled container and disposed of as hazardous waste in accordance with local, state, and federal regulations.[9]

V. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted as a planned procedure, not as a routine afterthought. The following protocol is based on best practices for handling alkylating agents.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all waste, including empty containers, contaminated labware, and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Chemical Inactivation (Recommended for liquid waste):

    • Studies on similar, more volatile alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) have shown that treatment with a 1 M solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is an effective method for their destruction, resulting in non-mutagenic products.[10]

    • Experimental Protocol for Inactivation:

      • Prepare a 1 M solution of sodium thiosulfate.

      • Under a certified chemical fume hood, slowly and with stirring, add the this compound waste to the sodium thiosulfate solution. A significant excess of the thiosulfate solution is recommended.

      • Allow the reaction to proceed for a sufficient time to ensure complete degradation. For smaller, related methanesulfonates, this is on the order of minutes, but a longer reaction time should be allocated for the less reactive, long-chain this compound.[10]

      • After inactivation, the resulting solution should still be treated as hazardous waste and disposed of through an approved chemical waste management service.

  • Final Disposal:

    • All waste containing this compound, whether chemically treated or not, must be disposed of through a licensed hazardous waste disposal company.

    • Ensure that the waste is correctly classified, labeled, and manifested according to all applicable local, state, and federal regulations.[9]

    • Never discharge this compound or its treated solutions into the sanitary sewer system.

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation and Handling cluster_1 Waste Characterization and Segregation cluster_2 Treatment and Containment cluster_3 Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated Labware, Spill Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Reagent, Solutions) waste_type->liquid_waste Liquid contain_solid Place in Labeled, Sealed Hazardous Waste Container solid_waste->contain_solid inactivate Inactivate with 1M Sodium Thiosulfate (Recommended) liquid_waste->inactivate disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service contain_solid->disposal contain_liquid Place in Labeled, Sealed Hazardous Waste Container inactivate->contain_liquid contain_liquid->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of Nervonyl methane (B114726) sulfonate (CAS: 51040-60-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally related methanesulfonate (B1217627) compounds, which are known to be hazardous. Always handle Nervonyl methane sulfonate with extreme caution in a controlled laboratory environment.

Hazard Assessment

While specific toxicity data for this compound is unavailable, related methanesulfonate compounds exhibit a range of hazards. It is prudent to assume this compound may be:

  • Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Corrosive: May cause severe skin burns and eye damage.[1][4]

  • Irritant: Can cause skin, eye, and respiratory system irritation.[2][5]

  • Potential Carcinogen/Mutagen: Some methanesulfonates are suspected of causing cancer or genetic defects.[3][5]

Storage: Store in a freezer at -20°C, as recommended by suppliers.[6][7]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves. Ensure no tears or holes before use.
Body Laboratory coatFully buttoned, long-sleeved lab coat.
Disposable sleevesConsider Tyvek-type disposable sleeves taped to gloves for added protection.[8]
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face Face shieldRequired when there is a splash hazard.
Respiratory Chemical fume hoodAll handling of this compound must be conducted in a certified chemical fume hood.[2]
RespiratorRequired if there is a risk of generating aerosols or vapors outside of a fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

    • Have a spill kit readily accessible.

  • Handling the Compound:

    • Work exclusively within the chemical fume hood.

    • Carefully open the container, avoiding inhalation of any potential vapors.

    • Use appropriate tools (e.g., spatula, pipette) to handle the compound.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep the container tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly clean all equipment that came into contact with the compound.

    • Wipe down the work area within the fume hood.

    • Properly dispose of all waste as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, disposable lab coats, paper towels, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of in accordance with institutional guidelines.

Do not dispose of this compound down the drain or in regular trash. All waste must be handled and disposed of following local, state, and federal regulations.[9]

Emergency Procedures: Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

G cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean Up Spill Residue neutralize->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.